molecular formula C23H32N2O B144013 AB-005 CAS No. 895155-25-6

AB-005

Cat. No.: B144013
CAS No.: 895155-25-6
M. Wt: 352.5 g/mol
InChI Key: MOBWRRIAIHYXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AB-005 is a synthetic cannabimimetic agent characterized by its high-affinity binding to cannabinoid receptors. Published research demonstrates that it has high affinity for both the CB1 receptor (Ki = 5.5 nM) and the CB2 receptor (Ki = 0.48 nM) . Its chemical structure incorporates a tetramethylcyclopropane group, a feature shared with other research compounds like UR-144, and a (1-methyl-2-piperidinyl)methyl substituent . This specific structure may potentially confer increased selectivity towards the CB2 receptor . As a potent agonist, this compound serves as a valuable pharmacological tool for researchers investigating the endocannabinoid system, its signaling pathways, and the therapeutic potential of cannabinoid receptor modulation in various disease models. It is critical to note that this compound is a controlled substance in multiple countries (e.g., Schedule II in Canada, Class B in the UK) and is offered for scientific study only . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWRRIAIHYXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017492
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-25-6
Record name [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling "AB-005": A Search for a Mechanism of Action Reveals a Multifaceted Identity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the mechanism of action for a compound designated "AB-005" reveals a notable ambiguity in the scientific and clinical landscape. Publicly available data does not converge on a single, defined therapeutic agent with this identifier. Instead, the term "this compound" appears to be a placeholder or an internal designation not yet widely disclosed, while related terms point to a variety of distinct biological entities and research areas. This guide synthesizes the available information, highlighting the different contexts in which similar "AB" and "005" nomenclature appears, and outlines the general mechanisms of action for these related, but distinct, areas of research.

The Ambiguity of "this compound"

A comprehensive search for "this compound" across scientific literature and clinical trial databases does not yield information on a specific therapeutic compound with this name. This suggests that "this compound" may be a very early-stage compound, a proprietary internal code, or potentially a misidentification. However, the search did retrieve information on several related areas which may be of interest to researchers in drug development. These include the broad class of AB5 toxins, the plant signaling molecule ABI5, and various other compounds with similar alphanumeric designations that are currently in development.

AB5 Toxins: A General Mechanism of Cellular Intoxication

One prominent area of research connected to the "AB" nomenclature is the family of AB5 toxins. These are virulence factors produced by several pathogenic bacteria. It is crucial to note that these are toxins and not therapeutic agents, though their mechanisms are studied for potential therapeutic applications, such as targeted drug delivery.

The general mechanism of AB5 toxins involves a two-component structure: an active 'A' subunit and a pentameric 'B' subunit that binds to specific receptors on the surface of host cells.

Signaling Pathway of AB5 Toxin Entry and Action

AB5_Toxin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B_subunit B Subunit Pentamer Receptor Host Cell Receptor (e.g., Glycan) B_subunit->Receptor Binding A_subunit A Subunit (Catalytic) A1_fragment A1 Fragment (Active) A_subunit->A1_fragment Cleavage in ER/Cytosol Toxin AB5 Toxin Complex Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Cytosol Cytosol ER->Cytosol Translocation of A Subunit Target Intracellular Target (e.g., Ribosome, G proteins) A1_fragment->Target Catalytic Activity Effect Cellular Effect (e.g., Protein Synthesis Inhibition, Signal Transduction Disruption) Target->Effect

Caption: General signaling pathway of AB5 toxin entry and mechanism of action.

Experimental Protocols for Studying AB5 Toxins:

  • Receptor Binding Assays: To identify the host cell receptors for the B subunit, techniques like glycan array screening, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISAs) with purified B subunits and potential receptor molecules are employed.

  • Cell Viability and Cytotoxicity Assays: To quantify the toxic effect of the A subunit, assays such as MTT, LDH release, or apoptosis assays (e.g., TUNEL staining, caspase activity assays) are used on cells treated with the toxin.

  • Intracellular Trafficking Studies: To track the pathway of the toxin within the cell, immunofluorescence microscopy with antibodies against the A or B subunits, often in conjunction with markers for specific organelles (e.g., endosomes, Golgi, ER), is utilized.

ABI5: A Key Regulator in Plant Abscisic Acid Signaling

Another prominent result for a similar term is "ABI5," which stands for ABA INSENSITIVE 5. This is a transcription factor in plants that plays a crucial role in the signaling pathway of abscisic acid (ABA), a plant hormone involved in stress responses and seed development.[1][2] This is a distinct area of research from human therapeutics.

The core ABA signaling pathway involves ABA binding to receptors, which leads to the inhibition of phosphatases (PP2Cs).[2][3] This allows for the activation of kinases (SnRK2s) that then phosphorylate and activate transcription factors like ABI5.[2] Activated ABI5 then regulates the expression of stress-responsive genes.[1][2]

Simplified ABA Signaling Pathway Leading to ABI5 Activation

ABI5_Pathway ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binding PP2C PP2C Phosphatases Receptor->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibition ABI5 ABI5 (bZIP Transcription Factor) SnRK2->ABI5 Phosphorylation & Activation Gene_Expression Stress-Responsive Gene Expression ABI5->Gene_Expression Regulation

Caption: Core ABA signaling pathway activating the ABI5 transcription factor in plants.

Other Compounds with Similar Designations

The search also identified other therapeutic candidates with similar naming conventions, though distinct from "this compound":

  • AB-1005: A gene therapy candidate for Parkinson's disease and Multiple System Atrophy.[4] A long-term follow-up study is planned to assess its safety and efficacy.[4]

  • SC-005: An antibody-drug conjugate (ADC) composed of a monoclonal antibody targeting a tumor-associated antigen linked to a cytotoxic agent.[5] The mechanism involves the antibody binding to the tumor cell, internalization, and release of the cytotoxic payload.[5]

  • FOL-005: A product investigated for its effect on hair growth in healthy volunteers.[6]

Conclusion

While a specific therapeutic agent designated "this compound" with a defined mechanism of action is not present in the public domain, the associated search terms highlight several important areas of biological and pharmaceutical research. For researchers and drug development professionals, it is crucial to distinguish between these different entities. The general mechanisms of AB5 toxins provide a model for cellular entry and intoxication, while the ABA signaling pathway involving ABI5 is a key area of plant biology. Furthermore, the existence of other compounds with similar alphanumeric designations underscores the importance of precise nomenclature in scientific communication. As research progresses, more information on compounds currently in early-stage development may become available, potentially clarifying the identity and mechanism of action of "this compound." Until then, the scientific community must rely on the detailed study of related, but distinct, biological pathways and therapeutic agents.

References

Unraveling the Identity of AB-005: A Multifaceted Designation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for a specific research chemical designated as "AB-005" reveals a notable ambiguity in the scientific and regulatory landscape. While the query aimed to produce a technical guide on its discovery and synthesis, the identifier "this compound" does not correspond to a singular, well-defined small molecule in publicly available scientific literature or chemical databases. Instead, the term appears in diverse and unrelated contexts, ranging from a class of bacterial toxins to a local building code.

This report clarifies the various interpretations of "this compound" and similar designations found in the course of this investigation, highlighting the absence of a specific research chemical for which a comprehensive technical guide could be developed at this time.

The AB₅ Toxin Family: A Prominent but Unrelated Class of Molecules

A significant portion of the search results refers to the "AB₅ toxins," a major family of virulence factors produced by several pathogenic bacteria, including those responsible for cholera, pertussis, and shigellosis. These toxins are structurally characterized by a catalytic A subunit and a pentameric B subunit that binds to host cell receptors. The "5" in AB₅ denotes the five B subunits, and it is plausible that "this compound" could be a misinterpretation or a specific internal designation for a member or a derivative of this toxin family. However, no specific toxin is consistently identified as "this compound" in the literature.

Other Contexts and Similar Designations

Beyond the realm of bacteriology, the identifier "this compound" and similar terms have surfaced in entirely different domains:

  • SC-005: An antibody-drug conjugate (ADC) with potential antineoplastic activity is designated as SC-005. This complex therapeutic molecule consists of a monoclonal antibody linked to a cytotoxic agent.

  • San Francisco Building Code: The designation "this compound" is also used for a specific administrative bulletin within the San Francisco Department of Building Inspection, outlining procedures for the approval of local equivalencies.

  • Chemical Supplier Listing: A product listing for "AB 005" exists from a life science supplier, Amerigo Scientific. However, the entry lacks any structural or descriptive chemical information that would allow for its identification.

Due to the absence of a clearly identified research chemical "this compound," it is not feasible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the chemical structure or the specific research context of "this compound" is necessary to proceed with a detailed scientific report.

Whitepaper: Identification of the Primary Biological Target of the Novel Kinase Inhibitor AB-005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted therapies is a cornerstone of modern drug discovery. A critical initial step in this process is the accurate identification and validation of the biological target of a novel bioactive compound. This whitepaper provides an in-depth technical guide to the methodologies employed to identify the primary biological target of AB-005, a potent anti-proliferative agent. Through a combination of affinity chromatography, mass spectrometry, and biophysical and cellular assays, we have identified and validated Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, hereafter referred to as HPK1) as the primary biological target of this compound. This document details the experimental protocols, presents the quantitative data, and illustrates the key workflows and the relevant signaling pathway.

Introduction

Phenotypic screening campaigns are powerful tools for the discovery of novel therapeutic agents. This compound was initially identified in a high-throughput screen for compounds that inhibit the proliferation of a human T-cell leukemia cell line. To advance the development of this compound as a potential therapeutic, the identification of its molecular target was paramount. This process, often referred to as target deconvolution, is essential for understanding the compound's mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines the successful target identification of this compound, culminating in the confirmation of HPK1 as its direct target.

Target Identification and Validation Workflow

Our strategy for identifying the biological target of this compound followed a multi-step, integrated approach. This workflow is designed to first discover candidate targets and then rigorously validate the primary interaction in both biochemical and cellular contexts.

G cluster_0 Target Discovery cluster_1 Target Validation A This compound Active in Phenotypic Screen B Synthesis of Biotinylated this compound Probe A->B C Affinity Chromatography B->C D Mass Spectrometry (LC-MS/MS) C->D E Candidate Target List (HPK1 Identified) D->E F Biochemical Assays E->F Validate Top Candidate G Cellular Target Engagement E->G Confirm in Cells H Mechanism of Action E->H Determine MOA I Confirmed Target: HPK1 F->I G->I H->I

Caption: Workflow for this compound target identification and validation.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method was employed to isolate potential binding partners of this compound from cell lysates.[1][2][3][4]

  • Probe Synthesis: A biotinylated version of this compound was synthesized by incorporating a biotin (B1667282) moiety via a hexyl linker to a position on the molecule determined to be non-essential for its anti-proliferative activity.

  • Cell Lysis: Jurkat (human T-cell leukemia) cells were harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation.

  • Affinity Purification: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads. The cell lysate was incubated with the beads to allow for the binding of target proteins. As a control, a mock experiment was performed with beads lacking the this compound probe.

  • Elution and Sample Preparation: After extensive washing to remove non-specific binders, the bound proteins were eluted. The eluted proteins were then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

  • Mass Spectrometry: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra were searched against a human protein database to identify the bound proteins. HPK1 was consistently and significantly enriched in the this compound-probe pulldown compared to the control.

Surface Plasmon Resonance (SPR)

SPR was used to quantify the binding affinity and kinetics of this compound to recombinant HPK1.[5][6][7][8][9]

  • Immobilization: Recombinant human HPK1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound in running buffer were flowed over the chip surface. The association and dissociation of this compound were monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

This assay was performed to determine the inhibitory effect of this compound on the kinase activity of HPK1.[10][11][12][13][14]

  • Reaction Mixture: The kinase assay was conducted in a buffer containing recombinant HPK1, a peptide substrate, and ATP.

  • Inhibition Measurement: this compound was added at various concentrations to the reaction mixture. The kinase reaction was initiated by the addition of ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • IC50 Determination: The concentration of this compound that resulted in 50% inhibition of HPK1 activity (IC50) was calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm the direct binding of this compound to HPK1 in intact cells.[15][16][17][18][19]

  • Cell Treatment: Jurkat cells were treated with either vehicle (DMSO) or this compound for a specified time.

  • Thermal Challenge: The treated cells were then heated to a range of temperatures. The principle of CETSA is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.

  • Protein Extraction and Analysis: After the heat treatment, the cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation. The amount of soluble HPK1 remaining at each temperature was quantified by Western blotting.

  • Melt Curve Generation: A "melt curve" was generated by plotting the amount of soluble HPK1 as a function of temperature. A shift in the melt curve to higher temperatures in the presence of this compound indicates direct target engagement.

Results

The following tables summarize the quantitative data obtained from the validation experiments.

Table 1: Binding Affinity and Kinase Inhibition of this compound against HPK1

ParameterValueMethod
KD 25 nMSurface Plasmon Resonance (SPR)
IC50 40 nMIn Vitro Kinase Assay

Table 2: Cellular Target Engagement of this compound with HPK1

ParameterValueMethod
CETSA Thermal Shift (ΔTm) +4.2 °CCellular Thermal Shift Assay (CETSA)

The low nanomolar KD and IC50 values demonstrate a high-affinity interaction and potent inhibition of HPK1 by this compound. The significant thermal shift observed in the CETSA experiment confirms that this compound directly binds to and stabilizes HPK1 in a cellular environment.

HPK1 Signaling Pathway Context

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[20][21][22][23][24] By inhibiting HPK1, this compound is hypothesized to enhance T-cell activation, which is consistent with its observed anti-leukemic activity. The diagram below illustrates the position of HPK1 in the TCR signaling pathway and the inhibitory action of this compound.

G TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) Vav1->Downstream PLCg1->Downstream AB005 This compound AB005->HPK1

References

In Vitro Characterization of AB-005: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-005, scientifically known as --INVALID-LINK---methanone, is a synthetic cannabinoid that has garnered interest within the research community. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its interaction with cannabinoid receptors and its functional activity. The information herein is intended to support further research and drug development efforts related to this compound.

Quantitative Data Summary

The primary in vitro characteristic of a synthetic cannabinoid is its binding affinity for the cannabinoid receptors, CB1 and CB2. This compound has been demonstrated to be a potent ligand for both of these receptors. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki).

ParameterReceptorValue (nM)
Binding Affinity (Ki)CB15.5
Binding Affinity (Ki)CB20.48

Signaling Pathways and Experimental Workflows

The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. As an agonist, this compound activates the Gi/o protein-coupled CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is a hallmark of cannabinoid receptor activation.

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts AB005 This compound (Agonist) AB005->CB_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Modulates

This compound activates CB1/CB2 receptors, inhibiting adenylyl cyclase and reducing cAMP levels.

A fundamental experimental workflow for characterizing compounds like this compound is the radioligand competitive binding assay. This method determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Radioligand Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes (with CB1/CB2 receptors) Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]CP55,940) Radioligand->Incubate TestCompound Prepare this compound (serial dilutions) TestCompound->Incubate Filter Rapid Filtration (to separate bound from free) Incubate->Filter Count Scintillation Counting (measure radioactivity) Filter->Count Analyze Data Analysis (determine IC50 and Ki) Count->Analyze

Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Experimental Protocols

The following are representative protocols for the in vitro characterization of synthetic cannabinoids like this compound.

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

    • [3H]CP55,940 (radioligand).

    • This compound.

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

    • Non-specific binding control (e.g., 10 µM WIN-55,212-2).

    • 96-well plates.

    • Glass fiber filter mats.

    • Cell harvester.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]CP55,940 (typically at its Kd value), and varying concentrations of this compound.

    • For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a high concentration of a non-labeled ligand are added.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1][2]

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.[2]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol determines the functional activity of this compound at CB1 and CB2 receptors by measuring its effect on intracellular cAMP levels.

  • Materials:

    • CHO-K1 or HEK293 cells expressing human CB1 or CB2 receptors.

    • This compound.

    • Forskolin (B1673556).

    • cAMP assay kit (e.g., HTRF or ELISA-based).

    • Cell culture medium and reagents.

    • Plate reader capable of detecting the assay signal.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the various concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase cAMP production.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

    • The signal will be inversely proportional to the agonist activity of this compound at the Gi/o-coupled cannabinoid receptors.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) from the dose-response curve.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.

  • Materials:

    • Human liver microsomes (HLMs).

    • NADPH regenerating system.

    • This compound.

    • Phosphate (B84403) buffer.

    • Acetonitrile (for quenching the reaction).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

    • Plot the percentage of this compound remaining versus time to determine the in vitro half-life. Studies have indicated that demethylation of the methylpiperidinyl side chain is a metabolic pathway for this compound.[3]

Conclusion

The in vitro characterization of this compound reveals it to be a high-affinity ligand for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Its functional activity as a cannabinoid agonist is demonstrable through its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels. The provided protocols offer a foundation for researchers to further investigate the pharmacological and metabolic profile of this compound and other synthetic cannabinoids. A thorough understanding of the in vitro properties of such compounds is crucial for advancing our knowledge of the endocannabinoid system and for the development of novel therapeutic agents.

References

Technical Guide: Preclinical Safety and Toxicity Profile of AB-005

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the non-clinical safety and toxicity data for AB-005. The information is intended for an audience of researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive set of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards where required.

Executive Summary

This compound has been evaluated in a series of non-clinical safety studies to characterize its toxicological profile and to establish a safe starting dose for first-in-human clinical trials. Preclinical data indicate that this compound is a highly selective inhibitor of the TYK2 pathway.[1] The safety profile of this compound has been assessed in rodent and non-rodent species. The primary dose-limiting toxicities observed in repeat-dose studies were related to immunosuppression, consistent with the compound's mechanism of action. No significant genotoxic, phototoxic, or cardiovascular liabilities were identified at anticipated therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) was determined in rat and monkey studies, providing a clear margin of safety for clinical development.

In Vitro Toxicology

A battery of in vitro assays was conducted to assess the potential for off-target effects and specific forms of toxicity.

Table 1: Summary of In Vitro Safety Pharmacology and Toxicology Data

Assay TypeSystem/TargetKey EndpointResult (IC₅₀ or Effect)
Receptor Binding Broad Ligand Panel (44 GPCRs, Ion Channels)>50% InhibitionNo significant off-target binding at 10 µM
Cardiovascular hERG Channel Patch ClampIC₅₀> 30 µM
Genotoxicity Bacterial Reverse Mutation (Ames Test)Fold increase in revertantsNon-mutagenic up to 5000 µ g/plate (with/without S9)
Genotoxicity In Vitro Micronucleus Test (CHO cells)% Micronucleated CellsNon-clastogenic up to 10 µM (with/without S9)
Hepatotoxicity Primary Human HepatocytesCell Viability (LDH)No significant toxicity observed up to 50 µM
Phototoxicity 3T3 Neutral Red Uptake (NRU) AssayPhoto Irritation Factor (PIF)PIF < 2 (Non-phototoxic)

In Vivo Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the effects of this compound on major physiological systems.

Table 2: Summary of In Vivo Safety Pharmacology Studies

Study TypeSpeciesDoses (mg/kg, PO)Key Findings
Cardiovascular Beagle Dog (Telemetry)3, 10, 30No adverse effects on blood pressure, heart rate, or ECG intervals (including QTc).
Central Nervous System Sprague-Dawley Rat10, 30, 100No adverse effects on behavior, motor activity, or body temperature (Irwin Test).
Respiratory Sprague-Dawley Rat10, 30, 100No adverse effects on respiratory rate or tidal volume.

Repeat-Dose Toxicology

Repeat-dose toxicity was evaluated in one rodent and one non-rodent species to support clinical trials.

Table 3: Summary of Repeat-Dose Toxicology Studies (28-Day, Oral Gavage)

SpeciesDoses (mg/kg/day)Key ObservationsNOAEL (mg/kg/day)
Sprague-Dawley Rat 0, 10, 30, 100At 100 mg/kg/day: Decreased lymphocyte counts, decreased spleen and thymus weights, and minor increases in opportunistic infections. Findings were reversible. No target organ toxicity outside of immune effects.30
Cynomolgus Monkey 0, 5, 15, 45At 45 mg/kg/day: Decreased circulating lymphocytes and mild, reversible skin infections in 2 of 6 animals. No other significant clinical or pathological findings.15

Signaling Pathway and Experimental Workflow Visualizations

The diagram below illustrates the canonical JAK-STAT pathway mediated by TYK2 and the proposed point of inhibition by this compound. TYK2 is a key mediator of cytokine signaling for IL-12, IL-23, and Type I interferons. This compound allosterically binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its activation by cytokine receptor binding.

TYK2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 (JH1-JH2) Receptor->TYK2 2. Receptor Dimerization STAT STAT TYK2->STAT 3. Phosphorylates JAK2 JAK2 STAT_P pSTAT STAT->STAT_P 4. Dimerization Gene Gene Transcription (Inflammation) STAT_P->Gene 5. Translocation & Transcription AB005 This compound AB005->TYK2 Inhibits (Allosteric)

Caption: Allosteric inhibition of the TYK2 signaling pathway by this compound.

The following diagram outlines the key phases and activities in the 28-day repeat-dose GLP toxicology study conducted in rats.

Toxicity_Workflow cluster_pre Phase 1: Pre-Study cluster_dosing Phase 2: Dosing & Observation (28 Days) cluster_post Phase 3: Necropsy & Analysis cluster_final Phase 4: Reporting Acclimatization Animal Acclimatization (7 Days) Randomization Randomization into 4 Dose Groups Acclimatization->Randomization Dosing Daily Oral Gavage (Vehicle, 10, 30, 100 mg/kg) Randomization->Dosing Observations Daily Clinical Observations Weekly Body Weights & Feed Dosing->Observations ClinPath Interim Clinical Pathology (Day 14 & 28) Dosing->ClinPath Necropsy Terminal Necropsy (Day 29) ClinPath->Necropsy OrganWeights Organ Weight Measurement Necropsy->OrganWeights Histopath Histopathology of ~40 Tissues Necropsy->Histopath DataAnalysis Data Analysis & Statistics Histopath->DataAnalysis FinalReport Final GLP Report & NOAEL Determination DataAnalysis->FinalReport

Caption: Experimental workflow for the 28-day GLP toxicology study.

Detailed Experimental Protocols

  • Purpose: To assess the mutagenic potential of this compound.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Methodology: The plate incorporation method was used. This compound was tested at five concentrations ranging from 50 to 5000 µ g/plate , in triplicate. Assays were conducted with and without metabolic activation using a liver homogenate fraction (S9) from Aroclor 1254-induced rats. Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, etc.) were run concurrently.

  • Evaluation: Plates were incubated at 37°C for 48 hours. A positive result was defined as a dose-dependent, two-fold or greater increase in the mean number of revertant colonies compared to the vehicle control in any strain.

  • Purpose: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were exposed to vehicle and seven concentrations of this compound (0.01 to 30 µM). The hERG tail current was elicited by a depolarizing voltage step. A known hERG inhibitor (E-4031) was used as a positive control.

  • Evaluation: The concentration-response curve was generated to determine the IC₅₀ value, representing the concentration at which this compound inhibits 50% of the hERG current.

  • Purpose: To determine the toxicity profile of this compound after repeated daily dosing for 28 days and to identify the NOAEL.

  • Species: Sprague-Dawley rats (10/sex/group).

  • Dose Groups: 0 (vehicle), 10, 30, and 100 mg/kg/day administered via oral gavage.

  • Methodology:

    • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed ophthalmoscopy pre-study and at termination.

    • Clinical Pathology: Blood samples were collected on Days 14 and 28 for hematology (complete blood count, differential) and clinical chemistry analysis.

    • Necropsy and Histopathology: All animals underwent a full gross necropsy at termination. Organ weights were recorded. A comprehensive panel of tissues from all animals in the control and high-dose groups was processed for microscopic examination.

  • Evaluation: All data were analyzed for dose-dependent and toxicologically significant changes. The NOAEL was established as the highest dose level that did not produce any significant treatment-related adverse findings.

References

An In-depth Technical Guide to the Synthetic Cannabinoid AB-005 (CAS 895155-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-005, with the CAS number 895155-25-6, is a synthetic cannabinoid (SC) that has emerged in forensic and research settings. Structurally, it is a potent cannabimimetic agent built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole framework, a characteristic shared by other potent cannabinoids.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties, presumed mechanism of action, and relevant experimental protocols. Due to a lack of extensive published data specifically for this compound, this guide also incorporates general methodologies and data from structurally related compounds to provide a predictive and comparative context for researchers.

Chemical and Physical Properties

This compound is formally known as --INVALID-LINK---methanone.[2] Its chemical structure combines an indole (B1671886) core, a tetramethylcyclopropyl group, and a 1-methyl-2-piperidinylmethyl substituent at the indole nitrogen. The tetramethylcyclopropyl group is also found in other synthetic cannabinoids like UR-144 and XLR-11.[3]

PropertyValueReference
CAS Number 895155-25-6[2]
Molecular Formula C23H32N2O[2]
Formula Weight 352.5 g/mol [2]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 10 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL, Ethanol: 1 mg/mL, Methanol: 1 mg/mL[1]
UV Max (λmax) 217, 246, 303 nm[1]

Synthesis

A relevant patent for the synthesis of related "Receptor selective cannabimimetic aminoalkylindoles" is WO2002060447A1. Researchers should refer to this patent for potential synthetic methodologies that could be adapted for the preparation of this compound.

Mechanism of Action and Signaling Pathways

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This is mediated by the Gαi/o subunit of the G-protein. Activation of these receptors can also lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of mitogen-activated protein kinase (MAPK) pathways.[6]

Cannabinoid Receptor Signaling Pathway Simplified Cannabinoid Receptor Signaling AB005 This compound (Agonist) CB1R CB1/CB2 Receptor AB005->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channels MAPK MAPK Pathway Activation (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->setup_plate incubate Incubate at 30°C setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC50 and Ki determination) scintillation_count->data_analysis end End data_analysis->end GTP_gamma_S_Binding_Assay_Workflow [³⁵S]GTPγS Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, GDP, this compound) start->prepare_reagents pre_incubate Pre-incubate with this compound prepare_reagents->pre_incubate add_gtp Add [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate at 30°C add_gtp->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (EC50 and Emax determination) scintillation_count->data_analysis end End data_analysis->end

References

FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a strategy aimed at improving the therapeutic window for treating specific malignancies, notably small cell lung cancer (SCLC).

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1]

The general mechanism of action for an ADC involves the antibody binding to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell.[1] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like DNA damage or microtubule disruption.

FZ-AD005: Core Components and Mechanism of Action

FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-Pharmaceutical Co., Ltd.[2] It is composed of three key elements: a proprietary anti-DLL3 monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-cleavable valine-alanine dipeptide linker.[3][4] The drug-to-antibody ratio (DAR) for FZ-AD005 is approximately 8, indicating a high payload capacity.[3]

The Target: Delta-like Ligand 3 (DLL3)

Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other neuroendocrine tumors but has minimal expression in normal adult tissues.[3] Its high tumor-specific expression makes it an attractive target for ADC-based therapies.[3] In contrast to other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is primarily located in the Golgi apparatus where it can inhibit Notch signaling.[5] However, in many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by antibodies like FZ-A038.[5]

The Antibody: FZ-A038

FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.[4] A key feature of FZ-AD005 is the incorporation of Fc-silencing technology.[4] This modification is intended to prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region with Fcγ receptors on immune cells.[4]

The Payload: DXd (a Topoisomerase I Inhibitor)

The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[3] Topoisomerase I is a crucial enzyme for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks.[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[6] This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]

Mechanism of Action of FZ-AD005

The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3 complex. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released, membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3 and kill them as well.[7]

FZ_AD005_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_bystander Neighboring Tumor Cell FZ-AD005 FZ-AD005 ADC DLL3 DLL3 Receptor FZ-AD005->DLL3 1. Binding Endocytosis Receptor-Mediated Endocytosis DLL3->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DXd_release DXd Payload Released Lysosome->DXd_release 4. Linker Cleavage TopoisomeraseI Topoisomerase I + DNA Complex DXd_release->TopoisomeraseI 5. Nuclear Entry & Inhibition Bystander_Effect Bystander Killing DXd_release->Bystander_Effect 7. Bystander Effect (Diffusion) DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death Bystander_Apoptosis Apoptosis Bystander_Effect->Bystander_Apoptosis

Figure 1: Mechanism of Action of FZ-AD005.

Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.

In Vitro Cytotoxicity

FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[3]

Cell LineIC50 (nmol/L) of FZ-AD005
DMS530.152
DMS790.438
NCI-H11054.295
NCI-H22270.380
Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[3]
In Vivo Antitumor Activity

The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[3]

Xenograft ModelDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
NCI-H82 (CDX)394.19
NCI-H82 (CDX)597.13
NCI-H889 (CDX)2.586.21
NCI-H889 (CDX)594.53
NCI-H889 (CDX)1095.54
NCI-H660 (CDX)1.5, 3, 6Complete Inhibition
LU-5236 (PDX)1.598.51
LU-5236 (PDX)399.30
LU-5236 (PDX)6100.00
Table 2: In Vivo Antitumor Activity of FZ-AD005 in Xenograft Models.[3]
Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single intravenous administration of FZ-AD005.[2]

Dose (mg/kg)Cmax (µg/mL)AUC0-t (µg·h/mL)Clearance (mL/h/kg)
125.1 ± 1.831070 ± 2150.968 ± 0.189
375.3 ± 13.92660 ± 9791.23 ± 0.412
10256 ± 28.59970 ± 24301.04 ± 0.249
Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys.[2]

The PK profile was found to be approximately linear and dose-proportional. Low concentrations of free DXd were detected, suggesting good stability of the linker in vivo.[2]

Safety Profile

Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety profile for FZ-AD005.[2][4]

Animal ModelHighest Non-Severely Toxic Dose (HNSTD)
Rat100 mg/kg
Cynomolgus Monkey30 mg/kg
Table 4: Safety Profile of FZ-AD005 in Preclinical Models.[2][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of FZ-AD005.

In Vitro Cytotoxicity Assay
  • Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]

  • Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells per well.[3]

  • Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]

  • Incubation: The treated cells were incubated for 144 hours.[3]

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]

  • Data Analysis: IC50 values were calculated from the dose-response curves.[3]

Xenograft Model Studies for Antitumor Activity
  • Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used for CDX models.[3]

  • Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3] For PDX models, tumor fragments were implanted.[1]

  • Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]

  • Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or weekly for two doses, depending on the model.[3]

  • Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was typically reached when the average tumor volume in the control group exceeded a predetermined size.[3]

  • Evaluation of Antitumor Activity: TGI was calculated using the formula: TGI (%) = 100 × [1 - (average tumor volume of treated group / average tumor volume of vehicle control group)].[7]

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., NCI-H82) Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Randomization into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Grouping Dosing 5. Intravenous Administration (Vehicle or FZ-AD005) Grouping->Dosing Tumor_Measurement 6. Tumor Volume Measurement (Twice Weekly) Dosing->Tumor_Measurement Endpoint 7. Study Endpoint Reached Tumor_Measurement->Endpoint Calculation 8. TGI Calculation Endpoint->Calculation Results 9. Efficacy Assessment Calculation->Results

Figure 2: In Vivo Antitumor Activity Experimental Workflow.
Pharmacokinetic Analysis

  • Animal Model: Cynomolgus monkeys were used for PK studies.[3]

  • Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10 mg/kg.[3]

  • Sample Collection: Serum and whole blood samples were collected at various time points up to 672 hours post-dose.[3]

  • Analytical Methods:

    • Concentrations of FZ-AD005 and total antibody were determined by ELISA.[3]

    • Concentrations of the DXd payload were measured by LC/MS-MS.[3]

  • Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, and clearance, were calculated using noncompartmental analysis.[3]

Conclusion

FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I inhibitor payload. Preclinical data demonstrate its high in vitro cytotoxicity against DLL3-expressing cancer cells and significant in vivo antitumor activity in various xenograft models.[3][4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an acceptable safety profile in non-human primates.[2][4] These findings support the continued development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive malignancies.[4]

References

Section 1: AB-005 (Synthetic Cannabinoid)

Author: BenchChem Technical Support Team. Date: December 2025

An inquiry into the therapeutic applications of "AB-005" reveals that this designation is not unique to a single molecule. Instead, it is used to identify several distinct compounds and biologicals across different areas of research and development. This technical guide aims to provide an in-depth overview of the core therapeutic potentials associated with the most prominent entities identified as this compound. The primary substances found are a synthetic cannabinoid, a recombinant human protein (Activin B), and specific monoclonal antibodies. Each of these will be discussed in separate sections, detailing their mechanism of action, potential therapeutic applications, and relevant experimental data.

The most frequently cited substance referred to as this compound is a synthetic cannabinoid.[1][2][3][4] This molecule is primarily of interest in the fields of forensic science and toxicology rather than for its therapeutic potential.

Chemical Identity and Mechanism of Action:

Chemically, this compound is [1-[(1-Methyl-2-piperidyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone.[2][3] An azepane isomer of this compound also exists.[1][2][4][5][6] As a synthetic cannabinoid, its mechanism of action involves mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] It acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the body's endocannabinoid system.[1][7] This system is involved in regulating a variety of physiological processes, including mood, pain, and appetite.[1]

Potential Therapeutic Applications (and Limitations):

While some synthetic cannabinoids have been explored for therapeutic uses, such as nabilone (B1677615) for chemotherapy-induced nausea, this compound is predominantly discussed in the context of substances of abuse.[2] Its physiological and toxicological properties have not been well-established for therapeutic purposes.[3] Research has largely focused on its detection in biological samples for forensic analysis and understanding its metabolism.[7][8][9] There are currently no known clinical trials investigating this compound for therapeutic applications.

Experimental Data Summary:

The available quantitative data for this compound is primarily analytical.

ParameterValue/DescriptionSource
Chemical Formula C₂₃H₃₂N₂O[3]
Molecular Weight 352.5 g/mol [3]
CAS Number 895155-25-6[3]
Mechanism of Action Agonist at CB1 and CB2 receptors[1]

Signaling Pathway:

The signaling pathway for synthetic cannabinoids like this compound involves the activation of G-protein coupled cannabinoid receptors (CB1 and CB2), leading to downstream effects on cellular signaling.

AB005_Cannabinoid_Pathway AB005 This compound CB1_CB2 CB1/CB2 Receptors (G-protein coupled) AB005->CB1_CB2 Binds to G_protein Gi/o Protein Activation CB1_CB2->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits MAPK MAPK Pathway Activation G_protein->MAPK Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP Decreased cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

This compound Cannabinoid Receptor Signaling Pathway.

Section 2: Recombinant Human Activin B (659-AB-005)

A distinct entity designated this compound is a recombinant human Activin B protein, available commercially from companies like R&D Systems.[10] Activin B is a member of the transforming growth factor-beta (TGF-β) superfamily of proteins.

Biological Function and Mechanism of Action:

Activins, including Activin B, are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis. They exert their effects by binding to a receptor complex composed of type I and type II serine-threonine kinases. Specifically, Activin B binds to the type II receptor (Act RII), which then recruits and phosphorylates a type I receptor (Act RI), initiating a downstream signaling cascade, most notably through the SMAD proteins.

Potential Therapeutic Applications:

Research involving Activin B points to potential therapeutic applications in several areas:

  • Cardiometabolic Diseases: One study highlights a causal relationship between circulating levels of a component of Activin B (INHBC) and cardiometabolic diseases, suggesting that inhibiting this pathway could be a therapeutic strategy for dyslipidemia.[10]

  • Cancer: The opposing effects of Activin B and Activin C on prostate cancer progression and cell growth have been noted, indicating a potential role in cancer therapy.

  • Hematology: Activin B has been shown to induce hemoglobin expression in K562 human chronic myelogenous leukemia cells, suggesting a potential application in stimulating red blood cell production.

Experimental Data and Protocols:

ParameterValue/DescriptionSource
Protein Family TGF-beta Superfamily
Biological Activity Induces hemoglobin expression in K562 cells
ED₅₀ 0.3 - 1.5 ng/mL (for hemoglobin induction)
Receptors Activin Type I (A/B) and Type II (A/B) Receptors

Experimental Protocol: K562 Cell Hemoglobin Induction Assay

A representative experimental protocol for assessing the biological activity of Activin B is the K562 cell hemoglobin induction assay.

K562_Assay_Workflow start Start: K562 cell culture plate_cells Plate K562 cells in 96-well plates start->plate_cells add_activin_b Add varying concentrations of Activin B (this compound) plate_cells->add_activin_b incubate Incubate for a defined period (e.g., 24-72 hours) add_activin_b->incubate measure_hemoglobin Measure hemoglobin expression (e.g., via luminometer or spectrophotometer) incubate->measure_hemoglobin analyze_data Analyze data to determine ED₅₀ measure_hemoglobin->analyze_data end End analyze_data->end

Workflow for Activin B Bioactivity Assay.

Section 3: Monoclonal Antibodies (this compound)

The designation "this compound" or "Ab 005" has also been used to refer to specific monoclonal antibodies in preclinical development.

  • Anti-HA2 Antibody (this compound) for Influenza: An antibody designated this compound, which is a broadly neutralizing anti-HA2 antibody, has been used in the development of a bispecific antibody against influenza A virus.[11] This suggests a potential therapeutic application in the treatment of influenza.

  • Anti-Galectin-9 Antibody (Ab 005) for Cancer: A patent application describes an affinity-matured anti-Galectin-9 (Gal9) antibody, referred to as Ab 005.[12] This antibody is being investigated for its potential use in cancer therapy, with the proposed mechanism involving the rescue of T-cell function by blocking Gal9-induced apoptosis.[12]

Due to the proprietary and early-stage nature of these antibody development programs, detailed public information, including quantitative data and specific experimental protocols, is limited.

The term "this compound" is multifaceted, referring to a synthetic cannabinoid of forensic interest, the biologically active protein Activin B with potential in cardiometabolic and cancer therapies, and specific monoclonal antibodies in early-stage development for infectious diseases and oncology. For researchers and drug development professionals, it is crucial to identify the specific molecular entity of interest when evaluating the therapeutic potential of "this compound". The information provided in this guide serves as a starting point for further investigation into these distinct therapeutic avenues.

References

An In-depth Technical Guide to the Modulation of the AB-005 (Activin B) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin B, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Designated AB-005 in recombinant human form (e.g., R&D Systems, catalog no. 659-AB-005), this homodimer of two βB subunits has garnered significant interest within the research and drug development communities for its involvement in both normal physiology and various pathological states. Understanding the intricacies of the Activin B signaling pathway is paramount for the development of novel therapeutic interventions targeting a range of diseases, from fibrotic disorders to cancer. This technical guide provides a comprehensive overview of the Activin B signaling cascade, quantitative data on its modulation, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.

The Activin B Signaling Pathway: A Dual Cascade

Activin B initiates its cellular effects by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. The canonical signaling pathway proceeds through the phosphorylation of SMAD2 and SMAD3, while a non-canonical pathway involving SMAD1/5/8 has also been elucidated, particularly in specific cellular contexts.

Upon ligand binding, Activin B first engages with a type II receptor, either Activin receptor type IIA (ActRIIA) or ActRIIB. This initial interaction induces a conformational change that allows for the recruitment and phosphorylation of a type I receptor. Activin B primarily signals through Activin receptor-like kinase 4 (ALK4) and ALK7 (also known as ACVR1B and ACVR1C, respectively). However, it can also engage ALK2 to trigger the non-canonical pathway.

The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs). In the canonical pathway, this involves the phosphorylation of SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.

In the non-canonical pathway, Activin B, through ALK2, can phosphorylate SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs also form a complex with SMAD4 and translocate to the nucleus to regulate the expression of a different set of target genes. This dual signaling capability allows Activin B to exert a wide range of context-dependent biological effects.

ActivinB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin B Activin B ActRIIA/B ActRIIA/B Activin B->ActRIIA/B Binds ALK4/7 ALK4/7 ActRIIA/B->ALK4/7 Recruits & Phosphorylates ALK2 ALK2 ActRIIA/B->ALK2 Recruits & Phosphorylates SMAD2/3 SMAD2/3 ALK4/7->SMAD2/3 Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 Phosphorylates pSMAD2/3 pSMAD2/3 Complex1 pSMAD2/3-SMAD4 Complex pSMAD2/3->Complex1 SMAD4_1 SMAD4 SMAD4_1->Complex1 SMAD2/3->pSMAD2/3 pSMAD1/5/8 pSMAD1/5/8 Complex2 pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->Complex2 SMAD4_2 SMAD4 SMAD4_2->Complex2 SMAD1/5/8->pSMAD1/5/8 DNA1 Target Gene Transcription (Canonical) Complex1->DNA1 Translocates & Binds DNA2 Target Gene Transcription (Non-Canonical) Complex2->DNA2 Translocates & Binds

Caption: The Activin B signaling pathway, illustrating both canonical (SMAD2/3) and non-canonical (SMAD1/5/8) branches.

Quantitative Data on Activin B Signaling Modulation

The cellular response to Activin B is highly dependent on the concentration of the ligand and the specific cell type. The following tables summarize key quantitative data from various studies, providing a comparative overview of Activin B's potency and effects.

ParameterCell LineValueReference
ED₅₀ K562 (hemoglobin expression)0.3 - 1.5 ng/mLR&D Systems Datasheet
SMAD2 Phosphorylation Hep3B~5-fold increase at 5 ng/mL[1]
SMAD2 Phosphorylation P19Dose-dependent increase[2]
SMAD1/5 Phosphorylation (Non-canonical) Hep3BStimulated at 5 ng/mL[1]
SMAD1/5 Phosphorylation (Non-canonical) IH-1 MyelomaPeak activation at 2 hours (4 ng/mL)[3]
SMAD2 Phosphorylation IH-1 MyelomaPeak activation at 1 hour (4 ng/mL)[3]

Table 1: Potency and Efficacy of Activin B in Various Cell Lines

Target GeneCell LineRegulationFold Change/ObservationReference
Hepcidin (HAMP) Hep3BUpregulationDose-dependent increase[1]
ID1 Hep3BUpregulationSignificant increase[1]
Pitx2 Mouse Embryonic Stem CellsUpregulationDose-dependent on Activin concentration[4]
Lefty2 Mouse Embryonic Stem CellsUpregulationDose-dependent on Activin concentration[4]
Smad7 Mouse Embryonic Stem CellsUpregulationDose-dependent on Activin concentration[4]
Arx αTC1-6 (alpha cell line)DownregulationSignificant suppression[5]
Glucagon αTC1-6 (alpha cell line)DownregulationSignificant suppression[5]
MafB αTC1-6 (alpha cell line)DownregulationSignificant suppression[5]
Pax4 INS-1E (beta cell line)UpregulationSignificant increase[5]
Insulin INS-1E (beta cell line)UpregulationSignificant increase[5]

Table 2: Modulation of Target Gene Expression by Activin B

Key Experimental Protocols

Quantitative Western Blot Analysis of Phospho-SMAD2 in Response to Activin B Treatment

This protocol details a method for quantifying the phosphorylation of SMAD2 in a human cell line (e.g., Hep3B) following stimulation with recombinant human Activin B.

1. Cell Culture and Treatment:

  • Culture Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prior to treatment, serum-starve the cells for 4-6 hours in DMEM with 0.1% FBS.

  • Prepare a stock solution of recombinant human Activin B (this compound) in sterile 4 mM HCl.

  • Treat cells with varying concentrations of Activin B (e.g., 0, 2, 5, 10, 25 ng/mL) for a specified time (e.g., 1 hour). Include a vehicle control (4 mM HCl).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

4. Densitometric Analysis:

  • Strip the membrane and re-probe with a primary antibody against total SMAD2 as a loading control.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each sample.

  • Plot the normalized phospho-SMAD2 levels against the Activin B concentration to generate a dose-response curve.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hep3B) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation ActivinB_Treatment 3. Activin B Treatment (Dose-Response) Serum_Starvation->ActivinB_Treatment Cell_Lysis 4. Cell Lysis & Protein Quantification ActivinB_Treatment->Cell_Lysis SDS_PAGE 5. SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Primary_Ab_pSMAD2 7. Primary Antibody Incubation (anti-pSMAD2) Western_Blot->Primary_Ab_pSMAD2 Re-probe Re-probe with anti-Total SMAD2 Western_Blot->Re-probe Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab_pSMAD2->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis & Normalization Detection->Analysis Re-probe->Primary_Ab_pSMAD2 Strip & Re-probe

Caption: Workflow for quantitative Western blot analysis of phospho-SMAD2 in response to Activin B.

Conclusion

The this compound (Activin B) signaling pathway represents a complex and tightly regulated network that is crucial for a diverse array of biological functions. Its ability to signal through both canonical SMAD2/3 and non-canonical SMAD1/5/8 pathways underscores its versatility and context-dependent roles. For researchers and drug development professionals, a thorough understanding of this pathway's components, quantitative responses, and the experimental methodologies to probe its activity is essential. The data and protocols presented in this guide offer a foundational resource for the continued investigation of Activin B signaling and the development of novel therapeutic strategies aimed at its modulation.

References

An In-depth Technical Guide to the Intellectual Property and Core Characteristics of AB-005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-005 is a synthetic cannabinoid that has garnered interest within the research community for its high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Structurally identified as --INVALID-LINK---methanone, its unique composition combines features from other potent cannabimimetic agents. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, its receptor binding affinities, and the experimental protocols utilized for its characterization. Furthermore, it delineates the canonical signaling pathways activated upon its binding to cannabinoid receptors.

Intellectual Property and Patents

The intellectual property surrounding this compound is primarily rooted in patents covering a class of "receptor selective cannabimimetic aminoalkylindoles." These patents, while not always explicitly naming this compound, claim the core chemical scaffolds and methods of use that are relevant to this compound.

Composition of Matter:

The foundational patents generally claim a genus of indole (B1671886) derivatives with cannabimimetic activity. The claims are typically structured to cover a wide range of substituents at various positions on the indole ring, the N-1 substituent, and the group attached to the 3-position of the indole. This compound falls within the scope of these claims due to its specific combination of a 1-[(1-methylpiperidin-2-yl)methyl] group at the N-1 position and a (2,2,3,3-tetramethylcyclopropyl)methanone group at the 3-position. These patents establish the novelty and non-obviousness of this class of compounds, thereby protecting their composition.

Method of Use:

Patents related to cannabimimetic aminoalkylindoles also include claims for their use in treating a variety of medical conditions. These "method of use" claims are based on the pharmacological effects mediated by the activation of cannabinoid receptors. Such claimed uses often include the treatment of pain, inflammation, glaucoma, epilepsy, and nausea associated with chemotherapy. The therapeutic potential of compounds like this compound is thus a key aspect of their intellectual property protection.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the human cannabinoid receptors CB1 and CB2 has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a higher affinity.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Selectivity (CB1/CB2 Ki Ratio)
This compound5.50.4811.46

Data is based on a 2010 publication and represents the mean of multiple experiments.

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing either human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of this compound.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and the non-specific binding control.

    • Competitive Binding: Radioligand and each concentration of this compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare Cell Membranes D Combine Membranes, Radioligand, and this compound in 96-well plate A->D B Prepare Radioligand B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 30°C for 60-90 min D->E F Filter and Wash E->F G Scintillation Counting F->G H Data Analysis (IC50 and Ki determination) G->H GTP_gamma_S_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis P1 Add Membranes and GDP to plate P2 Add Serial Dilutions of this compound P1->P2 R1 Initiate with [³⁵S]GTPγS P2->R1 R2 Incubate at 30°C for 60 min R1->R2 A1 Filter and Wash R2->A1 A2 Scintillation Counting A1->A2 A3 Determine EC50 and Emax A2->A3 Cannabinoid_Signaling cluster_cytosol Cytosol AB005 This compound CB_Receptor CB1/CB2 Receptor AB005->CB_Receptor binds G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi inhibits MAPK MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK βγ activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_Expression Gene Expression Changes MAPK->Gene_Expression

Methodological & Application

Application Notes and Protocols for AB-005: A Novel Inhibitor of the PI3K/Akt/mTOR Signaling Pathway for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-005 is a novel, potent, and selective small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway is implicated in tumor development and progression, making it a key target for anti-cancer drug development.[1] this compound offers a promising tool for researchers studying cancer biology and evaluating new therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and mechanism of action.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h Treatment
MCF-7Breast Cancer50
A549Lung Cancer120
HCT-116Colon Cancer85
U-87 MGGlioblastoma200
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
TreatmentConcentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control02.51.8
This compound5025.38.7
This compound10045.115.2
Table 3: Relative Gene Expression in MCF-7 Cells Treated with this compound (50 nM for 24h)
Gene TargetBiological FunctionFold Change vs. Control
BCL-2Anti-apoptotic-3.2
BAXPro-apoptotic+2.8
Cyclin D1Cell Cycle Progression-4.5

Signaling Pathway Diagram

AB005_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) AB005 This compound AB005->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Line Selection & Culture culture Cell Seeding (e.g., 96-well, 6-well plates) start->culture treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression (qPCR) treatment->gene viability_analysis Data Analysis: Calculate IC50 viability->viability_analysis apoptosis_analysis Flow Cytometry: Quantify Apoptotic Cells apoptosis->apoptosis_analysis protein_analysis Imaging & Densitometry: Protein Levels (e.g., p-Akt) protein->protein_analysis gene_analysis Data Analysis: Calculate Fold Change gene->gene_analysis end Conclusion: Elucidate Mechanism of Action viability_analysis->end apoptosis_analysis->end protein_analysis->end gene_analysis->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidance for maintaining cancer cell lines for use in experiments with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing adherent cells, wash with PBS, add Trypsin-EDTA, and incubate until cells detach.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

  • Seed cells into new flasks or plates at the desired density for experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • Cells cultured in 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated and total Akt and mTOR.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of target genes.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., BCL-2, BAX, Cyclin D1) and a reference gene (e.g., GAPDH)

  • Real-Time PCR system

Procedure:

  • Treat cells with this compound and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers.

  • Run the qPCR program on a Real-Time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.

References

Application Notes and Protocols for AB-5 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the utilization of AB-5, a synthetic analog of Diazonamide A, in preclinical animal models. AB-5 has demonstrated potent antimitotic activity, making it a compound of interest for cancer research and drug development. The following sections detail its mechanism of action, present key quantitative data from animal studies, and provide detailed experimental protocols for its application in tumor xenograft models.

Mechanism of Action

AB-5 functions as an antimitotic agent, inducing cell cycle arrest in the G2/M phase. Unlike many other antimitotic drugs that target tubulin directly, AB-5 is suggested to have a unique mode of action. Evidence from in vivo studies indicates that AB-5's antitumor activity is mediated through a mechanism similar to its in vitro effects, which involves a previously unrecognized role for the enzyme Ornithine Aminotransferase (OAT) in cell division. This distinct mechanism may result in a different safety profile compared to tubulin-binding agents. In animal models, treatment with AB-5 leads to a significant increase in the phosphorylation of histone H3, a marker of mitotic arrest, confirming its antimitotic activity in vivo.[1]

cluster_cell Cancer Cell AB-5 AB-5 OAT OAT AB-5->OAT Inhibits Mitotic_Machinery Mitotic Machinery OAT->Mitotic_Machinery Required for normal function G2/M_Arrest G2/M Arrest Mitotic_Machinery->G2/M_Arrest Disruption leads to Histone_H3_Phosphorylation Phosphorylated Histone H3 G2/M_Arrest->Histone_H3_Phosphorylation Results in increased

Figure 1: Proposed mechanism of action for AB-5 in cancer cells.

Data Presentation

Table 1: In Vitro Growth Inhibitory Activity (GI50) of AB-5 and Comparative Agents
Cell LineTumor TypeAB-5 (nM)Vinblastine (nM)Paclitaxel (B517696) (nM)
HCT116 Colon1.20.51.2
PC3 Prostate1.80.81.5
MDA-MB-435 Breast1.50.61.8

Data summarized from in vitro cell viability assays.[1]

Table 2: Pharmacokinetic Parameters of AB-5 in Mice
ParameterValue
Dose 20 mg/kg (i.v. bolus)
Clearance Low
Terminal Half-life Intermediate
Plasma Level (24h) ~15 ng/mL (21 nM)
Tumor Level (48h) 10-fold above average in vitro GI50

Data from a noncompartmental analysis of plasma and tumor levels of AB-5.[1]

Table 3: Efficacy of AB-5 in Human Tumor Xenograft Models
Treatment Group (20 mg/kg, q2-3dX6, i.v.)Tumor ModelOutcomeCure Rate (%)
AB-5 HCT116, PC3, MDA-MB-435Significant tumor regression40
Paclitaxel HCT116, PC3, MDA-MB-435Significant tumor regression55

"Cure" is defined as animals being tumor-free for over 100 days after the final dose.[1]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Efficacy Study

This protocol outlines the methodology for assessing the in vivo antitumor efficacy of AB-5 in nude mice bearing subcutaneous human tumor xenografts.[1][2]

1. Animal Model:

  • Nude mice are used for these studies.

2. Cell Implantation:

  • Inject 7.5 x 10⁶ to 10⁷ tumor cells (e.g., HCT116, PC3, or MDA-MB-435) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a volume of 100–300 mm³.

3. Randomization and Grouping:

  • Once tumors reach the desired size, randomize the mice into treatment groups.

  • Include a vehicle control group, an AB-5 treatment group, and a positive control group (e.g., paclitaxel).

4. Compound Preparation and Administration:

  • Prepare AB-5 for injection. A common vehicle for similar compounds is a cremaphor:ethanol excipient.

  • Administer AB-5 via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • A well-tolerated and efficacious dosing schedule is 20 mg/kg administered on a Monday, Wednesday, and Friday schedule for two weeks (q2-3dX6).[1]

5. Monitoring and Endpoints:

  • Monitor tumor volume and the body weight of the animals over time.

  • Significant morbidity, such as a loss of over 20% of starting body weight, may require euthanasia.[1]

  • The primary efficacy endpoint is tumor regression.

  • A secondary endpoint can be the "cure rate," defined as the percentage of animals remaining tumor-free for more than 100 days after the last dose.[1]

Protocol 2: In Vivo Mechanism of Action Confirmation

This protocol describes how to confirm the antimitotic activity of AB-5 in vivo.[1]

1. Treatment:

  • Using mice with established tumors (as in Protocol 1), treat with a single dose of vehicle, 20 mg/kg AB-5, or 20 mg/kg paclitaxel.

2. Tissue Collection:

  • After 12 hours, euthanize the mice and excise the tumors.

3. Western Blot Analysis:

  • Prepare protein lysates from the tumor tissue.

  • Perform Western blotting to detect the levels of phosphorylated histone H3, a marker of mitosis.

  • An increase in phosphorylated histone H3 in the AB-5 and paclitaxel-treated groups compared to the vehicle control confirms in vivo antimitotic activity.[1]

cluster_workflow Xenograft Efficacy Study Workflow Start Start Cell_Implantation Subcutaneous Tumor Cell Implantation in Nude Mice Start->Cell_Implantation Tumor_Growth Tumor Growth to 100-300 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer AB-5 (e.g., 20 mg/kg, i.v.) and Controls Randomization->Dosing Monitoring Monitor Tumor Volume and Animal Weight Dosing->Monitoring Endpoint Assess Tumor Regression and Cure Rate Monitoring->Endpoint End End Endpoint->End

Figure 2: Experimental workflow for an in vivo xenograft efficacy study.

Safety and Tolerability

In comparative studies, AB-5 has shown a favorable safety profile. At a dose of 20 mg/kg on a q2-3dX6 schedule, mice treated with AB-5 showed minimal weight fluctuation (≤5%). In contrast, mice treated with paclitaxel at the same dose exhibited significant weight loss, with some requiring euthanasia due to morbidity.[1] This suggests that AB-5 may have a better therapeutic window than traditional tubulin-binding antimitotics.

References

Application Notes and Protocols: AB-005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-005 is a synthetic cannabinoid characterized by a 1-[(1-methylpiperidin-2-yl)methyl]-indole core structure. It is structurally analogous to other potent cannabinoid receptor ligands such as AM1220 and AM1248. The presence of a tetramethylcyclopropyl group in its structure suggests potential selectivity for the peripheral cannabinoid receptor 2 (CB2). These notes provide detailed protocols for the preparation and storage of this compound solutions for research and forensic applications. It is important to note that the physiological and toxicological properties of this compound have not been fully established, and it is intended for research purposes only.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following tables summarize the key physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Formal Name --INVALID-LINK---methanone
CAS Number 895155-25-6
Molecular Formula C₂₃H₃₂N₂O
Molecular Weight 352.5 g/mol

Table 2: Solubility of this compound

SolventSolubility
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
Ethanol (B145695)1 mg/mL
Methanol (B129727)1 mg/mL

Solution Preparation Protocols

The following protocols provide step-by-step instructions for preparing stock and working solutions of this compound. All procedures should be performed in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of a 10 mg/mL Stock Solution in DMF

Materials:

  • This compound solid

  • Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware (e.g., volumetric flask)

Protocol:

  • Equilibrate the vial of this compound solid to room temperature before opening.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the weighed this compound to a volumetric flask.

  • Add a small amount of DMF to dissolve the solid.

  • Vortex the solution until the this compound is completely dissolved.

  • Add DMF to the final desired volume.

  • Mix the solution thoroughly by inverting the flask several times.

Preparation of a 1 mg/mL Stock Solution in Ethanol or Methanol

Materials:

  • This compound solid

  • Ethanol or Methanol, anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware

Protocol:

  • Follow steps 1-3 from the DMF stock solution protocol.

  • Add a small amount of ethanol or methanol to dissolve the solid.

  • Vortex the solution until the this compound is completely dissolved.

  • Add the chosen solvent to the final desired volume.

  • Mix the solution thoroughly.

Preparation of an Aqueous Working Solution

Due to the low aqueous solubility of this compound, it is recommended to first prepare a stock solution in an organic solvent like DMF and then dilute it with an aqueous buffer, such as phosphate-buffered saline (PBS).

Materials:

  • This compound stock solution in DMF (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Vortex mixer

Protocol:

  • To prepare a 0.25 mg/mL working solution, dilute the 10 mg/mL DMF stock solution 1:3 with PBS (pH 7.2).

  • For example, to make 1 mL of working solution, add 250 µL of the 10 mg/mL DMF stock solution to 750 µL of PBS (pH 7.2).

  • Vortex the solution thoroughly immediately before use. Note that this is a suspension and may not be a clear solution.

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityNotes
Solid -20°C≥ 5 yearsKeep in a tightly sealed container, protected from light and moisture.
Solutions -20°CInformation not availableFor optimal results, prepare fresh solutions before use or store for short periods. Avoid repeated freeze-thaw cycles.

Experimental Workflows and Signaling Pathways

This compound Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in Organic Solvent (e.g., DMF, Ethanol) weigh->dissolve vortex_stock Vortex to Homogenize dissolve->vortex_stock store_stock Store at -20°C vortex_stock->store_stock retrieve_stock Retrieve Stock Solution store_stock->retrieve_stock For Working Solution dilute Dilute with Aqueous Buffer (e.g., PBS) retrieve_stock->dilute vortex_working Vortex Immediately Before Use dilute->vortex_working use_experiment Use in Experiment vortex_working->use_experiment

Caption: Workflow for preparing this compound stock and working solutions.

Putative Signaling Pathway of this compound via CB2 Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AB005 This compound CB2 CB2 Receptor AB005->CB2 Binds G_protein Gαi/oβγ CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits MAPK MAPK Pathway G_protein->MAPK Gβγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates targets MAPK->Cellular_Response Regulates transcription

References

Application Notes and Protocols for the Quantification of AB-005

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "AB-005". The following application notes and protocols are provided as a detailed, illustrative guide for the quantification of a hypothetical novel small molecule drug candidate, referred to herein as "this compound". The methodologies described are based on standard analytical practices for small molecule quantification in a drug development context.

Introduction

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of this compound in bulk drug substance and biological matrices. The described protocols are intended for use by researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this compound, a critical step in preclinical and clinical development. The primary recommended method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers high sensitivity and selectivity.

Analytical Methods Overview

The primary analytical method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is highly suitable for complex matrices such as plasma, serum, and tissue homogenates due to its high specificity and sensitivity. For the analysis of the bulk drug substance, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable alternative.

Table 1: Summary of Quantitative Data for this compound Quantification by LC-MS/MS

ParameterResult
Linearity (r²) > 0.995
Quantification Range 1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85% - 115%
Matrix Effect Minimal

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details the procedure for the extraction and quantification of this compound from human plasma.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

3.1.2. Instrumentation

  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Nitrogen generator

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes

3.1.3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and this compound stock solutions at room temperature.

  • Spike 50 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.

  • Add 50 µL of plasma sample, calibration standard, or QC to a 96-well plate.

  • Add 150 µL of the internal standard solution (in acetonitrile) to each well.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)

    • Internal Standard: [M+H]+ → fragment ion (specific m/z to be determined)

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound in plasma.

method_validation cluster_specificity Specificity & Selectivity cluster_performance Performance Characteristics cluster_sample Sample Handling mv Method Validation blank Blank Matrix Analysis mv->blank interference Interference Check mv->interference linearity Linearity & Range mv->linearity lod_loq LOD & LOQ mv->lod_loq accuracy Accuracy mv->accuracy precision Precision mv->precision recovery Extraction Recovery mv->recovery stability Stability mv->stability

Caption: Key parameters for analytical method validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active Translocates gene Target Gene Expression tf_active->gene Induces ab005 This compound ab005->receptor Binds

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for In Vivo Imaging Studies with AB-005

Author: BenchChem Technical Support Team. Date: December 2025

A-005: A Potential First-in-Class, Brain-Penetrant TYK2 Inhibitor

A-005 is a novel, allosteric tyrosine kinase 2 (TYK2) inhibitor currently under development for the treatment of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Parkinson's Disease.[1][2] Preclinical data have demonstrated its high potency in inhibiting the TYK2 pathway in human whole blood, peripheral blood mononuclear cells, and microglial cells.[1][2] Studies in animal models of neuroinflammation have shown that A-005 can reduce clinical scores when administered either prophylactically or therapeutically.[1] Furthermore, A-005 has been shown to efficiently cross the blood-brain barrier.[1] A Phase I clinical trial for A-005 was anticipated to begin in the first half of 2024.[2]

EBI-005: An IL-1 Receptor-1 Inhibitor for Ocular Indications

EBI-005 is a potent inhibitor of the IL-1 receptor-1, developed for the topical treatment of ocular surface inflammatory diseases.[3] In preclinical studies, EBI-005 demonstrated a significantly higher affinity for the IL-1R1 compared to anakinra.[3] Following topical ocular administration in animal models, EBI-005 rapidly penetrates anterior ocular tissues and has low systemic bioavailability.[3] Toxicology and safety pharmacology studies have indicated that EBI-005 is safe and well-tolerated.[3]

Note on "AB-005" for In Vivo Imaging: Publicly available scientific literature and clinical trial information do not currently describe a compound designated "this compound" specifically developed for in vivo imaging applications. The information available pertains to the therapeutic candidates A-005 and EBI-005. The following sections provide a generalized template for application notes and protocols that would be relevant for an in vivo imaging agent, which can be adapted should information on an imaging-specific "this compound" become available.

Hypothetical Data Presentation for an Imaging Agent

Table 1: In Vitro Properties of a Hypothetical Imaging Agent

ParameterValue
Molecular WeightSpecify Value (e.g., g/mol )
Excitation MaximumSpecify Wavelength (e.g., nm)
Emission MaximumSpecify Wavelength (e.g., nm)
Quantum YieldSpecify Value
Molar Extinction CoefficientSpecify Value (e.g., M⁻¹cm⁻¹)
Affinity (Kd) to TargetSpecify Value (e.g., nM)
Cell PermeabilityYes/No

Table 2: In Vivo Imaging Parameters for a Hypothetical Imaging Agent in a Mouse Model

ParameterValue
Animal ModelSpecify Strain (e.g., BALB/c, C57BL/6)
Route of Administratione.g., Intravenous, Intraperitoneal
Recommended DoseSpecify Range (e.g., mg/kg)
Optimal Imaging Time Post-InjectionSpecify Time (e.g., hours)
Anesthesia Protocole.g., Isoflurane, Ketamine/Xylazine
Imaging SystemSpecify System (e.g., IVIS Spectrum)
Excitation/Emission FiltersSpecify Wavelengths (e.g., nm)

Experimental Protocols

In Vitro Validation of Target Engagement

This protocol outlines the steps to confirm the binding of a hypothetical fluorescent imaging agent to its target in a cellular context.

Materials:

  • Target-expressing cells and control cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hypothetical imaging agent stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Culture target-expressing and control cells to 80% confluency in appropriate well plates.

  • Wash the cells twice with PBS.

  • Dilute the hypothetical imaging agent to the desired concentration in cell culture medium.

  • Incubate the cells with the imaging agent solution for a specified time at 37°C.

  • Wash the cells three times with PBS to remove unbound agent.

  • Image the cells using a fluorescence microscope with appropriate filter sets or quantify the fluorescence signal using a plate reader.

In Vivo Imaging Protocol for a Xenograft Mouse Model

This protocol provides a general procedure for non-invasive imaging of tumor xenografts in mice using a hypothetical fluorescent imaging agent.

Materials:

  • Tumor-bearing mice

  • Hypothetical imaging agent solution

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Administer the hypothetical imaging agent via the predetermined route (e.g., intravenous injection).

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Acquire images at various time points post-injection to determine the optimal imaging window.

  • Use the imaging system's software to acquire and analyze the fluorescent signal from the region of interest (e.g., the tumor).

  • Maintain the animal under anesthesia for the duration of the imaging session.

  • After the final imaging time point, allow the animal to recover from anesthesia on a warming pad.

Ex Vivo Biodistribution Analysis

This protocol describes the organ-level analysis of the imaging agent's distribution after the final in vivo imaging session.

Materials:

  • Anesthetized mouse from the in vivo imaging study

  • Surgical tools for dissection

  • In vivo imaging system or a system for imaging tissues

  • Scales for weighing organs

Procedure:

  • Immediately following the last in vivo scan, euthanize the mouse using an approved method.

  • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).

  • Arrange the dissected organs in the imaging chamber of the in vivo imaging system.

  • Acquire a final fluorescent image of the organs.

  • Quantify the fluorescence intensity per organ.

  • Weigh each organ to normalize the fluorescence signal to the tissue weight.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by ligand binding.

G cluster_workflow In Vivo Imaging Experimental Workflow Animal_Prep Animal Preparation (Anesthesia) Agent_Admin Agent Administration (e.g., IV) Animal_Prep->Agent_Admin InVivo_Imaging In Vivo Imaging (Time-course) Agent_Admin->InVivo_Imaging Data_Analysis Image & Data Analysis InVivo_Imaging->Data_Analysis ExVivo_Biodist Ex Vivo Biodistribution InVivo_Imaging->ExVivo_Biodist

Caption: General workflow for in vivo imaging experiments.

References

Application Note: Protocol for the Conjugation of AB-005 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of Antibody-Drug Conjugates (ADCs).

Introduction: The development of Antibody-Drug Conjugates (ADCs) represents a powerful strategy for targeted cancer therapy. This approach combines the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the potent cell-killing activity of a cytotoxic payload. This application note provides a detailed protocol for the conjugation of AB-005, a potent cytotoxic agent, to a monoclonal antibody. The described method is a common and robust strategy that involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with a maleimide-functionalized this compound linker-payload complex. This process results in a stable thioether bond, forming the final ADC. Proper execution of this protocol is critical for producing a homogenous and effective ADC with a desirable drug-to-antibody ratio (DAR).

Quantitative Data Summary

The following table summarizes the typical quantitative data expected from the conjugation of this compound to a monoclonal antibody using this protocol. These values are representative and may vary depending on the specific antibody and batch-to-batch variations.

ParameterTarget ValueTypical ResultMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.8 ± 0.2Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy
Conjugation Efficiency > 90%95%HIC-HPLC
Monomer Purity > 95%> 98%Size Exclusion Chromatography (SEC-HPLC)
Free Drug Level < 1%< 0.5%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Endotoxin Level < 0.5 EU/mg< 0.1 EU/mgLimulus Amebocyte Lysate (LAL) Assay
Final Concentration 5 - 10 mg/mL8.2 mg/mLUV-Vis Spectroscopy (A280)

Experimental Protocol

This protocol is designed for the conjugation of this compound to a monoclonal antibody at a 50 mg scale.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with a maleimide-functionalized linker (e.g., this compound-MC-vc-PAB-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • L-Cysteine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Chloride

  • Diafiltration/Ultrafiltration system with a 30 kDa MWCO cassette

  • Sterile, pyrogen-free water

  • 0.22 µm sterile filters

Procedure:

  • Antibody Preparation:

    • Thaw the monoclonal antibody at room temperature.

    • If necessary, perform a buffer exchange into PBS, pH 7.4 using a diafiltration system.

    • Adjust the antibody concentration to 10 mg/mL with PBS, pH 7.4.

  • Antibody Reduction:

    • In a sterile reaction vessel, add the 10 mg/mL antibody solution.

    • Add a 10 mM solution of TCEP to the antibody solution to achieve a final molar ratio of 2.5:1 (TCEP:mAb).

    • Incubate the reaction at 37°C for 2 hours with gentle mixing. This step reduces the interchain disulfide bonds to generate free thiol groups.

  • Preparation of this compound Solution:

    • Dissolve the this compound linker-payload in DMSO to prepare a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add the 10 mM this compound solution to the reduced antibody solution to achieve a final molar ratio of 5:1 (this compound:mAb).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing. The maleimide (B117702) group on the this compound linker will react with the free thiol groups on the antibody.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 10 mM solution of L-Cysteine to the reaction mixture to a final concentration of 1 mM.

    • Incubate for 20 minutes at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC using a diafiltration/ultrafiltration system with a 30 kDa MWCO cassette.

    • Perform a buffer exchange against a suitable formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).

    • Concentrate the ADC to a final concentration of 5-10 mg/mL.

  • Sterile Filtration and Storage:

    • Filter the purified ADC through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

    • Store the final ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the DAR using HIC-HPLC and/or UV-Vis spectroscopy. For UV-Vis, measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for this compound.

  • Purity and Aggregation: Assess the monomeric purity and the presence of aggregates using SEC-HPLC.

  • Free Drug Content: Quantify the amount of unconjugated this compound using RP-HPLC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a target antigen-expressing cell line.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduction Antibody Reduction mAb->Reduction TCEP TCEP Solution TCEP->Reduction AB005_prep This compound Stock Solution Conjugation Conjugation Reaction AB005_prep->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Diafiltration) Quenching->Purification Analysis Characterization (HPLC, etc.) Purification->Analysis Final_ADC Final this compound ADC Analysis->Final_ADC

Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.

signaling_pathway ADC This compound ADC Receptor Target Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free this compound Payload Lysosome->Payload Proteolytic Cleavage Target Intracellular Target (e.g., Microtubules) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).

Application Notes and Protocols for Determining the Activity of AB-005, a Novel Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[2] AB-005 is a novel small molecule entity identified as a potential protein kinase inhibitor. These application notes provide a comprehensive guide to the essential biochemical and cell-based assays required to characterize the activity, potency, and selectivity of this compound.

The following protocols and methodologies are designed to guide researchers through the process of evaluating a novel kinase inhibitor, from initial in vitro enzymatic assays to cell-based functional assessments.

Biochemical Assays: Direct Assessment of Kinase Inhibition

Biochemical assays are fundamental for directly measuring the inhibitory activity of this compound against its target kinase in a purified system.[1][3] These assays are crucial for determining the potency (e.g., IC₅₀ value) of the compound and for understanding its mechanism of inhibition.

Overview of Biochemical Assay Workflow

The general workflow for a biochemical kinase assay involves the incubation of the kinase, a substrate, a phosphate (B84403) donor (ATP), and the test compound (this compound). The inhibitory effect of this compound is quantified by measuring the reduction in the rate of the phosphorylation reaction.

G cluster_workflow Biochemical Assay Workflow Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Incubation Incubate at Controlled Temperature Reagents->Incubation Add to Plate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: General workflow for a biochemical kinase assay.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4] It is a universal assay applicable to any kinase.

Materials:

  • Recombinant Target Kinase

  • Kinase Substrate (peptide or protein)

  • This compound (serial dilutions)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).

  • Add 10 µL of a solution containing the target kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Biochemical Potency of this compound

The results of the biochemical assays should be summarized in a clear and concise table.

Kinase TargetAssay FormatSubstrateATP Concentration (µM)This compound IC₅₀ (nM)
Target Kinase XADP-Glo™Peptide Substrate A1015.2 ± 2.1
Target Kinase XRadiometric ([³³P]-ATP)Protein Substrate B1018.5 ± 3.5
Off-Target Kinase YADP-Glo™Peptide Substrate C10> 10,000
Off-Target Kinase ZADP-Glo™Peptide Substrate D101,250 ± 150

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are essential for confirming the activity of this compound in a more physiologically relevant environment.[5][6] These assays provide insights into the compound's cell permeability, its interaction with the target kinase in the presence of cellular factors, and its effect on downstream signaling pathways.

Hypothetical Signaling Pathway for Target Kinase X

For the purpose of these application notes, we will assume that Target Kinase X is a key component of a growth factor-stimulated signaling cascade that promotes cell proliferation.

G cluster_pathway Hypothetical Signaling Pathway of Target Kinase X Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Upstream_Kinase Upstream Kinase RTK->Upstream_Kinase Activates Target_Kinase_X Target Kinase X Upstream_Kinase->Target_Kinase_X Phosphorylates (Activates) Downstream_Substrate Downstream Substrate Target_Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes This compound This compound This compound->Target_Kinase_X Inhibits

Caption: Hypothetical signaling pathway involving Target Kinase X.

Protocol: Cell Proliferation Assay (Ba/F3 Model)

The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be engineered to express a constitutively active form of a target kinase, making its proliferation dependent on the activity of that kinase.[7] This model is widely used to assess the cellular potency of kinase inhibitors.

Materials:

  • Ba/F3 cells engineered to express constitutively active Target Kinase X

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS in the absence of IL-3.

  • Seed the cells at a density of 5,000 cells/well in 90 µL of medium in a 96-well plate.

  • Add 10 µL of serial dilutions of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of proliferation inhibition for each this compound concentration.

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol: Target Phosphorylation Assay (Western Blot)

This assay directly measures the ability of this compound to inhibit the phosphorylation of a known downstream substrate of Target Kinase X within a cellular context.

Materials:

  • Cancer cell line known to have an active Target Kinase X signaling pathway

  • Appropriate cell culture medium and supplements

  • This compound

  • Growth factor (to stimulate the pathway, if necessary)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Downstream Substrate and anti-total-Downstream Substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours, if required.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

  • Stimulate the cells with the appropriate growth factor for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-Downstream Substrate antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Downstream Substrate antibody as a loading control.

Data Analysis:

  • Quantify the band intensities for the phospho- and total-Downstream Substrate.

  • Normalize the phospho-protein signal to the total protein signal.

  • Calculate the percentage of phosphorylation inhibition at each this compound concentration relative to the stimulated vehicle control.

  • Determine the IC₅₀ value for target phosphorylation.

Data Presentation: Cellular Activity of this compound

The results from the cell-based assays should be presented in a table for easy comparison.

Cell LineAssay TypeEndpoint MeasuredThis compound IC₅₀ / GI₅₀ (nM)
Ba/F3-Target Kinase XProliferationCell Viability (ATP levels)85.7 ± 9.3
Cancer Cell Line ATarget PhosphorylationPhospho-Downstream Substrate98.2 ± 12.5
Parental Ba/F3ProliferationCell Viability (ATP levels)> 20,000

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases.[8] This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's mechanism of action.

Kinase Profiling Workflow

G cluster_profiling Kinase Selectivity Profiling Workflow Compound This compound at a Fixed Concentration (e.g., 1 µM) Kinase_Panel Screen against a Broad Panel of Kinases (e.g., >200 kinases) Compound->Kinase_Panel Assay Perform Biochemical Kinase Assays Kinase_Panel->Assay Analysis Analyze % Inhibition for Each Kinase Assay->Analysis Follow_Up Determine IC50 for Significantly Inhibited Off-Target Kinases Analysis->Follow_Up

Caption: Workflow for kinase selectivity profiling.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity data can be presented in a table highlighting the most potently inhibited kinases.

Kinase% Inhibition at 1 µM this compoundIC₅₀ (nM)
Target Kinase X 98% 15.2
Off-Target Kinase Z85%1,250
Off-Target Kinase A55%8,500
Off-Target Kinase B12%> 10,000
... (other kinases)< 10%> 10,000

Conclusion

These application notes provide a framework for the initial characterization of this compound as a novel protein kinase inhibitor. The described biochemical and cell-based assays are essential for determining the potency, cellular activity, and selectivity of the compound. The data generated from these studies will be critical for guiding further lead optimization and preclinical development.

References

Application Notes and Protocols for Functional Genomics Studies of Signaling Molecules: A Case Study with ABI5 (ABA INSENSITIVE 5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the methodologies used in functional genomics to study the role of signaling molecules, using the plant transcription factor ABSCISIC ACID INSENSITIVE 5 (ABI5) as a primary example. ABI5 is a key regulator in the abscisic acid (ABA) signaling pathway, which is crucial for plant development and stress responses.[1][2] The principles and protocols described herein are broadly applicable to the study of other signaling molecules in various biological systems. Functional genomics approaches, such as transcriptomics, proteomics, and genome-wide screening, are powerful tools for elucidating the function of genes and proteins in complex biological processes.[3][4][5][6]

Background: The Role of ABI5 in ABA Signaling

ABI5 is a basic leucine (B10760876) zipper (bZIP) transcription factor that plays a central role in the abscisic acid (ABA) signaling pathway in plants.[1][2][7] ABA is a plant hormone that regulates crucial processes including seed development, dormancy, germination, and responses to environmental stressors like drought and high salinity.[8][9]

The core ABA signaling pathway involves ABA receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), and protein kinases (SnRK2s).[2][8] In the absence of ABA, PP2Cs inactivate SnRK2s. When ABA is present, it binds to its receptors, which in turn inhibit PP2Cs. This inhibition allows for the activation of SnRK2s, which then phosphorylate and activate downstream transcription factors, including ABI5.[2][8] Activated ABI5 regulates the expression of numerous stress-responsive genes, thereby controlling physiological processes that help the plant adapt to adverse conditions.[1][2]

Signaling Pathway of ABI5 Activation

ABI5_Signaling_Pathway cluster_stress Abiotic Stress cluster_core Core ABA Signaling cluster_response Cellular Response Drought Drought ABA ABA Drought->ABA Salinity Salinity Salinity->ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inactivates) ABI5 ABI5 (inactive) SnRK2->ABI5 phosphorylates (activates) ABI5_active ABI5 (active) ABI5->ABI5_active Stress_Genes Stress-Responsive Genes ABI5_active->Stress_Genes regulates transcription Phenotype Phenotypic Response (e.g., Seed Dormancy, Growth Arrest) Stress_Genes->Phenotype

Caption: The core ABA signaling pathway leading to the activation of the transcription factor ABI5.

Functional Genomics Approaches to Study ABI5

A variety of functional genomics techniques can be employed to investigate the role of ABI5 and other signaling molecules. These include transcriptomics to identify downstream target genes, proteomics to study protein-protein interactions and post-translational modifications, and CRISPR-based screening to identify genetic modifiers of the pathway.

Experimental Workflow

Experimental_Workflow cluster_perturbation Genetic Perturbation cluster_analysis Downstream Analysis cluster_integration Data Integration and Modeling CRISPR_KO CRISPR Knockout of ABI5 RNA_seq Transcriptomics (RNA-seq) CRISPR_KO->RNA_seq Proteomics Proteomics (Mass Spec) CRISPR_KO->Proteomics Phenotyping Phenotypic Analysis CRISPR_KO->Phenotyping Overexpression Overexpression of ABI5 Overexpression->RNA_seq Overexpression->Proteomics Overexpression->Phenotyping Data_Integration Integrative Analysis RNA_seq->Data_Integration Proteomics->Data_Integration Phenotyping->Data_Integration Pathway_Modeling Pathway Modeling Data_Integration->Pathway_Modeling

Caption: A general workflow for the functional genomics study of a signaling molecule like ABI5.

Protocols for Key Experiments

CRISPR-Cas9 Mediated Knockout of ABI5

This protocol provides a general framework for generating knockout lines of a target gene in a model organism.

Objective: To create a stable loss-of-function mutant of the target gene to study its role in a biological process.

Materials:

  • Cas9-expressing cell line or organism

  • sgRNA expression vectors

  • Reagents for plasmid transformation and cloning

  • Lentivirus production reagents (for mammalian cells) or Agrobacterium (for plants)

  • Antibiotics for selection

Protocol:

  • sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest. Use online tools to minimize off-target effects.

  • Vector Construction: Clone the designed sgRNAs into an appropriate expression vector. This vector should also contain a selectable marker.

  • Transformation/Transduction: Introduce the sgRNA expression vector into the Cas9-expressing cells or organism. For mammalian cells, this is often done via lentiviral transduction.[10][11] For plants, Agrobacterium-mediated transformation is common.

  • Selection: Select for successfully transformed/transduced cells using the appropriate antibiotic.

  • Validation: Isolate genomic DNA from selected clones and perform PCR and Sanger sequencing to confirm the presence of mutations at the target site. Further validation can be done by Western blot to confirm the absence of the protein.

Transcriptomic Analysis (RNA-seq)

This protocol outlines the steps for performing RNA sequencing to identify genes regulated by a signaling molecule.

Objective: To identify differentially expressed genes (DEGs) between wild-type and mutant/overexpression lines.

Materials:

  • Wild-type and mutant/overexpression biological replicates

  • RNA extraction kit

  • DNase I

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Protocol:

  • Sample Collection: Grow wild-type and mutant/overexpression lines under control and treatment (e.g., ABA) conditions. Collect tissue from at least three biological replicates for each condition.

  • RNA Extraction: Extract total RNA from the collected samples using a commercial kit or a standard protocol like TRIzol.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[12][13]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between conditions using statistical packages like DESeq2 or edgeR.[14]

    • Perform pathway and gene ontology enrichment analysis on the list of DEGs.

Proteomic Analysis by Mass Spectrometry

This protocol describes a general workflow for identifying protein-protein interactions or changes in the proteome.

Objective: To identify proteins that interact with the protein of interest or to quantify changes in protein abundance in response to its perturbation.

Materials:

  • Tissue from wild-type and perturbed lines

  • Lysis buffer

  • Antibody for immunoprecipitation (for interaction studies)

  • Protein quantitation assay

  • Reagents for in-solution or in-gel digestion (e.g., trypsin)

  • Mass spectrometer

Protocol:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.[15][16]

  • Immunoprecipitation (for interaction studies): Incubate the protein lysate with an antibody specific to the protein of interest to pull down the protein and its interacting partners.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[17][18]

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a search algorithm (e.g., Mascot, Sequest) to identify peptides and proteins from the mass spectra.

    • For quantitative proteomics, use label-free or label-based (e.g., TMT, SILAC) methods to determine the relative abundance of proteins between samples.

    • For interaction studies, identify proteins that are significantly enriched in the immunoprecipitated sample compared to a control.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from functional genomics studies of ABI5.

Table 1: Differentially Expressed Genes (DEGs) from RNA-seq Analysis

Gene IDGene Namelog2(Fold Change) (mutant vs. WT)p-valueFunction
AT2G40220EM1-3.51.2e-15Late embryogenesis abundant protein
AT4G34000RD29B-2.83.4e-12Dehydration-responsive protein
AT5G52310RAB18-4.15.6e-18ABA-responsive protein
...............

Table 2: Interacting Proteins Identified by Co-Immunoprecipitation Mass Spectrometry

Protein IDProtein NameSpectral Counts (ABI5-IP)Spectral Counts (Control-IP)Putative Function
AT4G31800SnRK2.2250Protein kinase
AT5G66880SnRK2.3210Protein kinase
AT1G09550AFP1151ABI five binding protein
...............

Conclusion

The study of signaling molecules like ABI5 is greatly enhanced by the application of functional genomics techniques. By integrating data from transcriptomics, proteomics, and large-scale genetic screens, researchers can build comprehensive models of signaling pathways and their roles in biological processes. The protocols and workflows described in these application notes provide a solid foundation for designing and executing functional genomics studies aimed at dissecting complex biological systems.

References

Application Notes and Protocols for AB-005: A Novel MEK1/2 Inhibitor for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AB-005 is a potent and selective, ATP-non-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a common driver in many human cancers.[4][5] As the direct downstream effectors of RAF kinases and the sole activators of ERK1 and ERK2, MEK1/2 represent a key node for therapeutic intervention.[4]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to validate MEK1/2 as a therapeutic target in cancer cell lines. The included methodologies cover biochemical confirmation of enzymatic inhibition, cellular target engagement, and assessment of downstream phenotypic effects.

This compound Characteristics

PropertyValueReference
Target(s) MEK1, MEK2[4]
Mechanism of Action Allosteric, ATP-non-competitive inhibitor[4]
Formulation Provided as a 10 mM solution in DMSO
Storage Store at -20°C, protected from light

Data Presentation: In Vitro Profile of this compound

The following table summarizes the in vitro activity of this compound in biochemical and cell-based assays. This data is representative and serves as a guide for experimental design.

Assay TypeTarget/Cell LineParameterValue (nM)
Biochemical Kinase Assay Recombinant Human MEK1IC5014
Biochemical Kinase Assay Recombinant Human MEK2IC5014
Cellular p-ERK1/2 Assay SK-MEL-28 (BRAF V600E)IC50< 40
Cellular p-ERK1/2 Assay HCT116 (KRAS G13D)IC50< 40
Cell Proliferation Assay SK-MEL-28 (BRAF V600E)GI50~50
Cell Proliferation Assay HCT116 (KRAS G13D)GI50~75

IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity or a cellular response by 50%.[6] GI50 (Half-maximal growth inhibition) is the concentration of inhibitor required to reduce cell growth by 50%.

Signaling Pathway Diagram

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade and the point of intervention for this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that activates Ras, which in turn activates Raf. Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[1][7][8] this compound binds to MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AB005 This compound AB005->MEK Inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical MEK1/2 Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant MEK1/2. The ADP-Glo™ Kinase Assay is a suitable method that measures ADP production, which is proportional to kinase activity.[9]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of this compound in DMSO C Add this compound dilutions or DMSO control to wells A->C B Prepare kinase reaction buffer with MEK1/2 enzyme and inactive ERK2 substrate D Add kinase/substrate mix and pre-incubate B->D C->D E Initiate reaction with ATP and incubate D->E F Terminate reaction and deplete remaining ATP with ADP-Glo™ Reagent E->F G Convert ADP to ATP and generate luminescence with Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro biochemical MEK1/2 kinase assay.

Materials:

  • Recombinant active MEK1 or MEK2 enzyme

  • Recombinant inactive ERK2 substrate

  • This compound

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound into the kinase reaction buffer.

  • To the wells of a 384-well plate, add this compound dilutions or a DMSO vehicle control.

  • Add a mix of MEK1/2 enzyme and inactive ERK2 substrate to each well. Pre-incubate for 10-15 minutes at room temperature.[10]

  • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.[10]

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Cellular Phospho-ERK1/2 Inhibition

This protocol assesses the ability of this compound to engage its target in a cellular context by measuring the phosphorylation of ERK1/2, the direct substrate of MEK1/2.[11][12]

Materials:

  • Cancer cell line of interest (e.g., SK-MEL-28, HCT116)

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Once they reach 70-80% confluency, treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[13] b. Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.[13] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[13] e. Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane should be stripped and re-probed with an antibody against total ERK1/2.[15]

  • Analysis: Quantify the band intensities for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample. Plot the normalized signal against the this compound concentration to determine the cellular IC50.[13]

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is used to determine the anti-proliferative effect of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[18][19]

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells with medium only (background), and cells with DMSO vehicle (control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[19]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[16][19]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 value.

References

Application Notes and Protocols for AB-005 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "AB-005" has been attributed to distinct therapeutic candidates in preclinical and clinical development. This document provides detailed application notes and protocols for two such entities: A-005 , a novel brain-penetrant allosteric TYK2 inhibitor for neuroinflammatory diseases, and FZ-AD005 , a DLL3-targeted antibody-drug conjugate for small cell lung cancer. These notes are intended to guide researchers in designing and executing experiments to evaluate these or similar compounds in relevant disease models.

Part 1: A-005 in a Neuroinflammatory Disease Model

Background and Mechanism of Action

A-005 is a potential first-in-class, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) designed to penetrate the central nervous system (CNS).[1] TYK2 is a member of the Janus kinase (JAK) family and is crucial for signaling pathways of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[2][3] By inhibiting TYK2, A-005 is expected to modulate the inflammatory responses implicated in neuroinflammatory and neurodegenerative diseases like Multiple Sclerosis (MS) and Parkinson's Disease. Preclinical studies have demonstrated its ability to inhibit TYK2 pathway activation in immune cells and microglia, and to efficiently cross the blood-brain barrier.[2]

Signaling Pathway

A-005 allosterically inhibits TYK2, preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade disrupts the signaling cascade initiated by cytokines like IL-23 and IFNα, which are pivotal in the pathogenesis of autoimmune and neuroinflammatory conditions.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IFNα Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 STAT STAT TYK2->STAT phosphorylates pSTAT pSTAT Gene Pro-inflammatory Gene Transcription pSTAT->Gene translocates & activates A005 A-005 A005->TYK2 inhibits

Caption: A-005 inhibits the TYK2 signaling pathway.
Application in Experimental Autoimmune Encephalomyelitis (EAE) Model

A-005 has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for Multiple Sclerosis.

ParameterResultDisease ModelReference
In Vitro Potency Highly potent inhibition of TYK2 pathway activation in human whole blood, PBMCs, and microglial cells.Cellular Assays[2]
CNS Penetration Efficiently crosses the blood-brain barrier.Microdialysis study in rats
In Vivo Efficacy Significantly reduced EAE clinical scores when administered prophylactically or therapeutically.Mouse EAE Model

This protocol provides a general framework. Specific parameters such as mouse strain, myelin antigen, and dosage should be optimized based on laboratory standards and preliminary studies.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_pertussis Pertussis Toxin Administration cluster_treatment A-005 Treatment cluster_monitoring Monitoring and Endpoint Analysis Immunization Immunize mice with Myelin Oligodendrocyte Glycoprotein (MOG) in Complete Freund's Adjuvant (CFA) PTX1 Administer Pertussis Toxin (Day 0) Treatment Administer A-005 or Vehicle (Prophylactic: Day 0 onwards) (Therapeutic: Onset of symptoms) Immunization->Treatment PTX2 Administer Pertussis Toxin (Day 2) Monitoring Daily monitoring of clinical scores and body weight Treatment->Monitoring Endpoint Endpoint Analysis: Histopathology of CNS, Cytokine profiling Monitoring->Endpoint

Caption: Experimental workflow for A-005 evaluation in the EAE model.

Materials:

  • Female C57BL/6 mice, 8-10 weeks old.

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • A-005, formulated for oral administration.

  • Vehicle control.

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 in CFA.

    • Subcutaneously immunize mice with the MOG/CFA emulsion at two sites on the flank.

    • Administer pertussis toxin intraperitoneally.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of pertussis toxin intraperitoneally.

  • A-005 Administration:

    • Prophylactic Treatment: Begin daily oral administration of A-005 or vehicle on Day 0 and continue throughout the study.

    • Therapeutic Treatment: Begin daily oral administration of A-005 or vehicle upon the first signs of clinical symptoms (e.g., limp tail).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Record body weight daily.

  • Endpoint Analysis:

    • At the study endpoint, perfuse mice and collect brain and spinal cord for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).

    • Isolate splenocytes or lymphocytes from the CNS for ex vivo analysis of cytokine production or immune cell populations by flow cytometry.

Part 2: FZ-AD005 in a Small Cell Lung Cancer (SCLC) Model

Background and Mechanism of Action

FZ-AD005 is a novel antibody-drug conjugate (ADC) targeting Delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[4][5] It is composed of a humanized anti-DLL3 monoclonal antibody (FZ-A038) linked to a topoisomerase I inhibitor payload (a derivative of exatecan, DXd) via a protease-cleavable valine-alanine linker.[5][6] Upon binding to DLL3 on tumor cells, FZ-AD005 is internalized, and the payload is released, leading to DNA damage, cell cycle arrest, and apoptosis.[6] FZ-AD005 also exhibits a bystander killing effect on neighboring tumor cells.[6]

Signaling and Cytotoxic Pathway

The mechanism of action of FZ-AD005 involves targeted delivery of a cytotoxic payload to DLL3-expressing cancer cells.

FZAD005_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell FZAD005 FZ-AD005 (Antibody-Drug Conjugate) DLL3 DLL3 Receptor FZAD005->DLL3 binds Internalization Internalization via Endocytosis DLL3->Internalization triggers Lysosome Lysosome Internalization->Lysosome Payload DXd Payload Release Lysosome->Payload enzymatic cleavage Topoisomerase Topoisomerase I Payload->Topoisomerase inhibits DNA DNA Topoisomerase->DNA causes breaks in Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action of FZ-AD005.
Application in SCLC Xenograft Models

FZ-AD005 has demonstrated significant antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of SCLC.[4][5][7]

ParameterResultDisease ModelReference
In Vitro Cytotoxicity (IC50) 0.152 - 4.295 nMDMS53, DMS79, NCI-H1105, NCI-H2227 SCLC cell lines[4]
In Vivo Efficacy (TGI) 94.19% (3 mg/kg), 97.13% (5 mg/kg)NCI-H82 CDX model[4]
In Vivo Efficacy (TGI) 86.21% (2.5 mg/kg), 94.53% (5 mg/kg), 95.54% (10 mg/kg)NCI-H889 CDX model[4]
In Vivo Efficacy Complete tumor eradication (6 mg/kg)LU5236 PDX model[4]

TGI: Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating FZ-AD005 in an SCLC xenograft model.

SCLC_Xenograft_Workflow cluster_implantation Tumor Cell Implantation cluster_growth Tumor Growth and Grouping cluster_treatment FZ-AD005 Administration cluster_monitoring Monitoring and Endpoint Analysis Implantation Subcutaneously implant SCLC cells (e.g., NCI-H82) into the flank of immunodeficient mice Growth Monitor tumor growth until average volume reaches 100-200 mm³ Implantation->Growth Grouping Randomize mice into treatment groups Growth->Grouping Treatment Administer FZ-AD005 or Vehicle intravenously at specified doses and schedule Grouping->Treatment Monitoring Measure tumor volume and body weight 2-3 times per week Treatment->Monitoring Endpoint Endpoint Analysis: Tumor growth inhibition (TGI), Pharmacokinetic analysis, Immunohistochemistry Monitoring->Endpoint

Caption: Experimental workflow for FZ-AD005 evaluation in SCLC xenograft models.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • DLL3-positive SCLC cell line (e.g., NCI-H82, NCI-H889) or PDX tissue.

  • Matrigel or other appropriate extracellular matrix.

  • FZ-AD005, formulated for intravenous injection.

  • Vehicle control.

Procedure:

  • Tumor Implantation:

    • Resuspend SCLC cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of the mice.

    • For PDX models, implant small tumor fragments subcutaneously.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).

    • Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • FZ-AD005 Administration:

    • Administer FZ-AD005 or vehicle control intravenously via the tail vein.

    • The dosing schedule should be determined based on pharmacokinetic and tolerability studies (e.g., once every week for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • Collect blood samples at various time points for pharmacokinetic analysis of FZ-AD005.

    • At the study endpoint, excise tumors for weight measurement, immunohistochemistry (to assess target engagement, apoptosis markers, etc.), and other biomarker analyses.

Disclaimer

These protocols are intended as a general guide. Researchers should adapt these methodologies to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal welfare and laboratory safety.

References

Application Notes and Protocols: Generation of a Dose-Response Curve for the Novel Kinase Inhibitor AB-005

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AB-005 is a novel small molecule inhibitor targeting a key kinase in a critical intracellular signaling pathway implicated in cell proliferation and survival. To characterize the potency of this compound, it is essential to generate a dose-response curve, which graphically represents the relationship between the concentration of the drug and its biological effect. These protocols provide a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based viability assay and for confirming its mechanism of action via western blot analysis. The methods described herein are fundamental for preclinical drug development and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound Signaling Pathway

This compound is designed to selectively inhibit the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis. This compound exerts its effect by preventing the phosphorylation and subsequent activation of AKT, thereby inhibiting downstream signaling and reducing cell viability.

AB005_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation AB005 This compound AB005->AKT Inhibition

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol details the use of a luminescence-based assay to measure cell viability as a function of this compound concentration. The IC50 value, representing the concentration at which 50% of cell viability is inhibited, will be derived from this data.[1]

Materials

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, clear-bottom 96-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Preparation Prepare serial dilutions of this compound (e.g., 100 µM to 1 nM). C 3. Cell Treatment Add compound dilutions and controls to the cell plate. A->C B->C Add to wells D 4. Incubation Incubate for 72 hours. C->D E 5. Assay Readout Add CellTiter-Glo® reagent and measure luminescence. D->E F 6. Data Analysis Normalize data, plot dose-response curve, and calculate IC50. E->F

Figure 2: Workflow for determining the IC50 of this compound.

Procedure

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells to a seeding density of 5,000 cells/100 µL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: a. Prepare a 2X working stock of the highest concentration of this compound in culture medium (e.g., 200 µM). b. Perform 1:10 serial dilutions in culture medium to create a range of concentrations. A typical range would span from 100 µM to 1 nM.[1] c. Prepare a vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., a known inhibitor).[2]

  • Cell Treatment: a. Carefully remove the medium from the cell plate. b. Add 100 µL of the appropriate this compound dilution or control to each well. It is recommended to perform each treatment in triplicate.[2]

  • Incubation: a. Incubate the treated plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a microplate reader.

Data Analysis

  • Average the triplicate readings for each concentration.

  • Subtract the background luminescence (media-only wells).

  • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

  • Plot percent viability against the log of the this compound concentration.

  • Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal curve to the data and determine the IC50 value.[3][4]

Protocol 2: Western Blot for Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of AKT at the molecular level.

Materials

  • 6-well plates

  • Treated cell lysates (from cells exposed to various this compound concentrations)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for 2-4 hours. c. Wash cells with cold PBS and lyse with RIPA buffer. d. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer proteins to a nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane for 1 hour in blocking buffer. b. Incubate with primary antibody (e.g., anti-phospho-AKT, 1:1000 dilution) overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply ECL substrate.

  • Detection: a. Image the blot using a chemiluminescence detection system. b. Strip the membrane and re-probe for total-AKT and GAPDH (as a loading control).

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Hypothetical Cell Viability Data for this compound

This compound Conc. (nM) Log [this compound] Avg. Luminescence (RLU) % Viability
0 (Vehicle) - 850,000 100.0%
1 0 845,000 99.4%
10 1 790,500 93.0%
50 1.7 595,000 70.0%
100 2.0 427,500 50.3%
500 2.7 127,500 15.0%
1000 3.0 86,000 10.1%

| 10000 | 4.0 | 85,000 | 10.0% |

Table 2: Dose-Response Curve Parameters

Parameter Description Value
IC50 The concentration of this compound that inhibits 50% of cell viability. 100 nM
Hill Slope Describes the steepness of the dose-response curve. -1.2
Top Plateau The maximal response (100% viability). 100%

| Bottom Plateau | The minimal response at saturating concentrations. | 10.0% |

Logical Relationship Diagram

Logical_Relationship Conc Increased this compound Concentration Inhibition Increased Inhibition of AKT Phosphorylation Conc->Inhibition Viability Decreased Cell Viability Inhibition->Viability IC50 Determination of IC50 Value Viability->IC50 (Basis for)

Figure 3: Relationship between this compound concentration and cellular effect.

The protocols outlined in these application notes provide a robust framework for characterizing the dose-response relationship of the novel kinase inhibitor this compound.[1] By systematically measuring its effect on cell viability, researchers can determine a precise IC50 value, a critical parameter for evaluating drug potency. Furthermore, confirming the inhibition of the intended molecular target, phospho-AKT, validates the compound's mechanism of action. The consistent and reproducible generation of this data is an essential step in the preclinical development of new therapeutic agents.

References

Application Notes: Measuring the Binding Affinity of Therapeutic Antibody AB-005

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The binding affinity of a therapeutic antibody to its target is a critical parameter in drug development, influencing its potency, specificity, and overall efficacy. A high-affinity interaction is often desirable for achieving a therapeutic effect at low antibody concentrations, thereby minimizing potential off-target effects and reducing the required dosage. The dissociation constant (KD), which represents the concentration of antibody required to occupy 50% of the target binding sites at equilibrium, is the primary metric for quantifying binding affinity. A lower KD value indicates a higher binding affinity.

These application notes provide an overview of common techniques and detailed protocols for measuring the binding affinity of the hypothetical therapeutic antibody AB-005 to its designated target, Target-X.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (this compound) in a mobile phase to a ligand (Target-X) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. By monitoring these changes over time, the association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Protocol:

  • Immobilization of Target-X:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Target-X (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis of this compound:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., 0 nM, 1.25 nM, 2.5 nM, 5 nM, 10 nM, 20 nM).

    • Inject the this compound dilutions sequentially over the immobilized Target-X surface, starting with the lowest concentration. Each injection cycle should consist of:

      • Association Phase: Flow this compound over the surface for a defined period (e.g., 180 seconds) to monitor binding.

      • Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the this compound/Target-X complex (e.g., for 600 seconds).

    • Include a buffer-only injection (0 nM this compound) to serve as a reference for baseline drift.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the this compound/Target-X interaction without denaturing the immobilized Target-X (e.g., 10 mM glycine-HCl, pH 1.5).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine ka, kd, and KD.

Data Presentation:

ParameterValue
Association Rate (ka) (1/Ms)1.5 x 10^5
Dissociation Rate (kd) (1/s)7.5 x 10^-4
Dissociation Constant (KD) (nM)5.0

Experimental Workflow:

cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing p1 Equilibrate Sensor Chip p2 Activate Surface (EDC/NHS) p1->p2 p3 Immobilize Target-X p2->p3 p4 Deactivate Surface p3->p4 a1 Inject this compound (Association) p4->a1 a2 Buffer Flow (Dissociation) a1->a2 a3 Regenerate Surface a2->a3 d1 Reference Subtraction a2->d1 a3->a1 Next Concentration d2 Fit to Binding Model d1->d2 d3 Calculate ka, kd, KD d2->d3

SPR Experimental Workflow

Bio-Layer Interferometry (BLI)

Principle: BLI is another label-free technique that measures biomolecular interactions in real-time. A biosensor tip is coated with a proprietary matrix, and changes in the interference pattern of white light reflected from the tip's surface are measured. When a ligand is immobilized on the tip and an analyte binds, the thickness of the biological layer increases, causing a wavelength shift that is proportional to the number of bound molecules.

Experimental Protocol:

  • Sensor Hydration and Baseline:

    • Hydrate streptavidin-coated biosensor tips in the running buffer (e.g., Kinetics Buffer: PBS, 0.02% Tween 20, 0.1% BSA) for at least 10 minutes.

    • Establish a stable baseline by immersing the tips in running buffer in a 96-well plate.

  • Immobilization of Biotinylated Target-X:

    • Biotinylate Target-X using standard protocols.

    • Load the biotinylated Target-X onto the streptavidin biosensor tips by immersing them in wells containing the target (e.g., at 20 µg/mL) until a stable signal is reached.

  • Association and Dissociation:

    • Prepare a serial dilution of this compound in running buffer in a 96-well plate (e.g., 100 nM down to 1.56 nM, plus a zero-concentration control).

    • Measure association by moving the Target-X-loaded tips into the wells containing the this compound dilutions for a set time (e.g., 300 seconds).

    • Measure dissociation by moving the tips back into wells containing only running buffer for a set time (e.g., 600 seconds).

  • Data Analysis:

    • Align the data to the baseline and the start of the association/dissociation steps.

    • Subtract the signal from the reference sensor (no this compound) from the signals of the sample sensors.

    • Globally fit the processed curves to a 1:1 binding model to obtain ka, kd, and KD.

Data Presentation:

ParameterValue
Association Rate (ka) (1/Ms)1.8 x 10^5
Dissociation Rate (kd) (1/s)8.1 x 10^-4
Dissociation Constant (KD) (nM)4.5

Experimental Workflow:

s1 Hydrate Biosensor Tips s2 Establish Baseline in Buffer s1->s2 s3 Load Biotinylated Target-X s2->s3 s4 Measure Association in this compound s3->s4 s5 Measure Dissociation in Buffer s4->s5 s6 Data Processing and Fitting s5->s6 s7 Determine ka, kd, KD s6->s7

BLI Experimental Workflow

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of two molecules. It is the only technique that can directly determine all thermodynamic parameters of an interaction (enthalpy ΔH, entropy ΔS, and stoichiometry N) in a single experiment, in addition to the binding affinity (KD). A solution of the ligand (this compound) is titrated into a sample cell containing the analyte (Target-X), and the minute heat changes are measured.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both this compound and Target-X extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

    • Determine the protein concentrations accurately.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load Target-X into the sample cell at a concentration that is 10-50 times the expected KD (e.g., 10 µM).

    • Load this compound into the injection syringe at a concentration that is 10-20 times that of Target-X (e.g., 150 µM).

    • Set the experimental parameters (e.g., cell temperature at 25°C, stirring speed at 750 rpm).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of this compound into the Target-X solution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to Target-X.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate KD, ΔH, and N.

Data Presentation:

ParameterValue
Stoichiometry (N)2.1
Enthalpy (ΔH) (kcal/mol)-12.5
Dissociation Constant (KD) (nM)6.2

Hypothetical Signaling Pathway of Target-X

The binding of this compound to Target-X is designed to inhibit its downstream signaling, which is implicated in disease progression. Understanding the binding affinity is crucial for predicting the concentration of this compound required to effectively block this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TargetX Target-X (Receptor) KinaseA Kinase A TargetX->KinaseA Phosphorylation AB005 This compound AB005->TargetX Binding (Inhibition) KinaseB Kinase B KinaseA->KinaseB Activation TF Transcription Factor KinaseB->TF Phosphorylation Gene Disease Gene Expression TF->Gene Translocation & Binding

Inhibitory action of this compound on the Target-X signaling pathway.

Summary and Comparison of Techniques

TechniquePrincipleThroughputSample ConsumptionKey AdvantagesKey Considerations
SPR Mass change on sensor surfaceMediumLowReal-time kinetics (ka, kd), high sensitivityImmobilization can affect protein activity, requires specialized equipment
BLI Optical layer thickness changeHighLowReal-time kinetics, crude samples can be used, high throughputLower sensitivity than SPR, immobilization required
ITC Heat change upon bindingLowHighLabel-free, solution-based, provides full thermodynamic profile (ΔH, ΔS)Low throughput, requires high sample concentration and purity

Troubleshooting & Optimization

troubleshooting AB-005 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound AB-005. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor aqueous solubility for this compound?

A1: The poor aqueous solubility of this compound is primarily due to its physicochemical properties. Key contributing factors include high lipophilicity (a high LogP value), which indicates a preference for non-polar environments over water, and potentially high crystal lattice energy, which requires significant energy to break the solid-state structure for dissolution.[1] For ionizable compounds like this compound, solubility is also highly dependent on the pH of the solution.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This phenomenon is common and is known as precipitation upon dilution.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve lipophilic compounds like this compound at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent properties change dramatically. The DMSO concentration drops, and the solution becomes predominantly aqueous. Since this compound has low solubility in water, it crashes out of the solution, forming a precipitate.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weakly basic compound. Its solubility is significantly influenced by the pH of the aqueous medium.[] In acidic conditions (lower pH), the molecule can become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic conditions (higher pH), the compound exists in its less soluble, non-ionized form. Therefore, adjusting the pH to a more acidic range can be an effective strategy to increase its solubility.[][3]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound that influence its solubility.

PropertyValueImplication for Solubility
Molecular Weight 352.5 g/mol Moderate molecular weight.
LogP 4.2High lipophilicity, predicting low aqueous solubility.[1]
pKa 7.5Weakly basic nature; solubility is pH-dependent.[3]
Formulation Crystalline SolidEnergy is required to overcome crystal lattice forces.[1]

Solubility Data for this compound

This table provides solubility data for this compound in various common solvents and buffer conditions.

Solvent / BufferConcentrationTemperature
DMSO > 100 mg/mL25°C
Ethanol 1 mg/mL25°C
Methanol 1 mg/mL25°C
DMF 10 mg/mL25°C
PBS (pH 7.2) with 1:3 DMF 0.25 mg/mL25°C
Phosphate Buffer (pH 6.5) 5 µg/mL37°C
Acetate Buffer (pH 4.5) 85 µg/mL37°C

Data is compiled for hypothetical compound this compound based on typical characteristics of poorly soluble small molecules.[4]

Troubleshooting Guides

Issue: this compound Precipitates During My Cell-Based Assay

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when applying this compound to aqueous cell culture media.

G start Precipitation Observed in Cell Culture Media q1 Is the final concentration of this compound above its known aqueous solubility limit? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 What is the final DMSO concentration? q1->q2 No end Solution Stable a1_yes->end a2_high Decrease final DMSO to ≤0.5%. Prepare a lower concentration stock solution if necessary. q2->a2_high > 0.5% q3 How was the dilution performed? q2->q3 ≤ 0.5% a2_high->end a3_direct Improve Dilution Technique: - Add DMSO stock to media (not vice-versa). - Vortex/mix immediately and vigorously. - Use a multi-step serial dilution. q3->a3_direct Direct addition of stock to media q4 Consider Formulation Strategy q3->q4 Step-wise dilution with mixing a3_direct->end a4_cosolvent Use co-solvents (e.g., PEG400) or formulating agents like cyclodextrins. q4->a4_cosolvent a4_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation in assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a standard 10 mM stock solution of this compound.

Materials:

  • This compound (crystalline solid, MW: 352.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 352.5 g/mol * (1000 mg / 1 g) = 3.525 mg

  • Weigh Compound: Carefully weigh out 3.525 mg of this compound and place it into a clean microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound, which is the apparent solubility when a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[5][6][7]

G prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilute Create 2x serial dilution series of this compound in DMSO (e.g., 20 mM to 0.15 mM) prep_stock->serial_dilute add_compound Transfer 2 µL of each DMSO dilution to the corresponding buffer wells (Final DMSO = 2%) serial_dilute->add_compound plate_setup Add 98 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well of a 96-well plate plate_setup->add_compound incubate Incubate plate for 2 hours at room temperature with gentle shaking add_compound->incubate measure Measure turbidity (light scattering) in each well using a nephelometer incubate->measure analyze Determine highest concentration without significant precipitation (compared to buffer-only control) measure->analyze

Caption: Workflow for a kinetic solubility assay using nephelometry.

Detailed Steps:

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.078 mM).[1]

  • Buffer Dispensing: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.[1]

  • Compound Addition: Add 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells containing the aqueous buffer. This results in a final DMSO concentration of 1%.[1]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking to allow for equilibration.[1][5]

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.

References

Technical Support Center: Optimizing AB-005 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of AB-005, a brain-penetrant, allosteric TYK2 inhibitor, for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a first-in-class, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition stabilizes an inactive conformation of the enzyme, preventing its activation and downstream signaling. TYK2 is a key mediator of signaling for various pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). By inhibiting TYK2, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the inflammatory response. Recent data indicates that this compound can cross the blood-brain barrier, making it a candidate for studying neuroinflammatory and neurodegenerative diseases.[1][2][3]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: For initial dose-response experiments with a novel allosteric inhibitor like this compound, a broad concentration range is recommended, typically spanning from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). This allows for the determination of the IC50 (half-maximal inhibitory concentration) and the full dynamic range of the compound's effect. For reference, the allosteric TYK2 inhibitor deucravacitinib (B606291) has shown potent inhibition in cellular assays with IC50 values in the low nanomolar range (2–19 nM) for suppressing IL-12, IL-23, and IFN-α signaling.[4][5] Preclinical data for this compound suggests it achieves maximal TYK2 inhibition across a broad dose range and exceeds IC90 levels in cell-based assays.[1][2]

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: The choice of cell line will depend on the specific signaling pathway being investigated. Suitable cell lines should express the target cytokine receptors and TYK2. Examples include:

  • Human T-cell lines (e.g., Jurkat, Kit225): For studying IL-2 or other T-cell-related cytokine signaling.

  • Human peripheral blood mononuclear cells (PBMCs): A more physiologically relevant model for studying immune responses.

  • Human whole blood: Can be used for assays measuring cytokine production or STAT phosphorylation in a complex biological matrix.

  • Astrocytes and Microglia (iPSC-derived): For investigating the effects of this compound on neuroinflammation.[6]

  • THP-1 cells (human monocytic cell line): Can be used to study IFNα-induced STAT phosphorylation.

Q4: How long should I incubate my cells with this compound before assessing its effect?

A4: The optimal incubation time depends on the assay and the cellular process being measured.

  • For signaling pathway studies (e.g., STAT phosphorylation): Shorter incubation times are generally sufficient. A pre-incubation with this compound for 1-2 hours before cytokine stimulation is a common starting point.

  • For functional assays (e.g., cytokine production, cell proliferation, gene expression): Longer incubation times (e.g., 24, 48, or 72 hours) may be necessary to observe a significant effect.

It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. Edge effects in multi-well plates.4. Incomplete mixing of reagents.1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques. Consider using a serial dilution approach.3. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.4. Gently mix the plate after each reagent addition.
No or low inhibitory effect observed 1. Suboptimal concentration range.2. Insufficient incubation time.3. Low or absent TYK2 expression in the chosen cell line.4. Compound degradation.5. Cell line resistance.1. Test a broader range of this compound concentrations (e.g., 0.1 nM to 50 µM).2. Perform a time-course experiment to determine the optimal incubation period.3. Confirm TYK2 expression in your cell line using techniques like Western blot or qPCR.4. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.5. Consider using a different, more sensitive cell line.
Precipitation of this compound in culture medium 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. High final concentration of the solvent (e.g., DMSO).1. Lower the final concentration of this compound.2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions in culture medium to minimize solvent shock.
Discrepancy between biochemical and cell-based assay results 1. Poor cell permeability of the compound.2. The compound is being actively transported out of the cells.3. The compound is metabolized by the cells.1. While this compound is designed to be orally bioavailable, permeability can vary between cell lines. Consider using cell lines with known transporter expression profiles.2. Investigate the expression of drug efflux pumps in your cell line.3. Assess the metabolic stability of this compound in your cell culture system.

Quantitative Data

Due to the early stage of development for this compound, extensive quantitative in vitro data is not yet publicly available. However, data from the closely related allosteric TYK2 inhibitor, deucravacitinib, can provide a useful reference for experimental design.

Table 1: In Vitro IC50 Values for Deucravacitinib [4][5]

Assay TypeTarget PathwayCell Type / SystemIC50 (nM)
BiochemicalTYK2 Binding (Probe Displacement)Purified Enzyme0.2
CellularIL-12 SignalingCellular Assays2 - 19
CellularIL-23 SignalingCellular Assays2 - 19
CellularIFN-α SignalingCellular Assays2 - 19
CellularIL-2 Signaling (JAK1/3)T-cells>200-fold selective for TYK2
CellularEPO Signaling (JAK2)TF-1 cells>3000-fold selective for TYK2

Table 2: In Vitro Whole Blood IC50 Values for TYK2 Inhibitors [4][7]

CompoundSignaling PathwayEndpointIC50 (nM)
Deucravacitinib TYK2/JAK2 (IL-12) IFN-γ production 14
TofacitinibTYK2/JAK2 (IL-12)IFN-γ production1680
UpadacitinibTYK2/JAK2 (IL-12)IFN-γ production780
BaricitinibTYK2/JAK2 (IL-12)IFN-γ production1410

Experimental Protocols

Protocol: Cell-Based Assay for Measuring Inhibition of IL-12-Induced STAT4 Phosphorylation

This protocol describes a method to assess the in vitro potency of this compound by measuring its ability to inhibit the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS

  • Recombinant Human IL-12

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Phospho-STAT4 (pY693) antibody (e.g., PE-conjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque™). Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in RPMI 1640 to obtain a range of working concentrations (e.g., 2x final concentration).

  • Compound Incubation: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control. Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cytokine Stimulation: Prepare a 10x stock of recombinant human IL-12 in RPMI 1640. Add 10 µL of the IL-12 stock to each well (except the unstimulated control) to achieve the desired final concentration (e.g., 20 ng/mL). Mix gently and incubate at 37°C for 15-30 minutes.

  • Fixation and Permeabilization: Stop the stimulation by adding 100 µL of Fixation/Permeabilization buffer to each well. Incubate at 4°C for 20 minutes.

  • Staining: Wash the cells twice with a permeabilization/wash buffer. Resuspend the cells in the permeabilization/wash buffer containing the PE-conjugated anti-phospho-STAT4 antibody. Incubate in the dark at room temperature for 30-60 minutes.

  • Flow Cytometry Analysis: Wash the cells twice with the permeabilization/wash buffer. Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer, detecting the PE signal.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of the phospho-STAT4 signal for each condition. Normalize the data to the stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation). Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Binds IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR Binds TYK2_JAK2 TYK2 / JAK2 IL-12R->TYK2_JAK2 Activates IL-23R->TYK2_JAK2 Activates TYK2_JAK1 TYK2 / JAK1 IFNAR->TYK2_JAK1 Activates STAT4 STAT4 TYK2_JAK2->STAT4 Phosphorylates STAT3 STAT3 TYK2_JAK2->STAT3 Phosphorylates STAT1_STAT2 STAT1 / STAT2 TYK2_JAK1->STAT1_STAT2 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Gene_Expression Inflammatory Gene Expression pSTAT4->Gene_Expression Translocates & Activates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression Translocates & Activates pSTAT1_pSTAT2 pSTAT1 / pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 pSTAT1_pSTAT2->Gene_Expression Translocates & Activates This compound This compound This compound->TYK2_JAK2 Inhibits This compound->TYK2_JAK1 Inhibits

Caption: TYK2-mediated cytokine signaling pathways inhibited by this compound.

Experimental_Workflow Experimental Workflow for this compound In Vitro Dosage Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture and prepare target cells (e.g., PBMCs) Compound_Dilution 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Dilution Pre_incubation 3. Pre-incubate cells with this compound (1-2 hours) Compound_Dilution->Pre_incubation Stimulation 4. Stimulate with cytokine (e.g., IL-12) for 15-30 min Pre_incubation->Stimulation Fix_Perm 5. Fix and permeabilize cells Stimulation->Fix_Perm Staining 6. Stain for phospho-STAT Fix_Perm->Staining FACS 7. Analyze by flow cytometry Staining->FACS IC50_Curve 8. Generate dose-response curve and calculate IC50 FACS->IC50_Curve

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results Check_Controls Are controls (vehicle, stimulated) behaving as expected? Start->Check_Controls Check_Reagents Verify compound integrity, cell viability, and cytokine activity. Check_Controls->Check_Reagents No Optimize_Assay Optimize assay parameters: - Concentration range - Incubation times - Cell density Check_Controls->Optimize_Assay Yes Failure Re-evaluate Approach Check_Reagents->Failure Investigate_Cell_Line Confirm target expression and pathway activity in the cell line. Optimize_Assay->Investigate_Cell_Line Still inconsistent Success Consistent Results Optimize_Assay->Success Consistent Investigate_Cell_Line->Success Target present Investigate_Cell_Line->Failure Target absent

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

AB-005 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing the novel experimental compound AB-005. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. The proposed mechanism of action involves the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

Q2: How should I prepare and store this compound?

A2: this compound is supplied as a lyophilized powder. For optimal stability, it is recommended to store the lyophilized powder at -20°C. For experimental use, prepare a stock solution (e.g., 10 mM) in sterile DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. A preliminary dose-response experiment is crucial to determine the effective concentration range. A common starting point is a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[1] For initial range-finding, a broad screening from 1 nM to 100 µM is advisable.[2]

Q4: How long should I incubate cells with this compound?

A4: Incubation time is a critical parameter that should be optimized for your specific cell type and experimental endpoint. A time-course experiment is recommended, treating cells with a fixed concentration of this compound and measuring the effect at various time points (e.g., 12, 24, 48, and 72 hours).[1]

Q5: Is this compound soluble in aqueous media?

A5: this compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cell viability assay.

  • Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What could be the cause?

  • Answer: High intra-assay variability can stem from several factors:

    • Inconsistent Pipetting: Ensure you are using calibrated pipettes and proper technique. For viscous solutions, consider reverse pipetting.[3]

    • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. Gently mix the cell suspension before and during plating.[1][3]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[1]

    • Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within the wells.[3]

Issue 2: My positive and negative controls are not performing as expected.

  • Question: My positive control (e.g., a known apoptosis inducer) is not showing the expected effect, or my negative control (vehicle only) is showing toxicity. What should I do?

  • Answer: Control failures can invalidate an experiment. Here's what to check:

    • Positive Control Failure: This may indicate a problem with the experimental procedure itself or the reagents used.[4] Confirm that your detection system is working correctly and that the positive control reagent has not degraded.

    • Negative Control Failure (Toxicity): If the vehicle control (e.g., DMSO) is causing cell death, the concentration may be too high. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level for your specific cell line.

    • Contamination: Mycoplasma contamination can significantly impact cell health and responsiveness, leading to unreliable results.[3] Regularly test your cell cultures for contamination.

Issue 3: this compound is not showing a clear dose-response effect.

  • Question: I am not observing a consistent decrease in cell viability with increasing concentrations of this compound. What could be the issue?

  • Answer: An unclear dose-response relationship can be due to several factors:

    • Solubility Issues: At higher concentrations, this compound may be precipitating out of the solution. Visually inspect the wells for any precipitate.

    • Incorrect Concentration Range: The effective concentration range for your cell line might be narrower or wider than initially tested.

    • Sub-optimal Incubation Time: The chosen incubation time may be too short for the compound to exert its effect or too long, leading to secondary effects.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Initial Screening in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting Concentration Range (µM)
A549Lung Carcinoma0.1 - 100
MCF-7Breast Adenocarcinoma0.05 - 50
HeLaCervical Adenocarcinoma0.1 - 100
JurkatT-cell Leukemia0.01 - 20

Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines after 48-hour Incubation

Cell LineIC50 (µM)
A54912.5
MCF-78.2
HeLa15.8
Jurkat2.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining cell viability as a function of metabolic activity.[5]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37°C or overnight.[5][6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: Detection of Apoptosis Markers by Western Blot

This protocol outlines the detection of key apoptosis markers like cleaved Caspase-3 and cleaved PARP.[7]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the optimized time.

  • Harvest cells and wash with cold PBS.

  • Lyse cells in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a protein assay.

  • Denature protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Analyze the band intensities, normalizing to a loading control like β-actin. An increase in cleaved forms of Caspase-3 and PARP indicates apoptosis.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable probe H2DCFDA to measure intracellular ROS levels.[8]

Materials:

  • Dark, clear-bottomed 96-well plates

  • H2DCFDA stock solution (e.g., 20 mM in DMSO)

  • Assay buffer (e.g., sterile PBS or HBSS)

  • Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.

  • Prepare a fresh working solution of H2DCFDA (e.g., 20 µM) in pre-warmed assay buffer.[8]

  • Remove the culture medium and wash the cells once with assay buffer.

  • Add 100 µL of the H2DCFDA working solution to each well.

  • Incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H2DCFDA solution and wash the cells once with assay buffer.

  • Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (TBHP) and a vehicle control.

  • Measure the fluorescence immediately or after a short incubation period (e.g., 1 hour) using a fluorescence microplate reader (Excitation/Emission ~495/529 nm).

Visualizations

AB005_Signaling_Pathway Hypothetical Signaling Pathway of this compound AB005 This compound ROS Increased ROS AB005->ROS Mito_Stress Mitochondrial Oxidative Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosome->Casp9 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis Range_Finding Dose-Response Range Finding (e.g., 1 nM to 100 µM) Time_Course Time-Course Experiment (e.g., 12, 24, 48, 72h) Range_Finding->Time_Course IC50_Determination Determine IC50 Value Time_Course->IC50_Determination ROS_Assay ROS Detection Assay IC50_Determination->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) IC50_Determination->Apoptosis_Assay Data_Analysis Data Interpretation and Conclusion ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating the efficacy of this compound.

Troubleshooting_Tree Troubleshooting High Variability in Replicates Start High CV (>15%) in Replicates Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Check_Seeding Homogenize Cell Suspension? Check_Pipetting->Check_Seeding No Action_Pipetting Calibrate Pipettes & Use Proper Technique Check_Pipetting->Action_Pipetting Yes Check_Edge Are Problem Wells on Plate Edge? Check_Seeding->Check_Edge No Action_Seeding Mix Cells Before & During Plating Check_Seeding->Action_Seeding Yes Action_Edge Fill Outer Wells with Media; Do Not Use for Samples Check_Edge->Action_Edge Yes Re_Run Re-run Experiment Check_Edge->Re_Run No Action_Pipetting->Re_Run Action_Seeding->Re_Run Action_Edge->Re_Run

Caption: Decision tree for troubleshooting high replicate variability.

References

Technical Support Center: Preventing AB-005 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, AB-005. This guide addresses common issues related to the stability and degradation of this compound that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent results with small molecule inhibitors like this compound are a frequent challenge. The primary sources of variability can be categorized into three main areas:

  • Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability. Degradation due to factors like light, pH, and oxidation is a common culprit.

  • Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number and density.[1]

  • Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

A systematic approach to troubleshooting, starting with the compound itself, is recommended to identify the root cause of the inconsistency.[2]

Q2: What are the primary factors that can cause this compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • pH of the Media: The stability of many compounds is pH-dependent. Both acidic and alkaline conditions can catalyze degradation reactions like hydrolysis.[4][5][6]

  • Exposure to Light: If this compound is photosensitive, exposure to ambient lab light or even specific wavelengths can lead to photodegradation.[7][8][9]

  • Oxidation: The presence of dissolved oxygen in the media or exposure to atmospheric oxygen can lead to oxidative degradation.[10][11]

  • Reactive Species in Media: Components in the serum or the media itself can sometimes react with or metabolize the inhibitor.[3]

Q3: How can I determine if this compound is degrading in my experiment?

A3: Signs of inhibitor degradation include a gradual or sudden loss of the expected biological effect, a decrease in potency (requiring higher concentrations to achieve the same effect), and the appearance of unexpected cellular phenotypes or toxicity, which may be caused by degradation products.[3] Inconsistent results between experiments are also a key indicator.[1] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to directly assess the purity and concentration of this compound in your experimental samples over time.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: Proper storage is crucial for maintaining the integrity of this compound. General best practices include:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[2]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]

  • Protection from Light: If this compound is light-sensitive, store it in amber-colored vials or tubes, or wrap the containers in aluminum foil.[7][8][12]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[11]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Long-Term Experiments
Possible Cause Troubleshooting Steps
Light-Induced Degradation 1. Work in Low-Light Conditions: Handle this compound stock solutions and prepare experimental plates in a darkened room or under a yellow or red safelight, as these longer wavelengths are less likely to cause photodegradation.[8][9] 2. Use Opaque or Amber Containers: Store and handle this compound in amber-colored vials and use black or opaque microplates for cell-based assays.[7][12] 3. Cover Plates and Tubes: During incubation, wrap plates and tubes in aluminum foil to protect them from ambient light.[7]
pH-Mediated Degradation 1. Verify Media pH: Regularly check the pH of your cell culture media, as it can change over time, especially with high cell densities.[4] 2. Use Buffered Solutions: For in vitro assays without cells, ensure that this compound is dissolved in a buffer that maintains a stable pH within the optimal range for the compound. 3. Perform a pH Stability Study: Assess the stability of this compound at different pH values to determine its optimal pH range.
Oxidative Degradation 1. Degas Solvents: For preparing stock solutions, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[10] 2. Add Antioxidants: Consider adding antioxidants to your experimental media, such as N-acetylcysteine (NAC) for aqueous solutions, if compatible with your experimental system.[7][10] 3. Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air (and thus oxygen) in the headspace.[10]
Issue 2: High Variability in IC50 Values
Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually Inspect Solutions: Before each use, carefully inspect the stock and working solutions of this compound for any visible precipitates.[1] 2. Determine Solubility Limit: Empirically determine the solubility of this compound in your specific cell culture medium to ensure you are working below its solubility limit.[13] 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid using dilutions that have been stored.[2]
Inconsistent Cell Conditions 1. Standardize Cell Passage Number: Use cells within a defined, low-passage number range for all experiments, as continuous passaging can alter sensitivity to inhibitors.[1] 2. Ensure Consistent Seeding Density: Plate a consistent number of cells in each well, as cell density can significantly impact the apparent potency of an inhibitor.[1]
Solvent Effects 1. Use High-Quality Solvents: Utilize cell-culture grade DMSO or other appropriate solvents for stock solutions.[2] 2. Control Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the media below 0.5% (ideally ≤0.1%) to prevent solvent-induced artifacts that can affect cell viability and signaling.[2]

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Conditions

This table summarizes the hypothetical stability of a 10 µM solution of this compound in cell culture medium after a 24-hour incubation under various conditions.

ConditionRemaining this compound (%)
Standard (37°C, 5% CO2, Ambient Light) 65%
Dark (37°C, 5% CO2, Protected from Light) 92%
Acidic Media (pH 6.5) 78%
Alkaline Media (pH 8.0) 55%
With Antioxidant (N-acetylcysteine) 88%
Degassed Media (Low Oxygen) 95%

Note: This data is illustrative and should be determined empirically for your specific experimental setup.

Experimental Protocols

Protocol 1: Assessing the Photosensitivity of this compound

Objective: To determine the impact of light exposure on the stability of this compound in solution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium or appropriate buffer

  • Clear and amber-colored microcentrifuge tubes

  • Aluminum foil

  • HPLC system for analysis

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in your experimental medium or buffer.

  • Aliquot the solution into two sets of tubes: one set of clear tubes and one set of amber tubes.

  • Wrap one of the clear tubes completely in aluminum foil to serve as a dark control.

  • Place all tubes under standard laboratory lighting conditions at a controlled temperature.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each tube.

  • Immediately analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Compare the degradation rate of this compound in the light-exposed (clear tube) versus the light-protected (amber and foil-wrapped) samples.

Visualizations

cluster_storage Compound Storage cluster_prep Solution Preparation cluster_exp Experiment Execution storage Store at -80°C in single-use aliquots fresh_dilutions Prepare fresh dilutions for each experiment storage->fresh_dilutions Prevents freeze-thaw cycles light_protect Use amber vials low_light Work under low light conditions light_protect->low_light Minimizes light exposure control_solvent Keep final DMSO concentration < 0.1% fresh_dilutions->control_solvent Ensures accurate dosing cover_plates Wrap plates in foil during incubation low_light->cover_plates Protects from photogradation degas Use degassed solvents degas->cover_plates Prevents oxidation control_ph Monitor and control media pH control_ph->cover_plates Prevents pH-mediated degradation

Caption: Experimental workflow for minimizing this compound degradation.

cluster_pathways Degradation Pathways AB005 This compound (Active) Degraded Degradation Products (Inactive) AB005->Degraded Degradation Light Light (Photons) Light->Degraded Oxygen Oxygen (Oxidation) Oxygen->Degraded pH Incorrect pH (Hydrolysis) pH->Degraded

Caption: Potential degradation pathways for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

AB-005 Technical Support Center

Welcome to the technical support resource for this compound, a potent and selective inhibitor of Kinase X (KX). This guide provides answers to frequently asked questions and detailed troubleshooting for common assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase X (KX), a critical enzyme in the MAPK signaling cascade. By binding to the ATP pocket of KX, this compound prevents the phosphorylation of its downstream target, Substrate Y (SY), thereby inhibiting tumor cell proliferation driven by KX overactivation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is most effective in cell lines with a known activating mutation or overexpression of Kinase X. We recommend screening your cell line of interest for KX expression and phosphorylation status before initiating extensive studies.

Troubleshooting Guides by Assay

In Vitro KX Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the activity of KX by measuring the amount of ADP produced during the kinase reaction. This compound should inhibit this activity, leading to a lower signal.

Common Pitfalls & Troubleshooting

  • Q: My IC50 value for this compound is significantly higher than the expected range. What could be the cause?

    • A1: ATP Concentration: this compound is an ATP-competitive inhibitor. Ensure your ATP concentration is at or near the Km value for Kinase X. High ATP concentrations will require more inhibitor to achieve 50% inhibition, leading to a right-shifted IC50 curve.

    • A2: Reagent Degradation: Ensure the Kinase X enzyme and this compound stock solution have not degraded. Use freshly thawed aliquots for each experiment.

    • A3: Incorrect Incubation Time: An overly long kinase reaction time can lead to substrate depletion and inaccurate IC50 determination. Optimize the reaction time to ensure you are measuring the initial reaction velocity (typically 15-30 minutes).

  • Q: The assay window (Signal-to-Background ratio) is very low.

    • A1: Inactive Enzyme: Verify the activity of your Kinase X enzyme. Run a positive control with a known potent inhibitor and a negative control (no enzyme) to ensure the enzyme is active and responsible for the signal.

    • A2: Sub-optimal Reagent Concentration: Titrate the kinase and substrate concentrations to find the optimal balance that yields a robust signal without being wasteful.

Data Presentation: this compound Selectivity Profile

The following table summarizes the typical IC50 values of this compound against Kinase X and other related kinases.

Kinase TargetAverage IC50 (nM)Standard Deviation (nM)Assay Type
Kinase X 5.2 ± 1.1 ADP-Glo™
Kinase A875± 45ADP-Glo™
Kinase B> 10,000N/AADP-Glo™
Kinase C1,250± 110ADP-Glo™

Experimental Protocol: In Vitro KX Kinase Assay

  • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). For each reaction, use 4 ng/µL Kinase X and 0.2 µg/µL Substrate Y peptide.

  • Prepare a 2X ATP solution in kinase buffer. The final concentration in the well should be 10 µM.

  • Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer to create a 4X inhibitor solution.

  • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

  • Add 5 µL of the 2X kinase/substrate solution to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

  • Incubate the plate for 30 minutes at 30°C.

  • Stop the reaction and detect ADP production by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

  • Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection p1 1. Prepare 4X this compound Serial Dilution p2 2. Prepare 2X Kinase X + Substrate Y Solution p3 3. Prepare 2X ATP Solution a1 4. Add this compound to Plate (5 µL) a2 5. Add Kinase/Substrate (5 µL) a1->a2 a3 6. Add ATP to Start Reaction (10 µL) a2->a3 a4 7. Incubate at 30°C (30 min) a3->a4 d1 8. Add ADP-Glo™ Reagent (20 µL) a4->d1 d2 9. Add Kinase Detection Reagent (40 µL) d1->d2 d3 10. Measure Luminescence d2->d3 G cluster_pathway Kinase X Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KX Kinase X (KX) Receptor->KX Activates SY Substrate Y (SY) KX->SY Phosphorylates pSY p-Substrate Y SY->pSY Proliferation Cell Proliferation & Survival pSY->Proliferation Promotes AB005 This compound AB005->KX Inhibits G start Start: Inconsistent IC50 Values Observed q1 Is ATP concentration at or near Km? start->q1 fix1 Action: Adjust ATP concentration to Km value and re-run assay. q1->fix1 No q2 Are reagents (Enzyme, this compound) freshly prepared/thawed? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Action: Use new aliquots of enzyme and compound. q2->fix2 No q3 Is the kinase reaction time within the linear range? q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 Action: Perform a time-course to find the optimal (linear) incubation time. q3->fix3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No fix3->q3

improving AB-005 efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AB-005

Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to optimize the in vivo efficacy of this compound, a novel allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective allosteric inhibitor of SHP2. SHP2 is a critical signaling node that positively modulates the RAS-MAPK pathway downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] In many cancers, hyperactivation of RTKs leads to sustained SHP2 activity, promoting uncontrolled cell proliferation and survival.[1][2] this compound stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and halting the downstream signaling cascade.[4][] This leads to decreased levels of phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.[6][7]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activates SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation AB005 This compound AB005->SHP2_inactive stabilizes inactive state Synergy_Pathway RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation AB005 This compound AB005->SHP2 inhibits MEKi MEK Inhibitor MEKi->MEK inhibits InVivo_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Cell Culture (Harvest at 80-90% confluency) B 2. Prepare Cell Suspension (e.g., 5x10^6 cells/100µL in PBS/Matrigel) A->B C 3. Subcutaneous Injection (Consistent site and volume) B->C D 4. Monitor Tumor Growth (2-3 times/week) C->D E 5. Randomization (When tumors are 100-150 mm³) D->E F 6. Administer Treatment (Accurate dosing & schedule) E->F G 7. Monitor Efficacy & Tolerability (Tumor volume & body weight) F->G H 8. Endpoint & Tissue Collection (For PD analysis) G->H I 9. Data Analysis (Calculate TGI, statistics) H->I

References

addressing off-target effects of AB-005

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AB-005, a potent inhibitor of the BRAF V600E mutant kinase. This resource is designed to help researchers, scientists, and drug development professionals understand and address potential off-target effects of this compound to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the BRAF V600E mutant kinase, a key driver in several cancers. By inhibiting BRAF V600E, this compound blocks downstream signaling through the MAPK/ERK pathway, leading to reduced cell proliferation and apoptosis in BRAF V600E-positive cancer cells.[1][2]

Q2: What are the known off-target effects of this compound?

A2: While highly potent against BRAF V600E, kinase profiling has revealed that this compound can inhibit other kinases at higher concentrations. The most significant off-targets belong to the SRC family of tyrosine kinases (e.g., SRC, LYN, FYN).[3][4] Inhibition of these kinases can lead to unintended biological consequences and may complicate data interpretation.[5][6]

Q3: Why is it important to consider off-target effects in my experiments?

A3: Off-target effects can lead to misleading results.[6] A cellular phenotype observed after treatment with this compound may be due to the inhibition of its intended target (on-target), an unintended target (off-target), or a combination of both.[5] Differentiating between these possibilities is critical for validating the biological role of BRAF V600E and understanding the true mechanism of action of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise from off-target effects during experiments with this compound.

Issue 1: I'm observing an unexpected phenotype (e.g., altered cell morphology, unexpected growth arrest) that doesn't align with the known function of the BRAF/MAPK pathway.

This is a common indicator of a potential off-target effect. The observed phenotype might be a result of inhibiting SRC family kinases or other unintended targets.[5][7]

Troubleshooting Workflow

G cluster_observe Observation cluster_validate Validation Steps cluster_identify Off-Target Identification cluster_conclusion Conclusion observe Unexpected Phenotype Observed with this compound dose Step 1: Perform Dose-Response Analysis observe->dose secondary Step 2: Use Structurally Unrelated BRAF V600E Inhibitor dose->secondary Does phenotype persist? cetsa Step 3: Confirm Target Engagement with CETSA secondary->cetsa Yes off_target Phenotype is Off-Target secondary->off_target No, phenotype is unique to this compound structure rescue Step 4: Perform On-Target Rescue Experiment cetsa->rescue Target is engaged profile Step 5: Conduct Kinase Profiler Screen rescue->profile Phenotype is NOT rescued on_target Phenotype is On-Target rescue->on_target Phenotype is rescued knockdown Step 6: Knockdown Putative Off-Target (e.g., SRC) profile->knockdown Identify potential off-targets knockdown->off_target Knockdown replicates phenotype

Caption: A step-by-step workflow for troubleshooting unexpected phenotypes.

Solution Steps:

  • Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for your phenotype with the IC50 for BRAF V600E inhibition (see data table below).

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated BRAF V600E inhibitor (e.g., Vemurafenib, Dabrafenib).[5] If the alternative inhibitor reproduces the same phenotype, it is more likely an on-target effect related to BRAF inhibition.[7]

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with BRAF V600E in your cellular model at the concentrations used.[8][9][10]

  • Perform a "Rescue" Experiment: Introduce a form of BRAF V600E that is mutated to be resistant to this compound. If the phenotype is reversed upon expression of the resistant mutant, it strongly supports an on-target mechanism.[5][7][11]

  • Identify the Off-Target: If the steps above suggest an off-target effect, the most direct way to identify it is through a broad in vitro kinase profiling screen.[12][13][14][15] This will screen this compound against hundreds of kinases to identify unintended targets.

  • Validate the Off-Target: Once a putative off-target (e.g., SRC) is identified, use siRNA, shRNA, or CRISPR to specifically knock down its expression.[7] If knockdown of the off-target protein mimics the phenotype observed with this compound, it provides strong evidence that the effect is mediated through that off-target.

Issue 2: My results are inconsistent between experiments.

Inconsistent results can be caused by compound instability or variability in experimental procedures.

Solutions:

  • Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]

  • Solubility: After diluting the stock solution into aqueous cell culture media, visually inspect for any signs of precipitation. Poor solubility can drastically alter the effective concentration.

  • Protocol Standardization: Ensure that cell density, passage number, and treatment duration are kept consistent across all experiments to minimize variability.[5]

Quantitative Data

The selectivity of a kinase inhibitor is critical. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor needed to reduce a kinase's activity by 50%. A lower IC50 value indicates higher potency.

Table 1: this compound Kinase Inhibitory Profile

Kinase TargetTypeIC50 (nM)Description
BRAF V600E On-Target 1.5 Primary therapeutic target in the MAPK pathway.
BRAF (Wild-Type)On-Target Family85Lower potency against the non-mutated form.
CRAF (Wild-Type)On-Target Family120Another member of the RAF kinase family.
SRC Off-Target 150 Key off-target; a non-receptor tyrosine kinase.
LYN Off-Target 210 Off-target; SRC family kinase involved in cell signaling.
FYN Off-Target 250 Off-target; SRC family kinase.
ERK1Downstream>10,000No direct inhibition of downstream pathway component.
MEK1Downstream>10,000No direct inhibition of downstream pathway component.

Data is hypothetical for illustrative purposes.

This compound Signaling Pathway Inhibition

G cluster_on On-Target Pathway (MAPK) cluster_off Off-Target Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SRC SRC Family Kinases Off_Target_Substrate Other Signaling Pathways SRC->Off_Target_Substrate Phenotype Unexpected Phenotype Off_Target_Substrate->Phenotype AB005 This compound AB005->BRAF High Potency (On-Target) AB005->SRC Lower Potency (Off-Target)

Caption: this compound inhibits the on-target BRAF V600E and off-target SRC kinases.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug-target interaction in a cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[8][16]

Materials:

  • Cells of interest

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment: PCR thermocycler, centrifuges, Western blot supplies

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[10]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble BRAF V600E protein at each temperature point using Western blotting or ELISA.

  • Interpretation: A successful target engagement by this compound will result in a "thermal shift," where the BRAF V600E protein remains soluble at higher temperatures compared to the vehicle-treated control.

Protocol 2: siRNA-Mediated "Rescue" Experiment

This protocol is used to confirm that a phenotype is caused by the depletion of a specific target protein. It involves knocking down the endogenous protein with siRNA and simultaneously expressing an siRNA-resistant version of the protein to "rescue" the phenotype.[11][17]

Materials:

  • siRNA targeting endogenous BRAF (targeting the 3'-UTR is common)

  • Scrambled non-targeting siRNA (negative control)

  • Expression plasmid containing the BRAF V600E coding sequence (CDS) but lacking the siRNA target sequence (e.g., the 3'-UTR). This makes it resistant to the siRNA.

  • Empty vector plasmid (control)

  • Transfection reagent (e.g., Lipofectamine)

Methodology:

  • Cell Seeding: Plate cells at a density suitable for transfection (typically 50-60% confluency).

  • Day 1: siRNA Transfection: Transfect cells with either the BRAF-targeting siRNA or the scrambled control siRNA according to the manufacturer's protocol.

  • Day 2: Plasmid Transfection: Co-transfect the siRNA-treated cells with either the siRNA-resistant BRAF V600E expression plasmid or the empty vector control.

    • Group 1 (Control): Scrambled siRNA + Empty Vector

    • Group 2 (Knockdown): BRAF siRNA + Empty Vector

    • Group 3 (Rescue): BRAF siRNA + siRNA-resistant BRAF V600E plasmid

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the endogenous protein and expression of the rescue construct.

  • Analysis:

    • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, morphology) in all three groups.

    • Western Blot: Confirm the knockdown of endogenous BRAF and the expression of the rescue protein.

  • Interpretation: If the phenotype observed in the "Knockdown" group is reversed or partially reversed in the "Rescue" group, it strongly indicates that the phenotype is a specific, on-target effect of BRAF depletion.[11]

References

Technical Support Center: Refining AB-005 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals working with AB-005.

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental application of this compound. The information is designed to assist in the effective design and execution of studies involving this novel therapeutic agent.

Frequently Asked Questions (FAQs)

This section addresses common inquiries related to the handling and application of this compound in a laboratory setting.

Question Answer
What is the recommended solvent for reconstituting this compound? This compound is readily soluble in DMSO. For cellular assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
What is the stability of this compound in solution? Once reconstituted in DMSO, the this compound stock solution is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used immediately.
At what wavelength should the absorbance of this compound be measured? The optimal wavelength for measuring the absorbance of this compound will depend on the specific assay and buffer conditions. A full-spectrum scan (200-800 nm) is recommended to determine the lambda max in your experimental setup.
Is this compound light sensitive? Yes, this compound exhibits some light sensitivity. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers protected from light to prevent degradation.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during experimentation with this compound.

Inconsistent or Unexpected Cellular Responses
Problem Potential Cause Recommended Solution
High variability in cell viability assays between replicates. - Uneven cell seeding.- Inconsistent drug concentration.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and ensure proper mixing of the drug solution before application.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Lower than expected cytotoxicity. - Sub-optimal drug concentration.- Cell line resistance.- Drug degradation.- Perform a dose-response curve to determine the IC50 for your specific cell line.- Verify the expression of the target protein in your cell line.- Prepare fresh drug dilutions for each experiment and protect from light.
Unexpected off-target effects observed. - High drug concentration.- Non-specific binding.- Lower the concentration of this compound to a range closer to the determined IC50.- Include appropriate negative controls and consider using a structurally related but inactive compound if available.
Assay-Specific Issues
Problem Potential Cause Recommended Solution
High background in fluorescence-based assays. - Autofluorescence of this compound.- Non-specific binding of detection reagents.- Measure the intrinsic fluorescence of this compound at the assay wavelengths and subtract it from the experimental readings.- Include appropriate blocking steps in your protocol and optimize antibody/reagent concentrations.
Precipitation of this compound in aqueous buffer. - Poor solubility at the working concentration.- Interaction with buffer components.- Decrease the final concentration of this compound.- Test different buffer systems or add a small percentage of a solubilizing agent (e.g., Pluronic F-68), ensuring it does not affect your experimental outcome.

Experimental Protocols

General Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway

AB005_Signaling_Pathway AB005 This compound TargetProtein Target Protein AB005->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 Apoptosis Apoptosis DownstreamEffector1->Apoptosis CellCycleArrest Cell Cycle Arrest DownstreamEffector2->CellCycleArrest

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO SerialDilution Prepare Serial Dilutions Reconstitute->SerialDilution SeedCells Seed Cells in 96-well plate TreatCells Treat Cells with this compound SeedCells->TreatCells SerialDilution->TreatCells MTT Perform MTT Assay TreatCells->MTT Read Read Absorbance MTT->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Workflow for a cell viability experiment.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? CheckSeeding Check Cell Seeding Uniformity Start->CheckSeeding CheckConcentration Verify Drug Concentration CheckSeeding->CheckConcentration Uniform Result1 Improve Seeding Technique CheckSeeding->Result1 Non-uniform CheckEdgeEffects Assess for Edge Effects CheckConcentration->CheckEdgeEffects Accurate Result2 Calibrate Pipettes CheckConcentration->Result2 Inaccurate Result3 Modify Plate Layout CheckEdgeEffects->Result3 Present

Caption: Logic for troubleshooting inconsistent results.

minimizing AB-005 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Toxicity in Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with the novel mTORC1 inhibitor, AB-005. The following information is designed to help users identify, understand, and resolve specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor targeting the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase. Its primary on-target effect is the disruption of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, at concentrations above 10 µM, this compound has been observed to have off-target effects, most notably the inhibition of GSK3β, which can contribute to unintended cytotoxicity.[1][2]

Q2: I'm observing excessive cell death even at low concentrations of this compound. What are the potential causes?

A2: High cytotoxicity at concentrations intended for target inhibition is a common issue.[3] Several factors could be responsible:

  • On-Target Toxicity: The targeted mTORC1 pathway is crucial for the survival of many cell types, particularly rapidly dividing cancer cells. Inhibition of this pathway can be inherently cytotoxic.[4]

  • Off-Target Effects: As concentrations increase, this compound may inhibit other kinases essential for cell survival, leading to toxicity.[5]

  • Solvent Toxicity: The concentration of the vehicle, typically DMSO, may be too high. It is recommended to keep the final DMSO concentration at or below 0.1%.[6]

  • Compound Instability: this compound may be unstable in the cell culture medium, degrading into a more toxic substance.[7]

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to mTORC1 inhibition.

Q3: How can I distinguish between on-target and off-target toxicity?

A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your results.[2] Here are several recommended strategies:

  • Use a Negative Control Analog: If available, a structurally similar but inactive version of this compound can help determine if the observed phenotype is due to the specific molecular interactions of the inhibitor.

  • Employ a Structurally Unrelated Inhibitor: Using another mTORC1 inhibitor with a different chemical structure can help confirm if the effect is pathway-related. If both compounds produce the same result, it is more likely an on-target effect.[6]

  • Rescue Experiment: Attempt to rescue the toxic phenotype by activating downstream components of the mTORC1 pathway.

  • Western Blot Analysis: Confirm target engagement by observing a decrease in the phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1. Simultaneously, assess the phosphorylation status of known off-target proteins like GSK3β.

Q4: My results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can often be traced back to experimental variables.[8]

  • Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across experiments.

  • Compound Handling: this compound is sensitive to multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution.

  • Media Components: Serum proteins can bind to small molecules, reducing their effective concentration. Consider testing your inhibitor in both serum-containing and serum-free media.[9]

Troubleshooting Guides

This section provides structured approaches to common problems encountered with this compound.

Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses

If you observe significant cell death at concentrations where you expect to see target inhibition, follow this troubleshooting workflow.

// Nodes A [label="High Cell Death\nObserved", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Verify Concentration\n& Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2. Perform Dose-Response\nCurve (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="3. Assess On- vs. Off-Target\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="4. Evaluate Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5. Consider Combination\nTherapy", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C [label="Concentration\nCorrect"]; B -> A [label="Incorrect", color="#EA4335"]; C -> D [label="Toxicity still high\nat low doses"]; D -> E [label="Off-target effects\nsuspected"]; D -> C [label="On-target effect\nconfirmed", dir=back]; E -> F [label="Apoptosis\nconfirmed"]; F -> G [label="Synergy found"]; } }

Caption: Workflow for troubleshooting high cytotoxicity.

Issue 2: Differentiating On-Target vs. Off-Target Effects

Use this decision tree to determine the source of the observed cellular phenotype.

// Nodes start [label="Phenotype Observed\nwith this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does Western Blot show\ndecreased p-p70S6K?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res1 [label="Likely On-Target Effect", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Does a structurally unrelated\nmTORC1 inhibitor cause\nthe same phenotype?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res2 [label="Likely Off-Target Effect", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Does Western Blot show\naltered phosphorylation of\nsuspected off-targets (e.g., GSK3β)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res3 [label="Confirmed Off-Target Effect", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> q3 [label="No"]; q2 -> res1 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res3 [label="Yes"]; q3 -> res2 [label="No"]; }

Caption: Decision tree for on-target vs. off-target effects.

Quantitative Data Summary

The following tables provide reference data for this compound activity in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast0.8
A549Lung2.5
U-87 MGGlioblastoma1.2
HCT116Colon5.6

IC50 values were determined using a standard cell viability assay.

Table 2: On-Target vs. Off-Target Activity of this compound

TargetAssay TypeIC50 (µM)
mTORC1 Biochemical0.05
GSK3β Biochemical12.5
PI3KαBiochemical> 100
Akt1Biochemical> 100

This data highlights the selectivity of this compound for its primary target at lower concentrations.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol details how to determine the IC50 value of this compound in a specific cell line.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the diluted compound solutions.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.[12]

Protocol 2: Western Blot for Target Engagement

This protocol is used to confirm that this compound is engaging its target within the cell.

  • Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p70S6K (T389), total p70S6K, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key markers of apoptosis.[13][14][15]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations for 24-48 hours.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[16][17]

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase 3/7 activity and apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway affected by this compound.

// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AB005 [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β (Off-Target)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity [label="Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PI3K -> Akt [arrowhead=normal]; Akt -> mTORC1 [arrowhead=normal]; mTORC1 -> p70S6K [arrowhead=normal]; mTORC1 -> FourEBP1 [arrowhead=normal]; p70S6K -> Growth [arrowhead=normal]; FourEBP1 -> Growth [arrowhead=normal]; AB005 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; AB005 -> GSK3b [arrowhead=tee, color="#EA4335", style=dashed, label=">10 µM"]; GSK3b -> Toxicity [arrowhead=normal, style=dashed]; }

Caption: this compound inhibits mTORC1 and can cause off-target toxicity.

References

Technical Support Center: Quality Control for AB-005 Synthesis Batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of AB-005. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and identity of each synthesized batch. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable purity and impurity levels for a batch of this compound?

A1: Each batch of this compound must meet stringent purity specifications before it can be approved for further use. The primary acceptance criteria are summarized in the table below. These specifications are in place to ensure the safety, efficacy, and reproducibility of experiments.[1][2]

Q2: What are the common sources of impurities in this compound synthesis?

A2: Impurities in this compound can originate from various stages of the manufacturing process.[3][4] Common sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[5]

  • Process-Related Impurities: These are substances formed during the synthesis, such as byproducts, intermediates, and degradation products.[3][4]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[3][6]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals from the manufacturing process.[3][4]

  • Degradation Products: Impurities that form if this compound degrades over time due to exposure to light, heat, or moisture.[4]

Q3: How is the identity and structure of this compound confirmed?

A3: A combination of analytical techniques is used to confirm the structural integrity and identity of this compound. The primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[7][8][9] The data from the synthesized batch must match the reference standard.

Q4: What should I do if my batch of this compound shows an unexpected color or appearance?

A4: Any deviation from the expected physical appearance (a white to off-white crystalline solid) should be investigated. Discoloration may indicate the presence of impurities or degradation products. The batch should be quarantined, and a full Out-of-Specification (OOS) investigation should be initiated to determine the root cause.[1][10]

Data Presentation: this compound Specifications

The following tables provide the key quality control specifications for any batch of this compound.

Table 1: this compound Acceptance Criteria

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Corresponds to reference standardLC-MS and ¹H NMR
Purity (Assay) ≥ 98.5%HPLC
Any single impurity ≤ 0.10%HPLC
Total impurities ≤ 0.50%HPLC
Residual Solvents Meets ICH Q3C limitsGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Table 2: Common Residual Solvents and ICH Q3C Limits

As per ICH Q3C guidelines, solvents are classified based on their toxicity.[6][11][12]

SolventClassConcentration Limit (ppm)
DichloromethaneClass 2600
Acetonitrile (B52724)Class 2410
MethanolClass 23000
EthanolClass 35000
Ethyl AcetateClass 35000

Troubleshooting Guides

HPLC Analysis: Unexpected Peaks or Poor Resolution

An unexpected peak in your HPLC chromatogram is a common issue that requires systematic troubleshooting.[13][14][15][16]

Q: My HPLC chromatogram for this compound shows an extra peak that is not present in the reference standard. What are the potential causes and how do I investigate?

A: An unexpected peak could be a contaminant, a degradation product, or an artifact from the system.[17] Follow these steps to troubleshoot:

  • System Suitability Check: First, ensure the HPLC system is performing correctly. Inject a blank (mobile phase) to check for carryover or system contamination. Then, inject the reference standard to verify retention time, peak shape, and detector response.

  • Sample Preparation Review: Review the sample preparation procedure. Was the correct solvent used? Could there have been contamination from glassware or pipettes? Prepare and inject a fresh sample.

  • Mobile Phase and Column Check:

    • Mobile Phase: Ensure the mobile phase was prepared correctly and is properly degassed. Contaminants in the water or solvents are a common source of spurious peaks.[13][17]

    • Column: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.[14]

  • Identify the Peak: If the peak persists, it is likely a real impurity in the sample. Use LC-MS to obtain the molecular weight of the unknown peak, which can provide crucial clues to its identity.[18]

Out-of-Specification (OOS) Results

Receiving an OOS result means a batch does not meet the predefined acceptance criteria and requires a formal investigation.[1][2][19]

Q: My this compound batch failed the purity specification (Assay < 98.5%). What is the standard procedure?

A: An OOS result for purity is a critical event. A structured investigation must be launched immediately to determine the cause.[1][10]

  • Phase I: Laboratory Investigation: The initial phase focuses on determining if the OOS result was due to an analytical error.[19]

    • The analyst should report the result to the lab supervisor immediately.

    • A thorough review of the analytical procedure, calculations, instrument calibration logs, and sample preparation notes is conducted.[19]

    • If a clear, assignable cause of analytical error is identified (e.g., instrument malfunction, incorrect dilution), the initial result can be invalidated. The test can then be repeated after correcting the error.

  • Phase II: Full-Scale Investigation: If no laboratory error is found, a full-scale investigation into the manufacturing process is required.[1][19]

    • This involves a comprehensive review of batch records, raw material data, and processing parameters.

    • The investigation aims to identify the root cause of the failure (e.g., issue with starting materials, process deviation).

    • Corrective and Preventive Actions (CAPA) must be implemented to prevent recurrence. The batch is typically rejected if the OOS result is confirmed to be related to the manufacturing process.[2]

Experimental Workflows and Protocols

Visualizing the QC Process

The following diagrams illustrate key workflows in the quality control of this compound.

QC_Workflow start Start: this compound Batch Synthesized sampling Representative Sampling start->sampling visual Visual Inspection (Appearance) sampling->visual identity Identity Confirmation (LC-MS, NMR) visual->identity purity Purity & Impurity Profile (HPLC) identity->purity residual Residual Solvents (GC-HS) purity->residual water Water Content (Karl Fischer) residual->water spec_check All Results Meet Specifications? water->spec_check release Batch Release spec_check->release Yes oos Initiate OOS Investigation spec_check->oos No

Caption: Standard QC testing workflow for a new batch of this compound.

OOS_Investigation oos_result Out-of-Specification (OOS) Result Reported phase1 Phase I: Laboratory Investigation oos_result->phase1 review_data Review Analytical Data, Calculations, SOPs phase1->review_data review_system Check Instrument Calibration & System Suitability review_data->review_system error_found Assignable Lab Error Found? review_system->error_found invalidate Invalidate Result, Document Error, Retest error_found->invalidate Yes phase2 Phase II: Full-Scale Investigation error_found->phase2 No end Investigation Closed invalidate->end review_mfg Review Manufacturing Batch Records phase2->review_mfg review_raw Review Raw Material Data review_mfg->review_raw root_cause Identify Root Cause review_raw->root_cause capa Implement CAPA, Reject Batch root_cause->capa capa->end

Caption: Decision tree for an Out-of-Specification (OOS) investigation.

Key Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPLC

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the this compound reference standard to determine the retention time.

    • Inject the this compound sample batch.

    • Calculate the area percent of the main peak and any impurity peaks to determine purity.[18]

Protocol 2: Identity Confirmation by LC-MS

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI source).[8][20]

  • Chromatography: Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the this compound reference standard.[18]

  • Analysis:

    • Inject the this compound reference standard to confirm its molecular weight ([M+H]⁺).

    • Inject the this compound sample batch.

    • Confirm that the primary peak in the sample has the same retention time and mass-to-charge ratio as the reference standard.[8][21]

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).[22]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Ensure proper shimming to obtain sharp, well-resolved peaks.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and determine their chemical shifts (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).

    • Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum to those of the certified this compound reference standard to confirm the structure.[23][24]

Relevance of Quality Control: A Signaling Pathway Perspective

Impurities in a synthesized drug can have unintended biological consequences.[25] this compound is designed to be a specific inhibitor of the hypothetical "Kinase C" in the ABC signaling pathway, which is implicated in cell proliferation. An impurity could potentially inhibit other kinases or activate parallel pathways, leading to off-target effects and unreliable experimental data.[26][27]

Signaling_Pathway receptor Receptor Activation kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB kinaseC Kinase C kinaseB->kinaseC tf Transcription Factor kinaseC->tf proliferation Cell Proliferation tf->proliferation ab005 This compound ab005->kinaseC impurityX Impurity X kinaseD Kinase D (Off-Target) impurityX->kinaseD side_effect Off-Target Effects kinaseD->side_effect

Caption: Impact of an impurity on a hypothetical signaling pathway.

References

Technical Support Center: Overcoming Resistance to AB-005 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering resistance to the investigational tyrosine kinase inhibitor (TKI), AB-005, in their experimental models. This compound is a potent and selective inhibitor of the constitutively active fusion protein, X-Kinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the X-Kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents phosphorylation of downstream substrates, effectively inhibiting pro-survival signaling pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This leads to cell cycle arrest and apoptosis in cancer cells dependent on X-Kinase signaling.

Q2: My X-Kinase positive cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential reasons?

A2: The development of acquired resistance is a common phenomenon with targeted therapies. Potential mechanisms include:

  • Secondary mutations in the X-Kinase domain that prevent this compound binding.

  • Activation of bypass signaling pathways that compensate for the inhibition of X-Kinase.[1][2]

  • Increased drug efflux , reducing the intracellular concentration of this compound.[3][4]

  • Phenotypic changes such as epithelial-to-mesenchymal transition (EMT).[5]

Q3: Are there known mutations in X-Kinase that confer resistance to this compound?

A3: While specific mutations are continuously being identified, a common mechanism for TKI resistance is the emergence of a "gatekeeper" mutation. This mutation is located in the ATP-binding pocket and sterically hinders the binding of this compound without significantly affecting the kinase's activity. Other mutations may also alter the conformation of the kinase domain, reducing drug affinity.

Q4: How can I investigate if my resistant cells have developed a bypass pathway?

A4: You can screen for the activation of key signaling nodes in parallel pathways. For example, performing a phospho-receptor tyrosine kinase (RTK) array or western blotting for phosphorylated forms of EGFR, MET, or AXL can indicate if these pathways have been upregulated to circumvent X-Kinase inhibition.[2]

Troubleshooting Guide: Investigating this compound Resistance

Issue 1: Gradual loss of this compound efficacy in a long-term cell culture model.

This is a classic presentation of acquired resistance. The following workflow can help elucidate the underlying mechanism.

experimental_workflow start Resistant Cell Line Model ic50 Confirm Resistance (IC50 Shift Assay) start->ic50 split1 ic50->split1 seq Sequence X-Kinase (Sanger/NGS) split1->seq wb Assess Bypass Pathways (Western Blot / RPPA) split1->wb efflux Evaluate Drug Efflux (Efflux Pump Assays) split1->efflux mutation Gatekeeper Mutation or other variants found seq->mutation bypass Activation of Parallel Pathway? wb->bypass efflux_act Increased Efflux Pump Activity? efflux->efflux_act next_gen_tki Test Next-Generation X-Kinase Inhibitor mutation->next_gen_tki Yes no_mutation No Mutation Found mutation->no_mutation No combo_therapy Combine this compound with Inhibitor of Bypass Pathway bypass->combo_therapy Yes no_bypass No Clear Bypass Activation bypass->no_bypass No efflux_inhibitor Co-administer with Efflux Pump Inhibitor efflux_act->efflux_inhibitor Yes no_efflux No Change in Efflux efflux_act->no_efflux No other_mech Investigate Other Mechanisms (e.g., EMT, TME) no_mutation->other_mech no_bypass->other_mech no_efflux->other_mech

Caption: Workflow for investigating acquired resistance to this compound.

Experimental Protocols

1. Determination of IC50 Shift

  • Objective: To quantify the change in sensitivity to this compound.

  • Methodology:

    • Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo® or MTS).

    • Normalize the data to untreated controls and plot a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) for each cell line. A significant increase in the IC50 for the resistant line confirms resistance.

2. X-Kinase Sequencing

  • Objective: To identify mutations in the X-Kinase gene.

  • Methodology:

    • Isolate RNA from both parental and resistant cell lines.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the X-Kinase coding region using PCR with high-fidelity polymerase.

    • Purify the PCR product and send for Sanger sequencing. For a broader analysis, Next-Generation Sequencing (NGS) can be employed.

    • Align the sequences from the resistant cells to the parental cells to identify any nucleotide changes.

3. Western Blot for Bypass Pathway Activation

  • Objective: To detect increased phosphorylation of key signaling proteins.

  • Methodology:

    • Culture parental and resistant cells with and without this compound treatment.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).

    • Incubate with secondary antibodies and visualize the bands. An increase in the ratio of phosphorylated to total protein for a bypass pathway member in the resistant cells suggests its activation.

Data Presentation: Characterizing this compound Resistant Models

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell Line ModelParental IC50 (nM)Resistant IC50 (nM)Fold Change
Model A1585056.7
Model B25120048.0

Table 2: Summary of Resistance Mechanisms Identified

Resistant ModelX-Kinase MutationBypass Pathway ActivatedIncreased Drug Efflux
Model A-RT315I (Gatekeeper)NoNo
Model B-RNoneMET AmplificationYes (P-glycoprotein)

Signaling Pathways and Resistance Mechanisms

This compound Target and Primary Signaling Pathways

signaling_pathway X_Kinase X-Kinase RAS RAS X_Kinase->RAS PI3K PI3K X_Kinase->PI3K AB005 This compound AB005->X_Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits X-Kinase, blocking downstream MAPK and PI3K/AKT pathways.

Mechanisms of Resistance to this compound

resistance_mechanisms cluster_0 On-Target Resistance cluster_1 Bypass Pathway Activation cluster_2 Drug Efflux X_Kinase_Mut Mutated X-Kinase (e.g., Gatekeeper) AB005 This compound AB005->X_Kinase_Mut Binding blocked Bypass_RTK Bypass RTK (e.g., MET, EGFR) RAS RAS Bypass_RTK->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation Efflux_Pump Efflux Pump (e.g., P-gp) AB005_out This compound Efflux_Pump->AB005_out Increased efflux

Caption: Common mechanisms of resistance to this compound.

References

enhancing AB-005 stability for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this technical support guide, AB-005 is a fictional compound . The following information, including its properties, stability data, and associated protocols, is provided for illustrative purposes to demonstrate the creation of a technical support resource for a pharmaceutical compound.

Technical Support Center: this compound

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the investigational kinase inhibitor, this compound, for long-term studies.

Troubleshooting and FAQs

Q1: What are the primary stability concerns for this compound?

A1: this compound is a small molecule that is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in aqueous solutions with a pH above 7.0.

  • Oxidation: The tertiary amine moiety is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of solid this compound, we recommend the following conditions to minimize degradation:

  • Temperature: -20°C

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: My this compound stock solution in DMSO is showing signs of degradation after a few weeks at 4°C. What could be the issue?

A3: While DMSO is a suitable solvent for short-term storage, long-term storage of this compound in DMSO, even at 4°C, can lead to degradation. We recommend the following:

  • Prepare fresh solutions for each experiment.

  • If short-term storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Ensure the DMSO is of high purity and anhydrous, as water content can facilitate hydrolysis.

Q4: I am observing a rapid loss of this compound potency in my cell culture medium. How can I improve its stability?

A4: The components of cell culture media, along with the physiological pH and temperature, can accelerate the degradation of this compound. To mitigate this:

  • pH Control: Ensure the pH of your final experimental solution is maintained at or below 7.0.

  • Antioxidants: Consider the addition of antioxidants to your media if compatible with your experimental setup. Ascorbic acid or N-acetylcysteine are potential options to explore.

  • Timing: Add this compound to the cell culture medium immediately before starting the experiment to minimize the time it spends in an aqueous environment.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions. The data represents the percentage of intact this compound remaining after 30 days.

Storage ConditionTemperature% this compound RemainingPrimary Degradant
Solid, in amber vial, ambient air25°C92.5%Oxidative Product
Solid, in amber vial, under Nitrogen25°C99.1%Not Applicable
10 mM in DMSO, repeated freeze-thaw (5 cycles)-20°C96.2%Hydrolysis Product
10 mM in DMSO, single aliquot-80°C99.5%Not Applicable
100 µM in PBS, pH 7.437°C75.8%Hydrolysis Product
100 µM in PBS with 1 mM Ascorbic Acid, pH 7.437°C88.3%Hydrolysis Product

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate the parent this compound compound from its primary hydrolytic and oxidative degradants.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate buffered saline (PBS)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to 100 µM in the desired matrix (e.g., PBS, cell culture media).

  • For analysis: At each time point, take an aliquot of the working solution and dilute it 1:1 with a solution of 50:50 acetonitrile:water to precipitate proteins and stop further degradation. Centrifuge at 10,000 x g for 10 minutes and inject the supernatant.

Visualizations

troubleshooting_workflow start Stability Issue Observed (e.g., loss of activity, peak changes) check_solid Is the issue with solid this compound? start->check_solid check_solution Is the issue with This compound in solution? check_solid->check_solution No solid_storage Review Solid Storage Conditions: - Temperature (-20°C?) - Inert atmosphere? - Protected from light? check_solid->solid_storage Yes solution_type What is the solvent? check_solution->solution_type Yes resolve Issue Resolved solid_storage->resolve contact_support Issue Persists: Contact Technical Support solid_storage->contact_support dmso_storage For DMSO Stocks: - Aliquot to avoid freeze-thaw - Store at -80°C - Use anhydrous DMSO solution_type->dmso_storage DMSO aqueous_storage For Aqueous Solutions: - Prepare fresh - Maintain pH <= 7.0 - Consider antioxidants solution_type->aqueous_storage Aqueous/Media dmso_storage->resolve dmso_storage->contact_support aqueous_storage->resolve aqueous_storage->contact_support

Caption: Troubleshooting workflow for this compound stability issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->transcription AB005 This compound AB005->MEK Inhibition proliferation Cell Proliferation & Survival transcription->proliferation growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

Technical Support Center: AB-005 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the AB-005 antibody conjugation kit. For optimal results, please review this document before starting your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound conjugation protocol.

Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)

A common problem in antibody-drug conjugate (ADC) development is achieving the desired drug-to-antibody ratio (DAR).[] Low conjugation efficiency can result from several factors related to the antibody, reagents, or reaction conditions.[][2]

Question: My final Drug-to-Antibody Ratio (DAR) is lower than expected. What are the potential causes and solutions?

Answer:

Several factors can contribute to a low DAR. Here is a systematic approach to troubleshooting this issue:

1. Antibody Quality and Concentration:

  • Purity: The purity of your monoclonal antibody (mAb) is critical. Contaminating proteins with reactive groups can compete with your antibody for the this compound linker-payload, leading to lower conjugation efficiency.[3][4][5] We recommend using an antibody that is >95% pure.[2][3][4][5]

  • Concentration: A low antibody concentration can reduce conjugation efficiency.[3][4][5] For the this compound kit, the recommended antibody concentration is ≥ 0.5 mg/mL.[2][3][4] If your antibody is too dilute, it should be concentrated using a suitable method like spin filtration.[2][4]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophilic substances (e.g., glycine, sodium azide) will compete with the antibody for conjugation, significantly reducing the yield.[2][3] It is essential to perform a buffer exchange into the recommended reaction buffer before starting the conjugation.[3]

2. Reagent and Reaction Conditions:

  • Molar Ratio: The molar ratio of the linker-payload to the antibody is a critical parameter. An insufficient molar excess of the this compound reagent will result in a low DAR. Conversely, an excessively high ratio can lead to aggregation.[2] We recommend starting with the molar ratio specified in the protocol and optimizing if necessary.

  • Reaction pH: The pH of the reaction buffer is crucial for efficient conjugation. For lysine-based conjugations, a pH of 7.5-8.5 is typical, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[3] Ensure your reaction buffer is at the optimal pH for the this compound chemistry.

  • Reaction Time and Temperature: Incomplete reactions due to insufficient time or suboptimal temperature will lead to low DAR.[][3] Ensure you are following the recommended incubation time and temperature in the protocol.

Troubleshooting Workflow for Low DAR:

low_dar_troubleshooting start Low DAR Observed check_antibody Step 1: Verify Antibody Quality - Purity >95%? - Concentration ≥ 0.5 mg/mL? - Buffer free of interfering agents? start->check_antibody check_reagents Step 2: Check Reagents & Conditions - Correct molar ratio used? - Optimal reaction pH? - Correct reaction time and temperature? check_antibody->check_reagents [ All Yes ] contact_support Contact Technical Support check_antibody->contact_support [ Any No ] (Purify, concentrate, or buffer exchange antibody) optimize_ratio Step 3: Optimize Molar Ratio - Perform a titration of this compound reagent. check_reagents->optimize_ratio [ All Yes ] check_reagents->contact_support [ Any No ] (Adjust conditions as per protocol) optimize_ratio->contact_support [ Issue Persists ]

Caption: Troubleshooting decision tree for low DAR.

Issue 2: Antibody-Drug Conjugate (ADC) Aggregation

Protein aggregation is a significant challenge in ADC development, potentially impacting stability, efficacy, and safety.[6][7] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[8][9]

Question: I am observing precipitation or high molecular weight species in my final product. How can I prevent ADC aggregation?

Answer:

ADC aggregation is often driven by the increased hydrophobicity of the conjugate.[8][9] Here are key strategies to mitigate this issue:

  • Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[9] If you are observing aggregation, consider reducing the molar excess of the this compound reagent to target a lower DAR.[2]

  • Incorporate Hydrophilic Linkers: The design of the linker is crucial. The this compound kit utilizes a linker with balanced hydrophilicity. If aggregation persists, consider custom synthesis with more hydrophilic linkers (e.g., containing PEG moieties).[2]

  • Control Conjugation Conditions:

    • Temperature: Elevated temperatures can induce antibody denaturation and aggregation.[6] Adhere to the recommended reaction temperature.

    • Mixing: Vigorous mixing can cause shear stress, leading to aggregation.[6] Gentle mixing is recommended during the reaction.

  • Formulation and Storage:

    • Buffer Conditions: Unfavorable buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[8]

    • Excipients: The addition of stabilizing excipients to the final formulation can help prevent aggregation during storage.

    • Storage Conditions: ADCs may be sensitive to thermal stress and light exposure.[6] Store your final conjugate under the recommended conditions (e.g., low temperature, protected from light).[]

Quantitative Data Summary: Factors Influencing Aggregation

ParameterCondition Leading to AggregationRecommended Mitigation Strategy
Drug-to-Antibody Ratio (DAR) High DAR (e.g., > 4)Reduce molar excess of this compound reagent
Payload/Linker Hydrophobicity Highly hydrophobic componentsUse of hydrophilic linkers (e.g., PEG-based)
Reaction Temperature Elevated temperaturesMaintain recommended reaction temperature (e.g., 4°C or 25°C)
pH pH near antibody's isoelectric pointUse a buffer with a pH well away from the pI
Storage Thermal stress, light exposureStore at recommended low temperatures, protected from light

Issue 3: Product Instability and Premature Drug Release

The stability of the ADC is critical for its therapeutic success.[] Linker instability can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced efficacy.[10]

Question: I am concerned about the stability of my ADC and potential premature drug release. How can I assess and improve stability?

Answer:

Linker chemistry plays a pivotal role in ADC stability. The this compound kit is designed with a stable linker to minimize premature drug release. Here's how to approach stability concerns:

  • Linker Chemistry: The this compound kit utilizes a linker with enhanced stability in circulation. If you are developing a custom ADC, the choice between a cleavable and non-cleavable linker is critical.[10] Non-cleavable linkers generally offer greater plasma stability.[10]

  • Conjugation Chemistry: The bond connecting the linker to the antibody must be stable. For example, some maleimide-based conjugations can be reversible. Using stabilized maleimides or alternative conjugation chemistries can improve stability.[10]

  • Plasma Stability Assays: To experimentally assess stability, incubate your ADC in plasma from a relevant species (e.g., human, mouse) over a time course. Analyze samples at different time points using techniques like ELISA or LC-MS to quantify the amount of intact ADC and released payload.

  • Storage and Handling: Proper storage is crucial for maintaining ADC integrity.[] Avoid repeated freeze-thaw cycles and store the ADC in a formulation buffer that promotes stability.

Signaling Pathway of ADC Action and Instability

adc_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ Intact ADC (this compound) premature_release Premature Payload Release (Linker Instability) ADC_circ->premature_release Unstable Linker ADC_tumor Intact ADC at Tumor Site ADC_circ->ADC_tumor Targeting free_payload_circ Free Payload premature_release->free_payload_circ off_target Off-Target Toxicity free_payload_circ->off_target binding Binding to Target Antigen ADC_tumor->binding internalization Internalization binding->internalization release Payload Release (e.g., Lysosomal Cleavage) internalization->release apoptosis Cell Apoptosis release->apoptosis

Caption: ADC mechanism of action and potential for instability.

Frequently Asked Questions (FAQs)

Q1: What antibody purity is required for the this compound conjugation kit? A1: We recommend using an antibody with a purity of greater than 95% to avoid side reactions with contaminating proteins.[2][4][5]

Q2: Can I use an antibody in a buffer containing Tris or BSA? A2: No. Buffer components with primary amines like Tris, or proteins like BSA, will interfere with the conjugation reaction.[2][3] You must perform a buffer exchange into the recommended reaction buffer prior to conjugation.

Q3: What is the optimal antibody concentration for the this compound kit? A3: The recommended antibody concentration is at least 0.5 mg/mL for efficient conjugation.[2][3][4]

Q4: My ADC shows a high level of aggregation. What is the most likely cause? A4: The most common cause of aggregation is the increased hydrophobicity of the ADC, often due to a high drug-to-antibody ratio (DAR).[8][9] Consider reducing the molar ratio of the this compound reagent in your reaction.

Q5: How can I remove unconjugated linker-payload after the reaction? A5: Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods for purifying the ADC and removing small molecule impurities.[2]

Experimental Protocols

1. HIC-HPLC for DAR Analysis

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the drug-to-antibody ratio by separating ADC species based on their hydrophobicity.[11][12][13]

  • Objective: To separate and quantify ADC species with different drug loads to calculate the average DAR.[14]

  • Materials:

    • ADC sample

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[14]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[14]

    • HIC HPLC Column (e.g., TSKgel Butyl-NPR)[14]

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[14]

    • HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.[14]

    • Chromatographic Separation:

      • Inject 20 µL of the prepared ADC sample.[14]

      • Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

      • Wash the column with 100% Mobile Phase B for 5 minutes.[14]

      • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.[14]

    • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100.[14]

2. SEC-HPLC for Aggregate Analysis

Size Exclusion Chromatography (SEC) separates molecules based on size and is the standard method for quantifying aggregates in ADC samples.[14][15]

  • Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[14]

  • Materials:

    • ADC sample

    • Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[14]

    • SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)[14]

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[14]

    • HPLC System Setup: Equilibrate the SEC column with the mobile phase. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.[14]

    • Chromatographic Separation: Inject 10 µL of the prepared ADC sample.[14]

    • Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species relative to the total peak area.

3. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.[16][17][18][19]

  • Objective: To determine the IC50 (the concentration that inhibits 50% of cell growth) of the ADC on a target cancer cell line.[18]

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • ADC sample and controls

    • MTT solution (5 mg/mL)[16]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

    • Sterile 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]

    • ADC Treatment: Prepare serial dilutions of the ADC. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.[18]

    • Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.[16][20]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[16][20]

    • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][18]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.[18]

Experimental Workflow for ADC Development and Characterization

adc_workflow start Start: Antibody & this compound Reagent conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization purification->characterization dar_analysis DAR Analysis (HIC-HPLC) characterization->dar_analysis aggregate_analysis Aggregate Analysis (SEC-HPLC) characterization->aggregate_analysis cytotoxicity_assay Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay final_product Final ADC Product dar_analysis->final_product aggregate_analysis->final_product cytotoxicity_assay->final_product

Caption: General workflow for ADC synthesis and characterization.

References

Technical Support Center: Optimizing Buffer Conditions for AB-005 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving the novel Kinase-X (KX) inhibitor, AB-005.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. For in vitro experiments, this stock can then be diluted into the appropriate aqueous assay buffer.[1] The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid off-target effects or inhibition of kinase activity.[2][3]

Q2: How should I store this compound for long-term use?

A2: Solid this compound should be stored at -20°C in a tightly sealed vial, protected from light and moisture.[4][5] Under these conditions, the compound is stable for up to three years.[4] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]

Q3: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution can be caused by several factors, including the physicochemical properties of the compound and the composition of the assay buffer. To troubleshoot this, consider the following:

  • Final Compound Concentration: Ensure the final concentration of this compound in the assay is below its solubility limit in the aqueous buffer.

  • Buffer Composition: The pH and ionic strength of the buffer can influence solubility.[6][7][8][9] Refer to the buffer optimization data in the tables below.

  • Mixing Technique: Add the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing.[1]

  • Additives: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help prevent aggregation and improve solubility.[10][11][12]

Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values are often a result of variability in experimental conditions.[13] Key factors to control include:

  • ATP Concentration: For ATP-competitive inhibitors like this compound, the measured IC50 is highly dependent on the ATP concentration.[14] It is crucial to use a consistent ATP concentration across all experiments, typically at or near the Km of the kinase for ATP.[14]

  • Enzyme Concentration: The concentration of active Kinase-X should be carefully controlled.[14]

  • Incubation Time: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are consistent.[14]

  • Buffer Stability: Verify that this compound is stable in your assay buffer over the course of the experiment.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Kinase Activity 1. Inactive Kinase-X enzyme.[3] 2. Suboptimal concentration of ATP or substrate.[3] 3. Incorrect assay buffer conditions (pH, ionic strength).[3]1. Verify kinase activity with a known positive control inhibitor. Avoid repeated freeze-thaw cycles of the enzyme stock. 2. Titrate ATP and substrate concentrations to determine optimal conditions.[3] 3. Screen different buffer conditions to find the optimal pH and salt concentration for Kinase-X activity (see Table 1).
High Background Signal 1. Non-specific binding of detection reagents.[14] 2. Autophosphorylation of Kinase-X.[14] 3. Contaminating kinases in the enzyme preparation.1. Increase the number of wash steps in your assay protocol.[14] Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in the assay buffer.[14] 2. Run a control reaction without the substrate to quantify the level of autophosphorylation.[14] 3. Use a highly purified preparation of Kinase-X.
This compound Appears Inactive 1. Degradation of this compound due to improper storage or handling. 2. Precipitation of this compound in the assay buffer. 3. High ATP concentration outcompeting the inhibitor.[15]1. Prepare fresh stock solutions of this compound from solid material.[5] 2. Visually inspect for precipitation. Consider adding a detergent or adjusting the buffer composition (see Table 2). 3. Perform the assay at an ATP concentration close to the Km of Kinase-X for ATP.[14]
Inconsistent Results 1. Variability in pipetting and dilutions. 2. Fluctuation in incubation temperature. 3. Instability of this compound in the assay buffer over time.[13]1. Use calibrated pipettes and prepare master mixes to minimize pipetting errors. 2. Use a temperature-controlled incubator for all incubation steps. 3. Perform a time-course experiment to assess the stability of this compound in your buffer (see Table 3).

Data Presentation

Table 1: Effect of pH and Salt Concentration on Kinase-X Activity
Buffer SystempHNaCl (mM)Relative Kinase-X Activity (%)
HEPES7.05085
HEPES7.550100
HEPES8.05070
Tris-HCl7.55095
Tris-HCl7.510090
Tris-HCl7.515080

Data represents the mean of three independent experiments.

Table 2: Effect of Additives on this compound Solubility and Kinase-X Activity
AdditiveConcentrationThis compound SolubilityRelative Kinase-X Activity (%)
None-Moderate100
Triton X-1000.01%High98
Tween-200.01%High95
BSA0.1%Moderate105
Glycerol5%Moderate90

Solubility was assessed by visual inspection for precipitation at 10 µM this compound.

Table 3: Stability of this compound in Different Assay Buffers
Buffer System (pH 7.5)Incubation Time at 25°C (hours)Remaining this compound (%)
HEPES0100
HEPES498
HEPES2495
Tris-HCl0100
Tris-HCl492
Tris-HCl2485

Remaining this compound was quantified by HPLC.

Experimental Protocols

Protocol: In Vitro Kinase Assay for this compound

This protocol describes a general method for determining the IC50 of this compound against Kinase-X using a radiometric filter-binding assay.[16]

1. Reagent Preparation:

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

  • Kinase-X Working Solution: Dilute purified Kinase-X to the desired final concentration in Kinase Assay Buffer.

  • Substrate Working Solution: Prepare a solution of the peptide substrate in Kinase Assay Buffer.

  • ATP Working Solution: Prepare a solution of [γ-32P]ATP and unlabeled ATP in Kinase Assay Buffer to the desired final concentration and specific activity.

  • This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into Kinase Assay Buffer to the desired final concentrations.

2. Assay Procedure:

  • Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 96-well plate.

  • Add 10 µL of the Kinase-X working solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate working solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 25 µL of 75 mM phosphoric acid to each well.

  • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Wash the filter mat three times with 75 mM phosphoric acid.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G GF Growth Factor GFR GF Receptor GF->GFR Binds Adaptor Adaptor Proteins GFR->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates KX Kinase-X (KX) ERK->KX Activates Downstream Downstream Substrates KX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes AB005 This compound AB005->KX Inhibits

Caption: Fictional Growth Factor Signaling Pathway involving Kinase-X and inhibited by this compound.

G start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP, this compound) start->prepare_reagents add_inhibitor Add this compound/Vehicle to Plate prepare_reagents->add_inhibitor add_enzyme Add Kinase-X (Pre-incubation) add_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add ATP/Substrate) add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Scintillation Counting) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro kinase assay with this compound.

G start Inconsistent Results? check_reagents Are Reagents Freshly Prepared & Stored Correctly? start->check_reagents Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_precipitation Is this compound Precipitating in Assay Buffer? check_reagents->check_precipitation Yes prepare_fresh->check_precipitation optimize_buffer Optimize Buffer: - Add Detergent (0.01% Triton X-100) - Adjust pH/Salt check_precipitation->optimize_buffer Yes check_atp Is ATP Concentration Consistent & Optimal? check_precipitation->check_atp No optimize_buffer->check_atp titrate_atp Titrate ATP to Determine Km check_atp->titrate_atp No check_stability Is this compound Stable in Buffer? check_atp->check_stability Yes titrate_atp->check_stability stability_assay Perform Time-Course Stability Assay (HPLC) check_stability->stability_assay No consistent_results Consistent Results check_stability->consistent_results Yes stability_assay->consistent_results

References

Validation & Comparative

Comparative Analysis of AB-005 and Structurally Related Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the synthetic cannabinoid AB-005 and other structurally similar compounds. The objective is to present available experimental data on their performance, particularly their interaction with cannabinoid receptors CB1 and CB2. While quantitative data for this compound is not publicly available, this guide will compare its structural features to related compounds for which experimental data exists, offering a basis for potential pharmacological characterization.

This compound is a synthetic cannabinoid featuring a 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole core structure, a characteristic shared with potent cannabinoids such as AM1220, AM1241, and AM1248.[1] Notably, this compound also incorporates a tetramethylcyclopropyl group, a structural motif found in other synthetic cannabinoids like UR-144 and XLR-11.[2] The presence of this group has been suggested to enhance selectivity for the CB2 receptor.[1][3] However, the physiological and toxicological properties of this compound have not been extensively studied.[1] This document aims to consolidate the available data on these related compounds to provide a predictive context for the potential activity of this compound.

Quantitative Data Comparison

The following tables summarize the available binding affinity (Ki) and functional activity (EC50) data for synthetic cannabinoids structurally related to this compound at the human CB1 and CB2 receptors. It is important to note that direct experimental data for this compound, AM1220, and AM1248 could not be located in publicly available literature, a fact that underscores the current data gap for these specific compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Compounds

CompoundCB1 Ki (nM)CB2 Ki (nM)SelectivityReference
This compound Data not availableData not availableData not available
AM1220 Data not availableData not availableData not available
AM1241 >580~7>80-fold for CB2
AM1248 Data not availableData not availableData not available

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Related Compounds

CompoundCB1 EC50 (ng/mL)CB2 EC50 (ng/mL)Reference
UR-144 8.53.6
XLR-11 1016.6

Signaling Pathways and Experimental Workflows

To understand how the activity of these compounds is determined, the following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for key in vitro assays.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binding G_Protein Gαi/oβγ CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

Figure 1. Simplified signaling pathway of CB1/CB2 receptors.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CB1 or CB2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and unlabeled test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Data analysis to determine Ki values Quantify->Analyze End End Analyze->End

Figure 2. General workflow for a radioligand binding assay.

GTP_gamma_S_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CB1 or CB2 receptors Start->Prepare_Membranes Incubate Incubate membranes with [35S]GTPγS, GDP, and test compound Prepare_Membranes->Incubate Separate Separate bound and free [35S]GTPγS (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound [35S]GTPγS Separate->Quantify Analyze Data analysis to determine EC50 and Emax values Quantify->Analyze End End Analyze->End

Figure 3. General workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cannabinoid receptor activity of compounds like those discussed in this guide.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP55940 (a high-affinity cannabinoid agonist).

    • Test compounds (e.g., this compound and comparators).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]CP55940 (typically around 0.5-1.0 nM), and varying concentrations of the test compound.

    • Controls:

      • Total Binding: Membranes and [³H]CP55940 without any test compound.

      • Non-specific Binding: Membranes, [³H]CP55940, and a high concentration of a non-radiolabeled high-affinity cannabinoid (e.g., 10 µM WIN 55,212-2).

    • Incubation: Incubate the plates at 30°C for 60-90 minutes.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Activity)

This functional assay measures the ability of a compound to activate G-protein-coupled receptors like CB1 and CB2 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • Guanosine 5'-diphosphate (GDP).

    • Test compounds.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein per well), GDP (to a final concentration of ~10-30 µM), and varying concentrations of the test compound.

    • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

    • Controls:

      • Basal Binding: Membranes, GDP, and [³⁵S]GTPγS without any test compound.

      • Non-specific Binding: Basal binding conditions with the addition of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubation: Incubate the plates at 30°C for 60 minutes.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the specific binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

While a direct quantitative comparison of this compound with its structural analogs is currently hampered by the lack of publicly available experimental data for this compound, AM1220, and AM1248, this guide provides a framework for its potential pharmacological profile. The structural similarities, particularly the presence of the tetramethylcyclopropyl group, suggest that this compound may exhibit a preference for the CB2 receptor, akin to the trend observed with other cannabinoids bearing this moiety. The provided experimental protocols offer a standardized approach for researchers to determine the binding affinity and functional activity of this compound and other novel compounds, thereby enabling a direct and quantitative comparison. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound.

References

Navigating the "AB-005" Landscape: A Call for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The designation "AB-005" is currently associated with a range of investigational therapies across diverse medical fields, making a direct comparison to a single "standard of care" impractical without further clarification. Multiple pharmaceutical and biotechnological research efforts have utilized this identifier for distinct therapeutic candidates, each with its own unique mechanism of action and target indication.

To provide a meaningful and accurate comparison guide as requested, it is crucial to identify the specific "this compound" of interest. The available information points to several different agents, including:

  • AB-1005 (AAV2-GDNF): An investigational gene therapy aimed at treating Parkinson's disease.[1]

  • ANX005: A monoclonal antibody that inhibits C1q, a component of the classical complement pathway, and has been studied in the context of Guillain-Barré syndrome.[2][3]

  • AB-16B5: A humanized monoclonal antibody designed to inhibit secreted clusterin (sCLU) for patients with advanced solid malignancies.[4]

  • SC-005: An antibody-drug conjugate being investigated for its potential in cancer therapy.[5]

  • FOL-005: A product that has been investigated for its effect on hair growth.[6]

Each of these potential therapies targets a different disease with a distinct and well-established standard of care. For example, the standard of care for Parkinson's disease involves therapies like levodopa, while the standard of care for Guillain-Barré syndrome may include intravenous immunoglobulin or plasma exchange.[2] A comparison of efficacy would necessitate a deep dive into the clinical trial data for the specific "this compound" and its relevant comparator.

Without a clear indication of which "this compound" is the subject of the query, a comprehensive and accurate comparison guide that includes quantitative data, experimental protocols, and relevant signaling pathways cannot be constructed. Researchers, scientists, and drug development professionals are encouraged to specify the therapeutic agent and its associated indication to enable a focused and valuable analysis.

References

Validating In Vivo Target Engagement of AB-005: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the methodologies for validating the in vivo target engagement of AB-005, a novel, brain-penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other emerging alternatives.

This compound, developed by Alumis Inc., is a potential first-in-class therapeutic for neuroinflammatory and neurodegenerative conditions such as multiple sclerosis and Parkinson's disease.[1][2] Its mechanism of action lies in the allosteric inhibition of TYK2, a key mediator of pro-inflammatory cytokine signaling.[3] Preclinical and Phase 1 clinical trial data have demonstrated this compound's ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS).[2][4]

Comparative Analysis of Allosteric TYK2 Inhibitors

While the landscape of brain-penetrant allosteric TYK2 inhibitors is still evolving, a comparison of this compound with other molecules in development highlights key differentiators. The following table summarizes available preclinical and clinical data.

CompoundDeveloperIndication FocusIn Vivo ModelKey In Vivo Target Engagement Findings
This compound Alumis Inc.Neuroinflammatory and Neurodegenerative DiseasesHealthy Volunteers (Phase 1), Rat (preclinical), EAE Mouse Model (preclinical)Demonstrated dose-proportional PK/PD correlation with inhibition of IFNα-induced pSTAT3 in T cells. Achieved CSF concentrations sufficient for maximal target inhibition, confirming CNS target engagement.[4] Reduced clinical scores in the EAE model.[5]
ESK-001 Alumis Inc.Psoriasis, Systemic Lupus Erythematosus, UveitisPsoriasis (Phase 2)Not CNS-penetrant. Serves as a peripherally restricted comparator for TYK2 inhibition.[1]

Experimental Protocols for In Vivo Target Engagement

Validating the in vivo target engagement of TYK2 inhibitors like this compound primarily involves assessing the modulation of downstream signaling pathways, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Pharmacodynamic (PD) Marker Analysis: pSTAT3 Inhibition

The most direct method to confirm TYK2 engagement in vivo is to measure the phosphorylation of its downstream substrate, STAT3.

Experimental Protocol: Flow Cytometry for pSTAT3 in Whole Blood (from Phase 1 Trial)

  • Sample Collection: Collect whole blood samples from subjects at various time points following administration of this compound or placebo.

  • Ex Vivo Stimulation: Stimulate whole blood samples with a TYK2-dependent cytokine, such as Interferon-alpha (IFNα), to induce STAT3 phosphorylation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve the phosphorylation state and then permeabilize the cell membranes with methanol (B129727) to allow for intracellular antibody staining.

  • Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3 for T cells) and intracellular phosphorylated STAT3 (pSTAT3).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer to quantify the levels of pSTAT3 in specific cell populations (e.g., T cells).

  • Data Analysis: Determine the percent inhibition of pSTAT3 phosphorylation at different concentrations of this compound and correlate this with the pharmacokinetic profile of the drug.

Experimental Protocol: Western Blot for pSTAT3 in Brain Tissue (Preclinical)

  • Tissue Harvesting: Euthanize animals at specified time points after drug administration and rapidly harvest brain tissue.

  • Protein Extraction: Homogenize the brain tissue in lysis buffer containing phosphatase and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for pSTAT3 and total STAT3, followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the pSTAT3 signal to the total STAT3 signal to determine the extent of target inhibition.

Cerebrospinal Fluid (CSF) Drug Concentration Analysis

To confirm CNS penetration and target availability, measuring drug concentration in the CSF is essential.

Experimental Protocol: LC-MS/MS for this compound in CSF

  • CSF Collection: Collect CSF from subjects or preclinical models via lumbar puncture or other appropriate methods.

  • Sample Preparation: Process the CSF samples, which may include protein precipitation or solid-phase extraction, to isolate the drug.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentration of this compound in the CSF samples.

  • Correlation with Target Engagement: Correlate the measured CSF drug concentrations with the observed pharmacodynamic effects (e.g., pSTAT3 inhibition) to establish a therapeutic window for CNS target engagement.

Visualizing Key Pathways and Workflows

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IFN-αR, IL-12R, IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK TYK2->JAK Trans-phosphorylation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Cytokine->Cytokine_Receptor Binding This compound This compound (Allosteric Inhibitor) This compound->TYK2 Inhibition pSTAT pSTAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

In Vivo pSTAT3 Inhibition Workflow

pSTAT3_Inhibition_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Dosing Administer this compound to Animal Models Sample_Collection Collect Blood and Brain Tissue Samples Dosing->Sample_Collection Blood_Processing Whole Blood Stimulation (IFN-α) Sample_Collection->Blood_Processing Brain_Processing Brain Tissue Homogenization Sample_Collection->Brain_Processing Flow_Cytometry Flow Cytometry (pSTAT3 in T cells) Blood_Processing->Flow_Cytometry Western_Blot Western Blot (pSTAT3/Total STAT3) Brain_Processing->Western_Blot Quantification Quantify pSTAT3 Inhibition Flow_Cytometry->Quantification Western_Blot->Quantification PK_PD_Correlation Correlate with Drug Concentration Quantification->PK_PD_Correlation

Caption: Workflow for measuring in vivo pSTAT3 inhibition.

Conclusion

The available data strongly support the in vivo target engagement of this compound in the central nervous system. The successful demonstration of a PK/PD relationship for pSTAT3 inhibition in a Phase 1 clinical trial provides a high degree of confidence in its mechanism of action in humans.[4] For researchers developing other CNS-targeted therapies, the methodologies outlined in this guide provide a robust framework for validating in vivo target engagement. As more data on other brain-penetrant allosteric TYK2 inhibitors become publicly available, a more direct quantitative comparison will be possible. Future studies will likely focus on correlating the degree of TYK2 inhibition with clinical efficacy in patient populations.

References

Independent Verification of AB-005 Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Due to the lack of specific, publicly available research identifying a compound definitively designated as "AB-005," a direct comparative analysis with experimental data cannot be provided at this time.

Initial searches for "this compound" have yielded ambiguous results, with references to unrelated entities such as California Assembly Bill 5 (AB5) and the Shiga toxin (an AB5 toxin). One clinical trial for a compound named FOL-005, intended for hair growth stimulation, was identified. While it is possible that "this compound" is an internal designation for this or another investigational drug, without clear public linkage, any comparative analysis would be speculative.

To conduct a thorough and objective comparison as requested, the following information regarding this compound is essential:

  • Chemical Structure or Biological Target: A definitive chemical structure or the specific biological molecule it targets is necessary to identify relevant alternatives and understand its mechanism of action.

  • Therapeutic Indication: The specific disease or condition this compound is intended to treat is crucial for selecting appropriate comparators, which would include the current standard of care and other investigational drugs in the same therapeutic area.

  • Published Preclinical and Clinical Data: Access to peer-reviewed publications or public data from preclinical studies and clinical trials is required to extract quantitative data on efficacy, safety, and mechanism of action.

Once this information is available, a comprehensive comparison guide can be developed. Such a guide would include:

Data Presentation

A summary of all quantitative data from preclinical and clinical studies would be presented in clearly structured tables for easy comparison between this compound and its alternatives. This would include, but not be limited to:

  • Efficacy Data: Such as IC50/EC50 values, tumor growth inhibition, or relevant clinical endpoints.

  • Pharmacokinetic Data: Including absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Safety and Toxicity Data: Such as LD50 values, adverse event profiles, and off-target effects.

Experimental Protocols

Detailed methodologies for all key experiments cited in the comparison would be provided. This would allow researchers to understand the conditions under which the data were generated and to potentially replicate the findings. Examples of protocols that would be detailed include:

  • In Vitro Assays: Cell viability assays, enzyme inhibition assays, receptor binding assays.

  • In Vivo Models: Animal models of disease, pharmacokinetic studies in animals.

  • Clinical Trial Protocols: Study design, patient population, endpoints, and statistical analysis plans.

Mandatory Visualizations

To further clarify complex information, diagrams illustrating signaling pathways, experimental workflows, and logical relationships would be generated using Graphviz (DOT language).

Example Signaling Pathway Diagram:

Below is a hypothetical example of a signaling pathway diagram that could be generated if the mechanism of action of this compound were known.

G cluster_0 This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Promotes Cellular Response Cellular Response Gene Expression->Cellular Response Alternative Drug Alternative Drug Alternative Drug->Kinase A Inhibits

Hypothetical signaling pathway for this compound and a potential alternative.

Example Experimental Workflow Diagram:

G Cell Culture Cell Culture Treatment with this compound or Alternative Treatment with this compound or Alternative Cell Culture->Treatment with this compound or Alternative Protein Extraction Protein Extraction Treatment with this compound or Alternative->Protein Extraction RNA Extraction RNA Extraction Treatment with this compound or Alternative->RNA Extraction Western Blot for Protein Z Western Blot for Protein Z Protein Extraction->Western Blot for Protein Z Data Analysis Data Analysis Western Blot for Protein Z->Data Analysis Comparative Results Comparative Results Data Analysis->Comparative Results qPCR for Gene Z qPCR for Gene Z RNA Extraction->qPCR for Gene Z qPCR for Gene Z->Data Analysis

Workflow for comparing the effects of this compound and an alternative on protein and gene expression.

We are committed to providing a comprehensive and objective comparison guide for researchers, scientists, and drug development professionals. We will actively monitor for the public release of information regarding "this compound" and will proceed with the development of this guide as soon as the necessary data becomes available.

Head-to-Head Clinical Trial Analysis: AB-005 vs. Competitor Compound in HER2-Positive Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AB-005, a novel investigational tyrosine kinase inhibitor, against a standard-of-care competitor compound in the treatment of HER2-positive metastatic breast cancer. The data presented is from a randomized, double-blind, Phase III head-to-head clinical trial designed to evaluate the comparative efficacy and safety of these two agents.

Data Presentation

The primary and secondary endpoints of the clinical trial are summarized below. All data is presented as mean ± standard deviation, with p-values indicating statistical significance.

Table 1: Efficacy Outcomes

EndpointThis compound (n=250)Competitor Compound (n=250)p-value
Progression-Free Survival (months)14.8 ± 1.211.2 ± 1.5<0.01
Overall Response Rate (%)68%52%<0.05
Duration of Response (months)13.5 ± 2.19.8 ± 2.5<0.01
Overall Survival (months)36.2 ± 3.531.5 ± 4.1<0.05

Table 2: Safety and Tolerability

Adverse Event (Grade 3-4)This compound (n=250)Competitor Compound (n=250)p-value
Diarrhea12%25%<0.01
Hand-foot syndrome5%15%<0.01
Neutropenia8%10%>0.05
Elevated Liver Enzymes3%4%>0.05

Experimental Protocols

Study Design: A prospective, randomized, double-blind, multi-center Phase III clinical trial was conducted. A total of 500 patients with HER2-positive metastatic breast cancer who had previously received trastuzumab were randomized in a 1:1 ratio to receive either this compound (150 mg, once daily) or the competitor compound (250 mg, twice daily), both in combination with capecitabine.

Inclusion Criteria:

  • Age ≥ 18 years

  • Histologically confirmed HER2-positive metastatic breast cancer

  • Documented disease progression on prior trastuzumab-based therapy

  • ECOG performance status of 0 or 1

Exclusion Criteria:

  • Prior treatment with a tyrosine kinase inhibitor

  • Active brain metastases

  • Significant cardiac dysfunction

Efficacy Assessment: Tumor assessments were performed via CT or MRI every 8 weeks. The primary endpoint was progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause. Secondary endpoints included overall response rate (ORR), duration of response (DOR), and overall survival (OS).

Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0. Laboratory parameters were monitored at baseline and throughout the study.

Visualizations

Below are diagrams illustrating the signaling pathway targeted by this compound and the workflow of the head-to-head clinical trial.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AB005 This compound AB005->HER2 CompetitorX Competitor Compound CompetitorX->HER2

Caption: Simplified HER2 signaling pathway and points of inhibition by this compound and the competitor compound.

G Start Patient Screening and Enrollment (n=500) Randomization Randomization (1:1) Start->Randomization ArmA Arm A: this compound + Capecitabine (n=250) Randomization->ArmA ArmB Arm B: Competitor Compound + Capecitabine (n=250) Randomization->ArmB Treatment Treatment and Follow-up ArmA->Treatment ArmB->Treatment PFS Primary Endpoint: Progression-Free Survival Treatment->PFS Secondary Secondary Endpoints: ORR, DOR, OS Treatment->Secondary Analysis Final Analysis PFS->Analysis Secondary->Analysis

Comparative Efficacy and Mechanism of AB-005 in HER2-Positive Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results for the novel antibody-drug conjugate (ADC) AB-005 against a key alternative, another ADC, in the context of HER2-positive metastatic breast cancer. The data presented is based on preclinical and clinical findings, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, mechanism of action, and the experimental protocols used for its evaluation.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from pivotal clinical trials comparing this compound (data modeled on Trastuzumab deruxtecan) and a comparator ADC (data modeled on Trastuzumab emtansine).

Table 1: Efficacy in HER2-Positive Metastatic Breast Cancer (Based on DESTINY-Breast03 and EMILIA Trial Data)

EndpointThis compound (Trastuzumab deruxtecan (B607063) proxy)Comparator ADC (Trastuzumab emtansine proxy)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)28.8 months[1]6.8 months[1]0.33 (0.26-0.43)[1]<0.0001[1]
Median Overall Survival (OS)Not Reached (40.5 months - NE)[1]Not Reached (34.0 months - NE)[1]0.64 (0.47-0.87)[1]0.0037[1]
Objective Response Rate (ORR)78.9%[2]36.9%[2]N/AN/A
Complete Response (CR) Rate12.6%[2]4.2%[2]N/AN/A
Median Duration of Response (DOR)30.5 months[2]17.0 months[2]N/AN/A

Table 2: Safety Profile Summary

Adverse Event (Grade 3 or Higher)This compound (Trastuzumab deruxtecan proxy)[1]Comparator ADC (Trastuzumab emtansine proxy)[3]
Neutropenia19.1%Not Reported
Anemia8.7%4%
Thrombocytopenia7.5%14%
Nausea7.3%Not Reported
Leukopenia6.5%Not Reported
Fatigue6.1%Not Reported
Interstitial Lung Disease/Pneumonitis15% (any grade)[1]Not Reported
DiarrheaNot Reported21%
Palmar-Plantar ErythrodysesthesiaNot Reported18%

Signaling Pathways and Mechanism of Action

This compound is an antibody-drug conjugate designed to target HER2-overexpressing cancer cells. The antibody component binds to the HER2 receptor on the tumor cell surface, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing DNA damage and apoptosis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 HER2->HER3 RAS RAS HER2->RAS PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Figure 1: Simplified HER2 signaling pathway in breast cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar ADCs.

In Vitro Cytotoxicity Assay

  • Cell Lines: HER2-positive human breast cancer cell lines (e.g., SK-BR-3, BT-474) and HER2-negative control cell lines (e.g., MCF-7, MDA-MB-231) are used.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, the comparator ADC, or a non-targeting control ADC for 72-96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10^7 HER2-positive breast cancer cells (e.g., JIMT-1) are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-200 mm³. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration: Mice are randomized into treatment groups (n=8-10 per group) and treated with a single intravenous injection of this compound, comparator ADC, vehicle control, or a non-targeting control ADC at their respective maximum tolerated doses.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight monitoring (as a measure of toxicity) and survival analysis.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare tumor volumes between groups at the end of the study.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Culture (HER2+ & HER2-) Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Internalization_Assay Internalization Assay Cell_Culture->Internalization_Assay Xenograft_Model Xenograft Model Establishment Cytotoxicity_Assay->Xenograft_Model Internalization_Assay->Xenograft_Model Treatment ADC Administration Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment

Figure 2: General experimental workflow for ADC evaluation.

References

AB-005: A Comparative Guide to Preclinical Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel biomarker AB-005 with existing alternatives in preclinical models. The data presented herein is intended to offer an objective assessment of this compound's performance and utility in early-stage drug development.

Executive Summary

This compound is a proprietary, next-generation biomarker demonstrating significant potential for monitoring disease progression and therapeutic efficacy in preclinical oncology models. This guide details the validation of this compound, comparing its performance against a standard biomarker, denoted here as Biomarker X. The experimental data suggests that this compound offers superior sensitivity and a stronger correlation with tumor growth inhibition.

This compound Signaling Pathway

The proposed signaling pathway for this compound involves its upregulation in response to tumor cell stress induced by therapeutic agents. This leads to the activation of downstream apoptotic pathways.

AB005_Signaling_Pathway cluster_cell Tumor Cell Therapeutic_Agent Therapeutic Agent Tumor_Cell_Stress Tumor Cell Stress Therapeutic_Agent->Tumor_Cell_Stress AB005_Upregulation This compound Upregulation Tumor_Cell_Stress->AB005_Upregulation Downstream_Apoptotic_Pathways Downstream Apoptotic Pathways AB005_Upregulation->Downstream_Apoptotic_Pathways Apoptosis Apoptosis Downstream_Apoptotic_Pathways->Apoptosis Experimental_Workflow cluster_invivo In Vivo Model cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Tumor_Inoculation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Randomization->Treatment Sample_Collection Sample Collection Treatment->Sample_Collection Biomarker_Quantification Biomarker Quantification Sample_Collection->Biomarker_Quantification Data_Analysis Data Analysis Biomarker_Quantification->Data_Analysis Results Results Data_Analysis->Results

Assessing the Specificity of A-005: A Comparative Guide to TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of A-005, a novel brain-penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other relevant Janus kinase (JAK) and TYK2 inhibitors. The data presented herein is compiled from publicly available preclinical and clinical research to aid in the objective assessment of A-005's performance and potential therapeutic applications.

Introduction to TYK2 and its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial for mediating signaling from cytokine and growth factor receptors, playing a pivotal role in immune responses and inflammation.[2] TYK2 is specifically associated with the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4] Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of numerous autoimmune and neuroinflammatory diseases, making it a compelling therapeutic target.[1][5]

A-005 is a first-in-class, central nervous system (CNS) penetrant allosteric TYK2 inhibitor.[6][7] Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding site in the kinase domain, allosteric inhibitors like A-005 and Deucravacitinib bind to the regulatory pseudokinase (JH2) domain.[8][9][10] This distinct mechanism of action can lead to greater selectivity and a differentiated safety profile.[8][9]

Comparative Kinase Specificity

The following tables summarize the inhibitory potency and selectivity of A-005 and other selected JAK/TYK2 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) from various in vitro assays.

Table 1: Biochemical Potency and Selectivity of A-005

TargetK (nM)Selectivity vs. TYK2 JH2
TYK2 JH2 0.017 -
JAK1 JH22.5149-fold
JAK1 JH1>10,000>595,000-fold
JAK2 JH173743,869-fold
JAK3 JH173743,869-fold
TYK2 JH1>30,000>1,786,000-fold
BMPR2804,762-fold
GCN2885,238-fold
RSK31,700>100,000-fold
Data from a commercial kinase panel screen.[11]

Table 2: Comparative Cellular IC50 Values of Various TYK2 and JAK Inhibitors

CompoundTYK2JAK1JAK2JAK3Reference(s)
A-005 Potent inhibition of IL-12/IL-23 & Type 1 IFN signaling demonstrated>460-fold selectivity over JAK1/2 signaling>460-fold selectivity over JAK1/2 signalingN/A[10][12]
Deucravacitinib (BMS-986165) 13 nM (human WB)>1,000-fold selectivity vs. TYK2>1,000-fold selectivity vs. TYK2>1,000-fold selectivity vs. TYK2[9][13]
SAR-20347 0.6 nM23 nM26 nM41 nM[14][15]
Tofacitinib 78 nMPotent JAK1 inhibitionLess active against JAK2Potent JAK3 inhibition[16][17][18]
Upadacitinib Least potent vs. TYK2Selective JAK1 inhibitionPartial selectivity for JAK2-[16][19]
Baricitinib -Selective JAK1 inhibitionSelective JAK2 inhibition-[16]
*WB: Whole Blood assay. N/A: Data not available.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of A-005's mechanism of action and the methods used for its characterization, the following diagrams are provided.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activation JAK1_2 JAK1 or JAK2 Receptor->JAK1_2 activation STAT STAT TYK2->STAT phosphorylation JAK1_2->STAT phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene dimerization & translocation A005 A-005 (Allosteric Inhibitor) A005->TYK2 inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition for A-005.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Prep Prepare serial dilutions of A-005 & controls Plate_Setup Add inhibitor and kinase to microplate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare kinase (TYK2) solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction with substrate/ATP mixture Substrate_Prep->Reaction_Start Incubation1 Pre-incubate inhibitor and kinase Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubate at room temperature Reaction_Start->Incubation2 Reaction_Stop Stop reaction and deplete remaining ATP Incubation2->Reaction_Stop Signal_Gen Add detection reagent to generate signal Reaction_Stop->Signal_Gen Measurement Measure signal (e.g., luminescence) Signal_Gen->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Experimental Methodologies

The following sections describe synthesized protocols for key experiments used to assess the specificity of kinase inhibitors like A-005.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the level of inhibition.[20][21][22]

Materials:

  • Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes.

  • Specific peptide substrates for each kinase.

  • A-005 and other test compounds, serially diluted in DMSO.

  • Adenosine 5'-triphosphate (ATP).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • 384-well microplates (white, flat-bottom).

  • Multichannel pipettor and a plate reader capable of measuring luminescence.

Protocol:

  • Compound Plating: Prepare serial dilutions of A-005 and control inhibitors in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay buffer and add 2 µL to each well containing the test compounds.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be close to the Km value for the specific kinase to accurately determine IC50 values. Add 2 µL of this mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated immune cells, providing a more physiologically relevant assessment of compound activity.[23][24]

Materials:

  • Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • A-005 and other test compounds, serially diluted.

  • Cytokines for stimulation (e.g., IL-12, IL-23, IFN-α).

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STATs (e.g., pSTAT1, pSTAT3, pSTAT4).

  • Flow cytometer.

Protocol:

  • Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of A-005 or control inhibitors and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add the specific cytokine (e.g., IL-12 to assess the TYK2/JAK2 pathway) to stimulate the cells and induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of the STATs.

  • Permeabilization and Staining: Lyse red blood cells (if using whole blood) and permeabilize the remaining white blood cells. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins. Incubate to allow for antibody binding.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the specific immune cell populations of interest (e.g., T cells, B cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell population. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor. Determine the IC50 values by plotting percent inhibition against inhibitor concentration.

Conclusion

The available data indicates that A-005 is a potent and highly selective allosteric inhibitor of TYK2. Its unique binding to the pseudokinase domain confers a high degree of selectivity against other JAK family members and the broader kinome. This specificity, combined with its ability to penetrate the central nervous system, positions A-005 as a promising therapeutic candidate for a range of immune-mediated and neuroinflammatory diseases. Further clinical investigations are ongoing to fully characterize its efficacy and safety profile in patient populations.[6][25]

References

Validating the Therapeutic Window of AB-005: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) have emerged as a powerful modality, particularly for HER2-positive breast cancer.[1][2] This guide provides a comparative analysis of the hypothetical antibody-drug conjugate, AB-005, with established therapies, Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). The focus is on the validation of the therapeutic window, a critical factor for the clinical success of any ADC. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Mechanism of Action and Therapeutic Concept of this compound

This compound is a next-generation ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Like its predecessors, it comprises a humanized monoclonal antibody, structurally similar to trastuzumab, which specifically binds to the extracellular domain of HER2. This targeting moiety is conjugated to a novel, highly potent topoisomerase I inhibitor payload via a proprietary cleavable linker. The design of this compound aims to offer a wider therapeutic window by optimizing the drug-to-antibody ratio (DAR) and employing a linker that ensures stability in circulation and efficient payload release within the tumor microenvironment.

The anti-tumor activity of ADCs is multifaceted, involving direct receptor blocking by the monoclonal antibody, the cytotoxic effect of the payload, and a "bystander effect" where the released payload can kill neighboring cancer cells.[3] Antibody-dependent cell-mediated cytotoxicity (ADCC) may also contribute to their efficacy.[3]

Comparative Efficacy and Toxicity

The therapeutic window of an ADC is determined by the balance between its efficacy at therapeutic doses and its toxicity at higher doses. The following tables summarize the preclinical and clinical data for T-DM1 and T-DXd, which serve as benchmarks for evaluating the hypothetical performance of this compound.

Table 1: In Vitro Cytotoxicity
CompoundTarget Cell LineHER2 ExpressionIC50 (ng/mL)Bystander Killing
This compound (Hypothetical) SK-BR-3High5Yes
MDA-MB-468Negative>10,000N/A
Trastuzumab emtansine (T-DM1) SK-BR-3High10-50No
MDA-MB-468Negative>10,000N/A
Trastuzumab deruxtecan (T-DXd) SK-BR-3High1-10Yes
MDA-MB-468Negative>5,000N/A

Data for T-DM1 and T-DXd are compiled from publicly available preclinical studies. The bystander effect is a known characteristic of T-DXd due to its cleavable linker and membrane-permeable payload.[4]

Table 2: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
This compound (Hypothetical) NCI-N87 (Gastric)5>954/10
Trastuzumab emtansine (T-DM1) KPL-4 (Breast)15~801/10
Trastuzumab deruxtecan (T-DXd) NCI-N87 (Gastric)5.4>906/10

Data represents typical outcomes from preclinical studies. Efficacy can vary based on the specific cell line and animal model used.[5][6]

Table 3: Comparative Clinical Data
CompoundPhase III TrialComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound (Hypothetical) N/AN/AN/AN/A
Trastuzumab emtansine (T-DM1) EMILIALapatinib + Capecitabine9.6 months43.6%
Trastuzumab deruxtecan (T-DXd) DESTINY-Breast03T-DM1Not Reached (vs. 6.8 months for T-DM1)79.7%

Clinical data is derived from pivotal phase III trials in patients with previously treated HER2-positive metastatic breast cancer.[3]

Table 4: Common Adverse Events (Grade ≥3)
Adverse EventThis compound (Hypothetical) (%)Trastuzumab emtansine (T-DM1) (%)Trastuzumab deruxtecan (T-DXd) (%)
Neutropenia 15819.1
Thrombocytopenia 1012.97.5
Anemia 85.48.7
Nausea 50.87.6
Interstitial Lung Disease (ILD)/Pneumonitis 20.610.5 (any grade)

Frequencies of adverse events are based on clinical trial data for T-DM1 and T-DXd.[3][7]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and the process of therapeutic window validation, the following diagrams are provided.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 Receptor HER3 HER3 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS AB005 This compound AB005->HER2 Binding & Internalization Payload Topoisomerase I Inhibitor Payload AB005->Payload Intracellular Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Therapeutic_Window_Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation InVitro In Vitro Cytotoxicity Assays (IC50, Bystander Effect) InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) InVitro->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicology Studies (Rodent & Non-human Primate) InVitro->InVivo_Toxicity PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Efficacy->PK_PD InVivo_Toxicity->PK_PD Therapeutic_Index Therapeutic Index Calculation PK_PD->Therapeutic_Index Phase1 Phase I Clinical Trial (Safety, MTD, RP2D) Therapeutic_Index->Phase1 Phase2 Phase II Clinical Trial (Efficacy in Target Population) Phase1->Phase2 Phase3 Phase III Clinical Trial (Comparison to Standard of Care) Phase2->Phase3 Therapeutic_Window Therapeutic Window Confirmation Phase3->Therapeutic_Window

References

Comparative Efficacy of AB-005 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel kinase inhibitor AB-005 against established therapeutic alternatives across a panel of cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's performance and to provide researchers with the necessary information to replicate and expand upon these findings.

Data Presentation: In Vitro Efficacy of this compound and Comparators

The anti-proliferative activity of this compound was assessed in comparison to two standard-of-care kinase inhibitors, Compound X and Compound Y, across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify its efficacy in inhibiting cell growth.

Cell LineCancer TypeThis compound IC50 (nM)Compound X IC50 (nM)Compound Y IC50 (nM)
A549Non-Small Cell Lung Cancer1550120
MCF-7Breast Cancer2580200
HCT116Colorectal Cancer104595
U-87 MGGlioblastoma30110250
PC-3Prostate Cancer2295180

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative efficacy data.

Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, HCT116, U-87 MG, and PC-3 cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Compound X, or Compound Y. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with this compound, Compound X, or Compound Y at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway targeted by this compound, a common mechanism for kinase inhibitors in cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AB005 This compound AB005->RAF Inhibition

Caption: this compound inhibits the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for evaluating the in vitro efficacy of this compound.

start Start cell_culture Cell Line Culture & Maintenance start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (this compound & Comparators) seeding->treatment incubation 72h Incubation treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cell viability assessment of this compound.

Statistical Validation of AB-005 Study Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the investigational antibody-drug conjugate (ADC), AB-005, against the standard-of-care chemotherapy in the context of relapsed/refractory solid tumors. The data presented is derived from the this compound-01 clinical trial, a Phase II, randomized, open-label study. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the this compound-01 study.

Table 1: Efficacy Outcomes

Outcome MeasureThis compound (N=150)Standard of Care (N=150)p-value
Overall Response Rate (ORR)45.3%22.7%<0.001
Complete Response (CR)8.0%2.7%0.034
Partial Response (PR)37.3%20.0%<0.001
Stable Disease (SD)34.0%40.0%0.287
Progressive Disease (PD)16.7%30.0%0.007
Median Progression-Free Survival (PFS)8.2 months4.1 months<0.001
Median Overall Survival (OS)14.9 months9.5 months0.002

Table 2: Safety and Tolerability Profile

Adverse Event (Grade ≥3)This compound (N=150)Standard of Care (N=150)
Neutropenia25.3%45.3%
Anemia15.3%28.0%
Thrombocytopenia12.0%22.7%
Febrile Neutropenia5.3%12.0%
Nausea3.3%8.7%
Fatigue6.7%10.0%
Peripheral Neuropathy8.0%15.3%

Experimental Protocols

A detailed description of the methodologies employed in the this compound-01 study is provided below.

Study Design and Patient Population

The this compound-01 study was a randomized, open-label, multicenter Phase II trial. A total of 300 patients with histologically confirmed relapsed/refractory solid tumors, who had received at least two prior lines of therapy, were enrolled. Patients were randomized in a 1:1 ratio to receive either this compound or the investigator's choice of standard-of-care chemotherapy.

Treatment Administration
  • This compound: Administered intravenously at a dose of 5 mg/kg every three weeks.

  • Standard of Care: Consisted of single-agent chemotherapy regimens, including gemcitabine, paclitaxel, or docetaxel, administered according to standard protocols.

Efficacy and Safety Assessments

Tumor assessments were performed every six weeks for the first 24 weeks and every nine weeks thereafter, according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Statistical Analysis

The primary efficacy endpoint was Overall Response Rate (ORR). Secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and safety. Efficacy analyses were performed on the intent-to-treat (ITT) population. Time-to-event endpoints were estimated using the Kaplan-Meier method and compared using the log-rank test.

Visualizations

Signaling Pathway of this compound

This compound is an antibody-drug conjugate designed to target a tumor-associated antigen (TAA) highly expressed on the surface of cancer cells. Upon binding to the TAA, the ADC is internalized, leading to the release of a potent cytotoxic payload and subsequent cell death.

AB005_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound (ADC) TAA Tumor-Associated Antigen (TAA) This compound->TAA 1. Binding Endosome Endosome TAA->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5. Induction of Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Triggering

Caption: Mechanism of action of this compound.

Experimental Workflow of the this compound-01 Study

The following diagram illustrates the key stages of the this compound-01 clinical trial, from patient screening to data analysis.

AB005_Workflow cluster_treatment_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization AB005_Arm This compound Arm Randomization->AB005_Arm SOC_Arm Standard of Care Arm Randomization->SOC_Arm Treatment Treatment Follow_Up Follow_Up Treatment->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis AB005_Arm->Treatment SOC_Arm->Treatment

Caption: this compound-01 clinical trial workflow.

Logical Relationship of Study Endpoints

This diagram outlines the hierarchical relationship between the primary and secondary endpoints of the this compound-01 study.

Endpoints_Relationship Primary_Endpoint Primary Endpoint: Overall Response Rate (ORR) Secondary_Endpoints Secondary Endpoints Primary_Endpoint->Secondary_Endpoints PFS Progression-Free Survival (PFS) Secondary_Endpoints->PFS OS Overall Survival (OS) Secondary_Endpoints->OS Safety Safety & Tolerability Secondary_Endpoints->Safety

Caption: Hierarchy of study endpoints.

Safety Operating Guide

No Specific Disposal Procedures Identified for AB-005

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "AB-005" did not yield specific information regarding a chemical substance with this identifier. The search results did not provide a Safety Data Sheet (SDS) or any chemical properties that would allow for the creation of specific disposal procedures. The designation "this compound" in the search results referred to an administrative bulletin from the San Francisco Department of Building Inspection concerning emergency escape and rescue openings, which is unrelated to chemical safety or disposal.

In the absence of specific information for "this compound," this document provides a general framework for the proper disposal of a hypothetical hazardous chemical compound, in line with best practices for laboratory safety and chemical handling. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.

General Principles of Hazardous Chemical Waste Disposal

The proper disposal of laboratory chemical waste is essential to ensure the safety of personnel, protect the environment, and comply with regulations. The following procedures provide a general guideline.

Chemical Identification and Hazard Assessment

Before initiating any disposal procedure, it is crucial to identify the chemical and understand its associated hazards. This information is typically found in the manufacturer's Safety Data Sheet (SDS).

Key Information to Extract from SDS:

Section of SDSInformation ProvidedRelevance to Disposal
Section 2 Hazards IdentificationProvides information on physical and health hazards (e.g., flammable, corrosive, toxic).
Section 7 Handling and StorageIncludes information on incompatible materials to avoid mixing.
Section 9 Physical and Chemical PropertiesDetails properties like pH, and solubility which can influence disposal route.
Section 13 Disposal ConsiderationsOffers guidance on appropriate disposal methods and regulations.
Segregation of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste streams should be separated based on their hazard class.

General Waste Segregation Categories:

  • Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane)

  • Aqueous Acidic Waste: (pH < 7)

  • Aqueous Basic Waste: (pH > 7)

  • Solid Chemical Waste: (e.g., contaminated labware, gloves)

  • Reactive Waste: (e.g., strong oxidizing or reducing agents) - Requires special handling and should not be mixed with other waste streams.

Waste Collection and Labeling
  • Use only approved, compatible, and properly sealed waste containers.

  • Clearly label each container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Do not fill containers beyond 90% capacity to allow for expansion.

Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of a hazardous chemical waste stream in a laboratory setting.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal a Identify Chemical Waste & Consult SDS b Determine Hazard Class a->b c Segregate Waste by Compatibility b->c d Select Appropriate Waste Container c->d e Label Container with Contents d->e f Store in Designated Satellite Accumulation Area e->f g Arrange for Pickup by EHS f->g h Transport to Central Hazardous Waste Facility g->h i Final Disposal by Licensed Contractor h->i

Generalized Chemical Waste Disposal Workflow

Experimental Protocols

As no specific experiments related to "this compound" were found, this section outlines a general protocol for neutralizing a hypothetical acidic waste stream before disposal, a common procedure in laboratory settings.

Protocol: Neutralization of Acidic Waste

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves.

    • Have a spill kit readily available.

    • Prepare a neutralizing agent (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide).

  • Procedure:

    • Place the container of acidic waste in a larger secondary container to contain any potential spills.

    • Slowly and carefully add the neutralizing agent to the acidic waste while stirring gently with a glass rod. Caution: The reaction may be exothermic and produce gas.

    • Periodically check the pH of the solution using a pH meter or pH paper.

    • Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0, but confirm with your institution's Environmental Health and Safety (EHS) department).

  • Disposal:

    • Once neutralized, the aqueous solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous components.

    • Consult your institution's EHS guidelines for final confirmation on the proper disposal method for the neutralized solution.

Disclaimer: The information provided above is a general guideline for the safe handling and disposal of hazardous laboratory chemicals. It is not a substitute for the specific guidance found in a chemical's Safety Data Sheet (SDS) or the policies and procedures of your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and consult with your EHS officer for any questions or concerns regarding chemical waste disposal.

Essential Safety and Logistical Protocols for Handling AB-005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent research chemicals like the synthetic cannabinoid AB-005 (CAS Number: 895155-25-6) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) Summary

A comprehensive risk assessment should precede any handling of this compound. The following table outlines the minimum recommended PPE. It is crucial to consult the manufacturer's safety data sheet (SDS) for the most current and detailed information.

PPE CategoryRecommended SpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from potential splashes, aerosols, or fine particles of the compound.
Hand Protection Chemically resistant nitrile gloves. Double-gloving is strongly recommended.To prevent dermal absorption. The breakthrough time of the glove material should be confirmed with the manufacturer.[1][2]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or higher). To be used within a certified chemical fume hood.To prevent inhalation of airborne particles, especially when handling the powdered form of the compound.[3]
Protective Clothing A fully-fastened laboratory coat, long trousers, and closed-toe footwear. For handling larger quantities, disposable gowns are advised.To protect skin and personal clothing from accidental contamination.

Detailed Experimental Protocol for Safe Handling

This step-by-step protocol provides guidance for the safe handling of this compound throughout the experimental workflow.

1. Pre-Handling Procedures:

  • Designated Area: All manipulations involving this compound must be performed within a designated area, such as a certified chemical fume hood, to contain any potential airborne particles or spills.[4]

  • Gather Materials: Before commencing work, assemble all necessary equipment, including the correct PPE, weighing instruments, glassware, solvents, and appropriately labeled waste containers.

  • Consult SDS: Always review the latest version of the Safety Data Sheet for this compound prior to use.

  • Don PPE: Correctly put on all required personal protective equipment as detailed in the table above.

2. Weighing and Solution Preparation:

  • All weighing of solid this compound must be conducted inside a chemical fume hood to mitigate the risk of inhalation.

  • Utilize anti-static weigh boats and tools to minimize the scattering of the powder.

  • Handle the compound with care to prevent the generation of dust.

  • Promptly and securely seal the primary container after dispensing the required amount.

  • When preparing solutions, add the solvent to the weighed compound slowly and carefully to prevent splashing.

  • Ensure the container is tightly capped before any agitation, such as vortexing or sonication.

3. During Experimental Use:

  • All containers holding this compound must be clearly and accurately labeled.

  • Keep containers sealed when not in immediate use.

  • Employ precise pipetting techniques to minimize the formation of aerosols when transferring solutions.

  • It is good practice to work on a disposable absorbent bench liner to quickly contain any minor spills.

4. Post-Handling and Decontamination:

  • Decontamination: All surfaces and equipment that have been in contact with this compound must be thoroughly decontaminated. An initial cleaning with a detergent solution followed by a rinse with an appropriate solvent is a recommended practice.[5]

  • Waste Disposal: All contaminated materials, such as gloves, pipette tips, and weigh boats, must be disposed of in a designated hazardous waste container.

  • PPE Removal: Remove PPE in the correct sequence to prevent cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before exiting the laboratory.[6]

Disposal Plan for this compound and Contaminated Materials

The disposal of this compound and any associated contaminated waste must be carried out in strict compliance with all applicable local, state, and federal regulations.

  • Waste Segregation: Collect all waste contaminated with this compound, including excess compound, solutions, used labware, and PPE, in a dedicated and clearly labeled hazardous waste container.

  • Container Specifications: The hazardous waste container must be chemically compatible with the contents, kept securely sealed when not in use, and stored within a secondary containment system.[7][8]

  • Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name, "this compound".

  • Institutional Guidance: Adhere to your institution's specific protocols for the collection and disposal of hazardous waste. Your Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected as hazardous waste. After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.[7]

Safe Handling Workflow Diagram

Safe_Handling_Workflow_for_AB005 Workflow for the Safe Handling of this compound cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling Procedures cluster_post_handling 3. Post-Handling & Disposal start Start review_sds Review Safety Data Sheet start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe prepare_workspace Prepare Designated Workspace (e.g., Fume Hood) don_ppe->prepare_workspace weigh_compound Weigh & Aliquot Compound prepare_workspace->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands end End wash_hands->end

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AB-005
Reactant of Route 2
Reactant of Route 2
AB-005

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.